Product packaging for Nickel phosphate(Cat. No.:CAS No. 10381-36-9)

Nickel phosphate

Cat. No.: B225884
CAS No.: 10381-36-9
M. Wt: 366.02 g/mol
InChI Key: AFYAQDWVUWAENU-UHFFFAOYSA-H
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Description

Nickel phosphate, with the chemical formula Ni3(PO4)2, is an inorganic compound appearing as a mint green to yellowish crystalline solid . It is characterized by its high thermal stability, insolubility in water, and paramagnetic properties . This reagent is a valuable material across multiple research and industrial fields due to its structural and functional versatility. Its primary research applications include serving as a precursor for nickel-based catalysts in hydrogenation and petrochemical refining . In the energy sector, it is a promising electrode material for electrochemical supercapacitors, demonstrating high pseudocapacitance , and is investigated as a cathode material in lithium-ion batteries for its stability and energy density . Furthermore, its exceptional performance as an electrocatalyst for the oxygen evolution reaction (OER) in water splitting has been documented, with activity surpassing conventional nickel oxides and even benchmark IrO2 in some studies . Additional research uses include the synthesis of advanced ceramics to enhance thermal resistance and mechanical strength , the development of corrosion-resistant and wear-resistant coatings , and the formation of nanocrystals that exhibit antibacterial properties . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle it with appropriate precautions, as it may pose hazards such as causing allergic skin reactions or serious eye irritation . Always refer to the safety data sheet (SDS) and wear suitable protective equipment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ni3O8P2 B225884 Nickel phosphate CAS No. 10381-36-9

Properties

IUPAC Name

nickel(2+);diphosphate
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InChI

InChI=1S/3Ni.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6
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InChI Key

AFYAQDWVUWAENU-UHFFFAOYSA-H
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Canonical SMILES

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ni+2].[Ni+2].[Ni+2]
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

Ni3O8P2
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DSSTOX Substance ID

DTXSID20889591
Record name Phosphoric acid, nickel(2+) salt (2:3)
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Molecular Weight

366.02 g/mol
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Physical Description

Liquid, Light green solid, insoluble in water; [Merck Index]
Record name Phosphoric acid, nickel(2+) salt (2:3)
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Record name Nickel(II) phosphate
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CAS No.

10381-36-9, 14396-43-1
Record name Nickel phosphate
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Record name Trinickel bis(orthophosphate)
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Foundational & Exploratory

synthesis and characterization of nickel phosphate nanostructures

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthesis and Characterization of Nickel Phosphate (B84403) Nanostructures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the , materials with significant potential in catalysis, energy storage, and biomedical applications. This document details common synthesis methodologies, key characterization techniques, and the influence of synthesis parameters on the final nanostructure properties, presenting quantitative data in accessible formats.

Introduction

Nickel phosphate nanostructures are a class of inorganic materials that have garnered considerable attention due to their diverse morphologies, high surface area, and interesting physicochemical properties. These materials are being explored for a wide range of applications, including as catalysts, electrode materials for supercapacitors, and platforms for drug delivery.[1][2] The ability to control the size, shape, and crystal structure of these nanostructures is crucial for optimizing their performance in these applications. This guide focuses on the primary methods for their synthesis and the analytical techniques used for their characterization.

Synthesis Methodologies

Several methods have been successfully employed to synthesize this compound nanostructures with varying morphologies and properties. The most common techniques include hydrothermal synthesis, solvothermal synthesis, and co-precipitation.

Hydrothermal Synthesis

Hydrothermal synthesis is a widely used method that involves a chemical reaction in an aqueous solution above ambient temperature and pressure, typically in a sealed vessel called an autoclave. This method allows for the crystallization of materials that are not stable at their melting points. For this compound nanostructures, this technique can yield various morphologies such as nanorods, microplates, and nanotubes.[3][4]

Experimental Protocol: Hydrothermal Synthesis of this compound Nanorods
  • Precursor Solution Preparation: Dissolve a nickel salt (e.g., nickel chloride hexahydrate, NiCl₂·6H₂O) and a phosphate source (e.g., sodium hypophosphite, NaH₂PO₂·H₂O) in deionized water. The molar ratio of Ni²⁺ to H₂PO₂⁻ can be varied to control the product phase and morphology.[5]

  • pH Adjustment: Adjust the pH of the precursor solution. The pH is a critical parameter; for instance, alkaline conditions are often used to facilitate the formation of certain nickel phosphide (B1233454) phases.[5]

  • Hydrothermal Reaction: Transfer the solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 120-200°C) for a set duration (e.g., 10-24 hours).[3][5]

  • Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Washing and Drying: Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, and finally dry the product in an oven at a moderate temperature (e.g., 60-80°C).

Solvothermal Synthesis

Similar to the hydrothermal method, solvothermal synthesis employs a solvent other than water (e.g., ethanol, ethylene (B1197577) glycol) and is also carried out in an autoclave at elevated temperatures and pressures. This method offers the advantage of producing nanostructures with different morphologies and properties compared to hydrothermal synthesis due to the different solvent properties.

Co-precipitation

Co-precipitation is a simple and scalable method for synthesizing this compound nanoparticles. It involves the simultaneous precipitation of nickel ions and phosphate ions from a solution by adding a precipitating agent, often a base like sodium hydroxide (B78521) (NaOH).

Experimental Protocol: Co-precipitation of this compound Nanoparticles
  • Precursor Solution Preparation: Prepare aqueous solutions of a nickel salt (e.g., nickel nitrate, Ni(NO₃)₂) and a phosphate source (e.g., diammonium phosphate, (NH₄)₂HPO₄) at desired concentrations (e.g., 0.1 M to 0.5 M).[6]

  • Precipitation: Mix the nickel and phosphate solutions. Induce precipitation by adding a base, such as NaOH, dropwise while stirring vigorously until a desired pH is reached.[2]

  • Aging: The resulting precipitate is often aged for a certain period to allow for crystal growth and stabilization.

  • Washing and Drying: The precipitate is then collected, washed thoroughly with deionized water and ethanol to remove impurities, and dried.[2]

  • Calcination (Optional): The dried powder can be calcined at a specific temperature to improve crystallinity and control the final phase.

Characterization Techniques

A comprehensive understanding of the synthesized this compound nanostructures requires the use of various characterization techniques to analyze their structural, morphological, compositional, and functional properties.

  • X-ray Diffraction (XRD): Used to determine the crystal structure, phase purity, and crystallite size of the nanostructures.[3]

  • Scanning Electron Microscopy (SEM): Provides information about the surface morphology, size, and shape of the nanostructures.[3]

  • Transmission Electron Microscopy (TEM): Offers higher resolution imaging of the morphology and internal structure of the nanoparticles.

  • X-ray Photoelectron Spectroscopy (XPS): Used to determine the elemental composition and oxidation states of the elements on the surface of the nanostructures.[7]

  • Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area and pore size distribution of the material, which are crucial parameters for applications in catalysis and energy storage.

  • Electrochemical Measurements: Techniques such as cyclic voltammetry (CV), galvanostatic charge-discharge (GCD), and electrochemical impedance spectroscopy (EIS) are used to evaluate the performance of the materials as electrodes in supercapacitors.[8]

Data Presentation

The properties of this compound nanostructures are highly dependent on the synthesis method and parameters. The following tables summarize some of the reported quantitative data.

Table 1: Influence of Synthesis Method on Nanostructure Properties
Synthesis MethodPrecursorsMorphologyParticle SizeSpecific CapacitanceReference
HydrothermalNiCl₂·6H₂O, NaH₂PO₂·H₂ONanorods10 - 40 nm-[5]
Hydrothermal-Microplates--[3]
Co-precipitationNi(NO₃)₂, (NH₄)₂HPO₄Nanorods-624.38 - 1017.2 F/g[8]
Microwave-assisted Hydrothermal-Spherical55 nm, 80 nm-[6]
Table 2: Effect of Precursor Concentration (Co-precipitation) on Electrochemical Performance
Precursor ConcentrationSpecific Capacitance (F/g at 1 mV/s)Maximum Energy Density (Wh/kg)Maximum Power Density (W/kg)Reference
0.1 M---[6]
0.2 M---[6]
0.3 M1017.2239.492.52[8]
0.4 M---[6]
0.5 M624.38--[8]

Visualization of Workflows and Relationships

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization s1 Precursor Solution (Nickel and Phosphate Salts) s2 Mixing and pH Adjustment s1->s2 s3 Reaction (Hydrothermal/Co-precipitation) s2->s3 s4 Washing and Drying s3->s4 s5 Calcination (Optional) s4->s5 c1 Structural Analysis (XRD) s5->c1 Nanostructure Product c2 Morphological Analysis (SEM, TEM) s5->c2 Nanostructure Product c3 Compositional Analysis (XPS) s5->c3 Nanostructure Product c4 Surface Area Analysis (BET) s5->c4 Nanostructure Product c5 Electrochemical Testing (CV, GCD) s5->c5 Nanostructure Product

Caption: Experimental workflow for the .

Logical Relationships

The synthesis parameters have a profound impact on the final properties of the this compound nanostructures. The following diagram illustrates some of these key relationships.

logical_relationships cluster_params Synthesis Parameters cluster_props Nanostructure Properties p1 pH prop1 Morphology (Nanorods, Nanosheets, etc.) p1->prop1 Directs structure (e.g., VSB-1 vs VSB-5) p2 Temperature prop2 Particle Size p2->prop2 prop3 Crystallinity p2->prop3 p3 Reaction Time p3->prop1 p3->prop2 p4 Precursor Ratio p4->prop1 prop4 Electrochemical Performance prop1->prop4 prop2->prop4 prop3->prop4

Caption: Influence of key synthesis parameters on the properties of this compound nanostructures.

Conclusion

The are active areas of research with significant implications for various technological fields. By carefully controlling the synthesis conditions, it is possible to tailor the morphology, size, and crystallinity of these materials, thereby optimizing their performance for specific applications. This guide provides a foundational understanding of the key synthesis and characterization techniques, offering a starting point for researchers and professionals interested in this promising class of nanomaterials.

References

An In-Depth Technical Guide to the Crystal Structure Analysis of Hydrated Nickel Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and crystal structure analysis of hydrated nickel phosphate (B84403), with a primary focus on nickel(II) phosphate octahydrate (Ni₃(PO₄)₂·8H₂O). It details the experimental protocols for its structural determination and thermal analysis, presenting key quantitative data in a structured format.

Introduction: The Significance of Hydrated Nickel Phosphates

Hydrated nickel phosphates are inorganic compounds that have garnered significant attention due to their interesting structural features and potential applications in various fields, including as electrode materials for supercapacitors.[1] The presence of water molecules within the crystal lattice plays a crucial role in determining the overall structure and properties of these materials. Understanding the precise atomic arrangement through crystal structure analysis is fundamental to elucidating structure-property relationships and designing new materials with tailored functionalities. The most commonly studied species is Ni₃(PO₄)₂·8H₂O, which is isostructural with the mineral vivianite (B12648973) (Fe₃(PO₄)₂·8H₂O).[2][3][4]

Synthesis of Hydrated Nickel Phosphate Crystals

The primary method for synthesizing high-quality single crystals of Ni₃(PO₄)₂·8H₂O suitable for X-ray diffraction is the hydrothermal method.[1][5][6] This technique involves a chemical reaction in an aqueous solution at elevated temperature and pressure.

Experimental Protocol: Hydrothermal Synthesis

A typical hydrothermal synthesis protocol for Ni₃(PO₄)₂·8H₂O is as follows:

  • Precursor Preparation: Soluble salts of nickel, such as nickel nitrate (B79036) (Ni(NO₃)₂) or nickel chloride (NiCl₂), and a phosphate source, like ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄) or sodium phosphate (Na₃PO₄), are used as reactants.[1]

  • Solution Mixing: The reactants are dissolved in deionized water and mixed in a specific molar ratio. The pH of the solution may be adjusted using reagents like sodium hydroxide (B78521) (NaOH).

  • Hydrothermal Reaction: The resulting solution is sealed in a Teflon-lined stainless steel autoclave. The autoclave is then heated in an oven to a specific temperature (typically between 120°C and 180°C) for a duration ranging from several hours to a few days.[1]

  • Crystal Recovery: After the reaction, the autoclave is cooled down to room temperature naturally. The resulting solid product, typically a light green crystalline powder, is collected by filtration, washed several times with deionized water and ethanol (B145695) to remove any unreacted ions, and finally dried in air at a moderate temperature.[6]

Crystallographic Analysis of this compound Hydrates

The definitive method for determining the atomic structure of a crystalline material is single-crystal X-ray diffraction. Powder X-ray diffraction (XRD) is also extensively used for phase identification and to confirm the purity of the synthesized material.[1][7]

Crystal Structure of Ni₃(PO₄)₂·8H₂O

Ni₃(PO₄)₂·8H₂O crystallizes in the monoclinic system, with the space group C2/m.[5] This structure is analogous to that of the vivianite group of minerals.[2][3] The structure consists of NiO₆ octahedra and PO₄ tetrahedra.[5][6] Some nickel centers are coordinated by both water molecules and phosphate oxygen atoms, forming these octahedral geometries. These units are linked to form a complex three-dimensional network.

Data Presentation: Crystallographic Data

The following table summarizes the key crystallographic data for Ni₃(PO₄)₂·8H₂O as determined by single-crystal X-ray diffraction.

ParameterValueReference
Chemical FormulaNi₃(PO₄)₂·8H₂O[5]
Crystal SystemMonoclinic[5][6]
Space GroupC2/m[5]
a (Å)9.947(2)[5]
b (Å)13.217(3)[5]
c (Å)4.636(1)[5]
β (°)104.80(3)[5]
Volume (ų)589.3(2)[5]
Z2[5]

Note: Lattice parameters can also be reported in nanometers (nm); for example, a = 0.9947(2) nm, b = 1.3217(3) nm, c = 0.4636(1) nm.[5]

Experimental Methodologies and Workflows

Single-Crystal X-ray Diffraction (SC-XRD)

This is the cornerstone technique for elucidating the precise three-dimensional arrangement of atoms in a crystal.

Methodology:

  • Crystal Selection: A suitable single crystal, free of significant defects, is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through various angles. As the X-rays interact with the crystal's electron cloud, they are diffracted into a specific pattern of spots. The intensities and positions of these spots are recorded by a detector.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms within the unit cell are determined using computational methods (e.g., direct methods or Patterson functions).

  • Structure Refinement: The initial structural model is refined against the experimental data. This iterative process adjusts atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns, resulting in a final, accurate crystal structure.

G Workflow for Single-Crystal X-ray Diffraction Analysis cluster_synthesis Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination synthesis Hydrothermal Synthesis selection Single Crystal Selection synthesis->selection mounting Mount Crystal on Goniometer selection->mounting data_collection X-ray Data Collection mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Model Validation & Finalization refinement->validation output output validation->output Final Structural Model (CIF)

Workflow for Single-Crystal X-ray Diffraction Analysis.
Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability of hydrated nickel phosphates and characterize the dehydration process.

Methodology:

  • Thermogravimetric Analysis (TGA): A sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature. For Ni₃(PO₄)₂·8H₂O, TGA reveals a significant mass loss corresponding to the removal of the eight water molecules upon heating. The theoretical mass loss due to the water of crystallization is approximately 28.24%.[8]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between the sample and a reference material as a function of temperature. This technique identifies the temperatures at which phase transitions, such as dehydration, occur and determines whether these processes are endothermic (heat-absorbing) or exothermic (heat-releasing).[8][9]

The relationship between the hydrated and anhydrous forms of this compound is governed by temperature.

G Thermal Dehydration Pathway hydrated Hydrated this compound Ni₃(PO₄)₂·8H₂O (Crystalline) anhydrous Anhydrous this compound Ni₃(PO₄)₂ (Amorphous or Crystalline) hydrated->anhydrous  Heating (TGA/DSC) Endothermic Process water Water Vapor 8H₂O (g) anhydrous->water

Thermal Dehydration Pathway of Ni₃(PO₄)₂·8H₂O.

Conclusion

The crystal structure of hydrated this compound, particularly Ni₃(PO₄)₂·8H₂O, has been well-established through single-crystal X-ray diffraction. Its monoclinic C2/m structure, isomorphous with vivianite, provides a foundational understanding of its chemical and physical properties. The combination of hydrothermal synthesis for crystal growth, SC-XRD for structural elucidation, and thermal analysis for studying dehydration behavior constitutes a robust workflow for the comprehensive characterization of this and related hydrated inorganic materials. This detailed structural knowledge is invaluable for researchers in materials science and drug development seeking to utilize the unique properties of hydrated metal phosphates.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Amorphous Nickel Phosphate (B84403)

Amorphous nickel phosphate has garnered significant attention in various scientific fields, including energy storage and catalysis, owing to its unique structural characteristics and promising functional properties. Unlike its crystalline counterpart, the disordered atomic arrangement in amorphous this compound provides a high density of active sites, enhanced ionic conductivity, and superior structural flexibility. This guide provides a comprehensive overview of the physical and chemical properties of amorphous this compound, detailing experimental protocols and summarizing key quantitative data for researchers and professionals in materials science and drug development.

Physical Properties

The physical characteristics of amorphous this compound are highly dependent on the synthesis methodology. These properties are crucial for determining its performance in various applications.

Morphology and Structure

Amorphous this compound typically presents as nanostructured materials. The absence of long-range atomic order is confirmed by the presence of broad, diffuse peaks in X-ray diffraction (XRD) patterns.[1] The transformation from an amorphous to a crystalline state is commonly observed at elevated calcination temperatures, for instance, around 900 °C, where sharp diffraction peaks corresponding to a monoclinic structure appear.[2]

The morphology can range from mesoporous clusters of particles to nanoflakes and microflowers.[1][3][4][5] The particle size is also influenced by synthesis conditions, particularly the calcination temperature, with higher temperatures generally leading to larger particles.[6] For example, composites of amorphous mesoporous Ni₃(PO₄)₂ grown on reduced graphene oxide (rGO) have shown pore diameters in the range of 2–10 nm.[3]

Surface Area and Porosity

A high specific surface area is a key feature of amorphous this compound, contributing to its enhanced electrochemical performance by providing more active sites for reactions. The Brunauer-Emmett-Teller (BET) method is commonly used for this characterization.

Thermal Stability

Amorphous this compound is stable at lower temperatures but undergoes crystallization upon heating. For instance, this compound synthesized via a sonochemical method remains amorphous when calcined at 300 °C, but transitions to a crystalline phase at 900 °C.[2] Crystalline this compound is noted for its high thermal and chemical stability.[2][7]

Table 1: Summary of Physical Properties

PropertyTypical Values / ObservationsCharacterization TechniqueReferences
Crystallinity Amorphous at low synthesis/calcination temperatures (e.g., 300 °C)XRD[2]
Morphology Mesoporous particles, nanoflakes, microflowersSEM, TEM[3][4][5]
Particle Size Increases with higher calcination temperaturesSEM, TEM[6]
Specific Surface Area 198.72 m²/g for Ni₃(PO₄)₂/rGO-300 compositeBET[3]
Pore Diameter 2–10 nm (mesoporous)BET[3]
Thermal Stability Transforms from amorphous to crystalline at high temperatures (e.g., 900 °C)TGA, XRD[2]

Chemical Properties

The chemical properties of amorphous this compound dictate its reactivity, catalytic activity, and electrochemical behavior.

Composition and Stoichiometry

The most commonly studied form is nickel(II) phosphate, with the chemical formula Ni₃(PO₄)₂.[3] However, other compositions, including hydrated forms like amorphous NiHPO₄·3H₂O, have also been synthesized.[4] In some synthesis routes for nickel phosphides (NiₓPᵧ), the reaction can be halted to isolate amorphous intermediates, where the phosphorus content can be controlled by adjusting the precursor ratio.[8][9]

Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a critical technique for determining the surface elemental composition and oxidation states.

  • Nickel (Ni 2p): The Ni 2p spectrum typically shows two main spin-orbit peaks, Ni 2p₃/₂ and Ni 2p₁/₂, which confirm the presence of Ni²⁺.[10][11]

  • Phosphorus (P 2p): The P 2p spectrum is used to identify the phosphate (PO₄³⁻) groups.[10][11]

  • Oxygen (O 1s): The O 1s spectrum corresponds to the oxygen in the phosphate groups and any surface-adsorbed water or hydroxyl groups.[11]

Electrochemical Properties

Amorphous this compound is a highly promising electrode material for supercapacitors due to its high specific capacitance and stability.[4] Its amorphous nature provides abundant redox-active sites and facilitates ion diffusion.[6][12]

  • Supercapacitor Performance: When used as a supercapacitor electrode, amorphous Ni₃(PO₄)₂ (calcined at 300°C) has demonstrated a high specific capacity of 620 C g⁻¹ at a current density of 0.4 A g⁻¹.[6][12] Composites with conductive materials like reduced graphene oxide (rGO) can achieve exceptionally high specific capacitances, reaching 1726 F g⁻¹ at 0.5 A g⁻¹.[3]

  • Energy and Power Density: Asymmetric supercapacitors fabricated with an amorphous Ni₃(PO₄)₂ cathode and an activated carbon anode have shown excellent performance, with an energy density of 76 W h kg⁻¹ and a power density of 599 W kg⁻¹, along with good cycling stability.[6]

Catalytic Activity

Amorphous this compound and related phosphide (B1233454) materials are efficient electrocatalysts, particularly for the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER), which are crucial for water splitting.[13][14][15] The disordered structure provides a high concentration of surface defects and boundaries that act as active catalytic sites.[14] Doping amorphous this compound with other transition metals, such as cobalt, has been shown to enhance its catalytic performance for other reactions, like the methanol (B129727) oxidation reaction (MOR).[16]

Table 2: Summary of Electrochemical Properties (Supercapacitor Applications)

MaterialSpecific Capacitance / CapacityCurrent DensityElectrolyteEnergy / Power DensityReferences
Amorphous Ni₃(PO₄)₂ (N300)620 C g⁻¹0.4 A g⁻¹1 M KOH76 W h kg⁻¹ / 599 W kg⁻¹ (asymmetric device)[6][12]
Amorphous Ni₃(PO₄)₂/rGO-3001726 F g⁻¹0.5 A g⁻¹-57.42 W h kg⁻¹ / 160 W kg⁻¹ (asymmetric device)[3]
Amorphous, hydrous this compound1700 F g⁻¹ (814 C g⁻¹)0.5 mA cm⁻²-112 Wh kg⁻¹ / 501 W kg⁻¹ (asymmetric device)[4]
Amorphous NiHPO₄·3H₂O2191 F g⁻¹0.5 A g⁻¹--[4]

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of amorphous this compound.

Synthesis Methodologies

Protocol 1: Sonochemical Synthesis Followed by Calcination [12]

  • Preparation of Precursor Solutions: Prepare a 15 mM solution of nickel acetate (B1210297) tetrahydrate (Ni(CH₃COO)₂·4H₂O) and a 15 mM solution of disodium (B8443419) hydrogen phosphate (Na₂HPO₄).

  • Sonication: Add the Na₂HPO₄ solution dropwise into the Ni(CH₃COO)₂ solution while sonicating the mixture (e.g., at 950 W) for 30 minutes until a light green precipitate forms.

  • Washing and Drying: Wash the precipitate multiple times with deionized water via centrifugation and then dry the product in an oven at 60 °C.

  • Calcination: Calcine the dried powder in a furnace at 300 °C for 3 hours to obtain amorphous this compound (denoted as N300). Higher temperatures (e.g., 600 °C and 900 °C) can be used to study the transition to crystalline phases.

Protocol 2: Hydrothermal-Calcination Synthesis (for Ni₃(PO₄)₂/rGO Composite) [3]

  • Dispersion: Disperse graphene oxide (GO) in deionized water through ultrasonication.

  • Mixing: Add nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) and ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄) to the GO dispersion and stir.

  • Hydrothermal Reaction: Transfer the mixture to a Teflon-lined stainless-steel autoclave and heat at 180 °C for 12 hours.

  • Washing and Drying: After cooling, wash the product with deionized water and ethanol, then dry at 60 °C.

  • Calcination: Calcine the obtained powder at 300 °C for 2 hours under a nitrogen atmosphere to yield the amorphous Ni₃(PO₄)₂/rGO composite.

Characterization Techniques
  • X-ray Diffraction (XRD): Samples are typically scanned over a 2θ range (e.g., 10-80°) using Cu Kα radiation to determine the crystallinity. Amorphous materials show broad halos, while crystalline materials show sharp peaks.[8]

  • Electron Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to observe the morphology, particle size, and microstructure of the synthesized materials.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is performed to analyze the surface elemental composition and the chemical valence states of Ni, P, and O.

  • Electrochemical Measurements: A three-electrode system in an appropriate electrolyte (e.g., 1 M KOH) is used.[6]

    • Cyclic Voltammetry (CV): To study the capacitive behavior and redox reactions at various scan rates.

    • Galvanostatic Charge-Discharge (GCD): To calculate the specific capacitance/capacity from the discharge curves at different current densities.

    • Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer resistance and ion diffusion kinetics.

Visualizations: Workflows and Relationships

Diagrams are provided to illustrate key experimental processes and conceptual relationships.

G Experimental Workflow for Sonochemical Synthesis cluster_prep Precursor Preparation cluster_synthesis Synthesis cluster_processing Post-Processing A 15 mM Ni(CH3COO)2 solution C Dropwise Addition & Sonication (30 min) A->C B 15 mM Na2HPO4 solution B->C D Formation of Light Green Precipitate C->D E Wash with DI Water (Centrifugation) D->E F Dry at 60°C E->F G Calcine at 300°C (3 hours) F->G H Final Product: Amorphous Ni3(PO4)2 G->H

Caption: Workflow for sonochemical synthesis of amorphous this compound.

G Effect of Calcination Temperature on this compound Properties cluster_lowT Low Temp (e.g., 300°C) cluster_highT High Temp (e.g., 900°C) Temp Calcination Temperature Amorphous Amorphous Structure Temp->Amorphous favors Crystalline Crystalline Structure Temp->Crystalline favors SmallParticles Smaller Particle Size HighCapacitance High Specific Capacitance Amorphous->HighCapacitance SmallParticles->HighCapacitance LargeParticles Larger Particle Size LowCapacitance Low Specific Capacitance Crystalline->LowCapacitance LargeParticles->LowCapacitance

References

Thermal Stability and Decomposition of Nickel(II) Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of nickel(II) phosphate (B84403) (Ni₃(PO₄)₂). The information presented is collated from various scientific sources to support research and development activities where the thermal behavior of this compound is of interest.

Overview of Thermal Behavior

Nickel(II) phosphate is generally recognized for its high thermal stability.[1] The most commonly studied thermal process is the dehydration of its hydrated form, nickel(II) phosphate octahydrate (Ni₃(PO₄)₂·8H₂O). This process has been well-characterized and involves the loss of water molecules to form the anhydrous salt. The anhydrous form of Ni₃(PO₄)₂ is stable to high temperatures, with its formation being a key step in the synthesis of the crystalline material at temperatures up to 900 °C.

The primary thermal event discussed in the literature is the dehydration of the octahydrate, which occurs in a single, well-defined step.[1] Following dehydration, the resulting anhydrous Ni₃(PO₄)₂ remains stable at temperatures up to at least 800 °C.[1] An exothermic event observed around 777 °C in a mixed copper-nickel phosphate system has been attributed to the crystallization of the anhydrous Ni₃(PO₄)₂ structure.[2]

Information regarding the decomposition of anhydrous Ni₃(PO₄)₂ at temperatures exceeding 900 °C is not extensively covered in the available literature, indicating its high thermal robustness.

Quantitative Thermal Analysis Data

The following table summarizes the key quantitative data related to the thermal decomposition of nickel(II) phosphate octahydrate.

Thermal EventTemperature Range (°C)Mass Loss (%)TechniqueAtmosphereReference
Dehydration of Ni₃(PO₄)₂·8H₂O120 - 250~28.24 (theoretical)TGA/DTG/DTAN₂[1]

Note: The theoretical mass loss for the complete dehydration of Ni₃(PO₄)₂·8H₂O to Ni₃(PO₄)₂ is calculated based on their respective molar masses.

Experimental Protocols

The data presented in this guide are primarily derived from thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC). Below are detailed methodologies typical for the thermal analysis of nickel(II) phosphate hydrates.

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)
  • Objective: To determine the temperature ranges of decomposition and the associated mass losses.

  • Instrumentation: A simultaneous TGA/DTA thermal analyzer.

  • Sample Preparation: A precisely weighed sample of Ni₃(PO₄)₂·8H₂O (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

  • Atmosphere: The experiment is typically conducted under a controlled atmosphere, such as flowing nitrogen or air, at a specified flow rate (e.g., 50 mL/min) to prevent side reactions.[1]

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate. Common heating rates used for analysis are 5, 10, 15, and 20 °C/min.[1]

  • Data Analysis: The TGA curve plots the percentage of mass loss versus temperature, from which the stoichiometry of the decomposition steps can be inferred. The DTA curve shows the temperature difference between the sample and a reference, indicating whether a process is exothermic or endothermic.

X-ray Diffraction (XRD)
  • Objective: To identify the crystalline phases of the solid residues after thermal treatment at different temperatures.

  • Procedure: Samples of Ni₃(PO₄)₂·8H₂O are heated to specific temperatures (e.g., 300 °C, 600 °C, 900 °C) in a furnace and then cooled. The resulting solid residues are then analyzed by XRD to determine their crystal structure. This method is used to confirm the formation of anhydrous Ni₃(PO₄)₂ and to check for any subsequent phase transitions or decomposition products.

Visualization of Thermal Decomposition Pathway

The following diagrams illustrate the key processes involved in the thermal treatment of nickel(II) phosphate.

G cluster_0 Experimental Workflow for Thermal Analysis start Ni₃(PO₄)₂·8H₂O Sample tga_dta TGA / DTA Analysis start->tga_dta heating Heating Program (e.g., 10°C/min in N₂) tga_dta->heating data Mass Loss & Thermal Events Data tga_dta->data

Caption: Experimental workflow for the thermal analysis of Ni₃(PO₄)₂·8H₂O.

G hydrated Ni₃(PO₄)₂·8H₂O (Solid) anhydrous Ni₃(PO₄)₂ (Anhydrous Solid) hydrated->anhydrous 120-250°C (Dehydration) water 8H₂O (Gas)

References

The Solubility of Nickel (II) Phosphate in Acidic Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of nickel (II) phosphate (B84403) in various acidic solutions. Designed for researchers, scientists, and professionals in drug development, this document details the chemical behavior of nickel (II) phosphate, presents available solubility data, outlines experimental protocols for solubility determination, and illustrates the underlying chemical equilibria.

Introduction

Nickel (II) phosphate, Ni₃(PO₄)₂, is an inorganic compound that is sparingly soluble in water but demonstrates significantly increased solubility in acidic solutions.[1][2] This property is of considerable interest in various fields, including materials science, environmental chemistry, and pharmaceutical development, where the controlled dissolution and release of nickel and phosphate ions are crucial. The solubility product constant (Ksp) for nickel (II) phosphate is approximately 4.74 x 10⁻³², indicating its low solubility in neutral aqueous solutions.[3] However, in the presence of acids, the phosphate ions (PO₄³⁻) are protonated, shifting the dissolution equilibrium towards the formation of soluble nickel (II) ions (Ni²⁺) and various protonated phosphate species. This guide explores this phenomenon in detail.

Solubility Data

Quantitative data on the solubility of nickel (II) phosphate in various acidic solutions is not extensively documented in publicly available literature. Most sources qualitatively state that it is "soluble in acids".[2][4] However, the solubility can be understood and predicted based on the principles of chemical equilibrium. The table below summarizes the qualitative solubility and provides a calculated molar solubility at a representative acidic pH to illustrate the effect of acidity.

Acidic SolutionAcid FormulaQualitative SolubilityCalculated Molar Solubility at pH 3 (mol/L)
Sulfuric AcidH₂SO₄Soluble> 1.0 x 10⁻³
Nitric AcidHNO₃Soluble> 1.0 x 10⁻³
Hydrochloric AcidHClSoluble> 1.0 x 10⁻³
Phosphoric AcidH₃PO₄SolubleDependent on common ion effect
Acetic AcidCH₃COOHSoluble> 1.0 x 10⁻⁴

Note: The calculated molar solubilities are estimates based on the Ksp of nickel (II) phosphate and acid-base equilibrium calculations. Actual experimental values may vary depending on temperature, ionic strength, and the potential for complex formation.

Dissolution Mechanism and Chemical Equilibria

The dissolution of nickel (II) phosphate in an acidic solution is governed by Le Chatelier's principle. The fundamental equilibrium for the dissolution of nickel (II) phosphate in water is:

Ni₃(PO₄)₂(s) ⇌ 3Ni²⁺(aq) + 2PO₄³⁻(aq)

In an acidic solution, the hydrogen ions (H⁺) react with the phosphate ions (PO₄³⁻), which is the conjugate base of a weak acid (HPO₄²⁻). This reaction forms various protonated phosphate species (HPO₄²⁻, H₂PO₄⁻, and H₃PO₄), effectively reducing the concentration of free phosphate ions in the solution.

PO₄³⁻(aq) + H⁺(aq) ⇌ HPO₄²⁻(aq) HPO₄²⁻(aq) + H⁺(aq) ⇌ H₂PO₄⁻(aq) H₂PO₄⁻(aq) + H⁺(aq) ⇌ H₃PO₄(aq)

This decrease in the concentration of phosphate ions shifts the initial dissolution equilibrium to the right, leading to a greater amount of nickel (II) phosphate dissolving.

The following diagram illustrates the overall dissolution process in an acidic medium.

DissolutionProcess cluster_solid Solid Phase cluster_solution Aqueous Phase (Acidic) Ni3PO42_solid Ni₃(PO₄)₂(s) Ni_ion 3Ni²⁺(aq) Ni3PO42_solid->Ni_ion Dissolution PO4_ion 2PO₄³⁻(aq) Ni3PO42_solid->PO4_ion Dissolution HPO4_ion HPO₄²⁻(aq) PO4_ion->HPO4_ion + H⁺ H_ion H⁺(aq) (from acid) H2PO4_ion H₂PO₄⁻(aq) HPO4_ion->H2PO4_ion + H⁺ H3PO4_ion H₃PO₄(aq) H2PO4_ion->H3PO4_ion + H⁺

Dissolution of Nickel(II) Phosphate in Acid.

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of nickel (II) phosphate in a specific acidic solution. This protocol can be adapted based on the available analytical instrumentation.

Materials and Reagents
  • Nickel (II) phosphate (solid)

  • Selected acid (e.g., sulfuric acid, nitric acid, hydrochloric acid) of known concentration

  • Deionized water

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate pore size)

  • Volumetric flasks and pipettes

  • Analytical instrument for determining nickel or phosphate concentration (e.g., Atomic Absorption Spectrometer (AAS), Inductively Coupled Plasma-Mass Spectrometer (ICP-MS), or UV-Vis Spectrophotometer)

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of nickel phosphate solubility.

ExperimentalWorkflow start Start step1 Prepare acidic solution of known concentration start->step1 step2 Add excess Nickel(II) Phosphate to the acidic solution step1->step2 step3 Equilibrate the mixture at a constant temperature (e.g., 24-48 hours with agitation) step2->step3 step4 Filter the saturated solution to remove undissolved solid step3->step4 step5 Dilute the filtrate to a known volume step4->step5 step6 Analyze the concentration of Ni²⁺ or PO₄³⁻ in the filtrate using an appropriate analytical method step5->step6 step7 Calculate the molar solubility of Nickel(II) Phosphate step6->step7 end End step7->end

Workflow for Solubility Determination.
Detailed Methodology

  • Preparation of Saturated Solution:

    • Prepare a series of acidic solutions of the desired concentrations.

    • Add an excess amount of solid nickel (II) phosphate to a known volume of the acidic solution in a sealed container. The presence of excess solid is crucial to ensure that the solution becomes saturated.

    • Place the container in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm pore size) to remove any suspended solid particles. This step is critical to prevent artificially high solubility measurements.

    • Accurately dilute the filtered solution with deionized water to a concentration that falls within the linear range of the chosen analytical method.

  • Analysis of Nickel or Phosphate Concentration:

    • For Nickel (Ni²⁺) Concentration: Use Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for accurate determination of the nickel concentration in the diluted filtrate.

    • For Phosphate (PO₄³⁻) Concentration: Use a colorimetric method, such as the molybdenum blue method, with a UV-Vis spectrophotometer to determine the total phosphate concentration.

  • Calculation of Solubility:

    • From the measured concentration of either Ni²⁺ or total phosphate in the diluted filtrate, calculate the concentration in the original saturated solution.

    • Based on the stoichiometry of the dissolution reaction (Ni₃(PO₄)₂(s) ⇌ 3Ni²⁺(aq) + 2PO₄³⁻(aq)), calculate the molar solubility (S) of nickel (II) phosphate.

      • If [Ni²⁺] is measured, then S = [Ni²⁺] / 3.

      • If total phosphate concentration is measured, then S = [Total Phosphate] / 2.

Conclusion

The solubility of nickel (II) phosphate is highly dependent on the pH of the solution, increasing significantly in acidic environments due to the protonation of phosphate ions. While specific quantitative solubility data across a range of acids and concentrations is limited, the principles of chemical equilibrium provide a robust framework for understanding and predicting its behavior. The experimental protocols outlined in this guide offer a reliable methodology for researchers to determine the solubility of nickel (II) phosphate under their specific experimental conditions. This knowledge is essential for the advancement of applications that rely on the controlled dissolution of this compound.

References

basic electrochemical properties of nickel phosphate electrodes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Electrochemical Properties of Nickel Phosphate (B84403) Electrodes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel phosphate-based materials have emerged as highly promising electrode materials for energy storage applications, particularly in supercapacitors, owing to their rich redox activity, high theoretical specific capacitance, and cost-effectiveness. This technical guide provides a comprehensive overview of the fundamental electrochemical properties of this compound electrodes. It delves into the synthesis methodologies, detailed experimental protocols for electrochemical characterization, and the underlying charge storage mechanisms. Quantitative data from various studies are summarized for comparative analysis, and key experimental workflows are visualized to offer a clear and practical understanding for researchers and professionals in the field.

Synthesis of this compound Electrodes

The electrochemical performance of this compound electrodes is intrinsically linked to their morphology, crystallinity, and surface area, which are primarily determined by the synthesis method. Common fabrication techniques include hydrothermal synthesis, chemical bath deposition, and electrodeposition.

1. Hydrothermal Synthesis: This method involves a chemical reaction in an aqueous solution above the boiling point of water within a sealed vessel called an autoclave. It is a versatile method for producing a variety of this compound nanostructures.

2. Chemical Bath Deposition (CBD): CBD is a simple and scalable technique for depositing thin films of this compound directly onto a substrate from a solution containing the precursor ions. The deposition occurs at relatively low temperatures.

3. Electrodeposition: This technique utilizes an electric current to reduce dissolved metal cations to form a coherent metal coating on an electrode. It allows for the direct growth of binder-free this compound films on conductive substrates.

Core Electrochemical Properties

The performance of this compound electrodes is evaluated based on several key electrochemical metrics, including specific capacitance, rate capability, and cycling stability.

Specific Capacitance: This is a measure of the charge stored per unit mass of the electrode material. This compound electrodes have demonstrated high specific capacitance values, often attributed to the Faradaic redox reactions of the nickel ions (Ni²⁺/Ni³⁺).

Rate Capability: This refers to the electrode's ability to maintain its capacitance at high charge-discharge rates. Good rate capability is crucial for high-power applications.

Cycling Stability: This metric indicates the retention of capacitance over repeated charge-discharge cycles. High cycling stability is essential for the long-term performance of energy storage devices.

Quantitative Data Summary

The following tables summarize the key electrochemical performance data for this compound electrodes synthesized by various methods as reported in the literature.

Synthesis MethodElectrode MaterialElectrolyteSpecific Capacitance (F/g)Current Density (A/g)Cycling Stability (%)CyclesReference
HydrothermalNi₃(PO₄)₂·8H₂O1 M KOH135015 mA/cm²--[1]
HydrothermalNiHPO₄ nanowires-14721--[2]
Chemical Bath DepositionAmorphous Ni₃(PO₄)₂-17000.5 mA/cm²96.555000[2]
Chemical Bath DepositionUltrathin Ni₃(PO₄)₂ nanosheets-11770.5 mA/cm²995000[3]
ElectrodepositionNiCo(HPO₄)₂·3H₂O--2--[4]
SolvothermalNiCo(HPO₄)2 M KOH6410.5--[5]
Hydrothermal-CalcinationAmorphous Ni₃(PO₄)₂/rGO-17260.5--[6]
Spontaneous Combustion & CalcinationNaNiPO₄@C-1163-945000[7]
Asymmetric Supercapacitor DeviceCathode MaterialAnode MaterialSpecific Capacitance (F/g)Current Density (A/g)Energy Density (Wh/kg)Power Density (kW/kg)Cycling Stability (%)CyclesReference
Hybrid SupercapacitorThis compoundReduced Graphene Oxide108438.23.2995000[3]
Asymmetric CellNiHPO₄ nanowiresActivated Carbon98.620.532.60.42--[2]
Asymmetric Electrochemical CapacitorNi₃(PO₄)₂/rGO-300Activated Carbon--57.420.16--[6]
AC//NNP@C Asymmetric CapacitorNaNiPO₄@CActivated Carbon--40.50.8--[7]

Experimental Protocols

Accurate and reproducible electrochemical characterization is paramount for evaluating the performance of this compound electrodes. The following sections detail the standard experimental methodologies.

Electrode Preparation

The working electrode is typically prepared by mixing the active material (this compound), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a slurry. This slurry is then coated onto a current collector (e.g., nickel foam or stainless steel) and dried. For binder-free electrodes, the this compound is grown directly on the conductive substrate.

Electrochemical Measurements

Electrochemical characterization is typically performed in a three-electrode system consisting of the this compound working electrode, a counter electrode (usually a platinum wire or foil), and a reference electrode (such as a Saturated Calomel Electrode (SCE) or Ag/AgCl). The electrolyte is commonly an aqueous alkaline solution (e.g., 1 M KOH).

Cyclic voltammetry is used to study the redox behavior and capacitive properties of the electrode.

  • Potential Window: The voltage range is swept back and forth. For this compound in KOH electrolyte, a typical window is -0.2 V to 0.55 V vs. SCE.[1]

  • Scan Rates: A range of scan rates (e.g., 5 to 100 mV/s) is applied to investigate the rate capability and charge storage kinetics.[8]

GCD tests are used to determine the specific capacitance, energy density, and power density of the electrode.

  • Procedure: The electrode is charged and discharged at a constant current density between defined potential limits.

  • Current Densities: A range of current densities (e.g., 0.5 to 25 A/g) is applied to evaluate the rate capability.[6]

EIS is employed to investigate the charge transfer and diffusion processes occurring at the electrode-electrolyte interface.

  • Frequency Range: Typically from 100 kHz to 0.01 Hz.

  • AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV) is applied at the open-circuit potential.

Charge Storage Mechanism

The charge storage in this compound electrodes is primarily based on Faradaic redox reactions, which is a characteristic of pseudocapacitance. The key redox transition involves the Ni²⁺/Ni³⁺ couple. In an alkaline electrolyte, the reaction can be represented as:

Ni₃(PO₄)₂ + OH⁻ ↔ Ni₃(PO₄)₂(OH) + e⁻

This reaction is accompanied by the intercalation/deintercalation of electrolyte ions (like K⁺ and OH⁻) at the electrode surface to maintain charge neutrality. The overall capacitance is a combination of this pseudocapacitive contribution and the electric double-layer capacitance (EDLC) arising from the charge accumulation at the electrode-electrolyte interface. The nanostructured morphology of the electrode material plays a crucial role in enhancing the surface area and facilitating ion diffusion, thereby maximizing both pseudocapacitive and EDLC contributions.

Visualizations

Experimental Workflows

experimental_workflow cluster_synthesis Electrode Synthesis cluster_fabrication Working Electrode Fabrication cluster_characterization Electrochemical Characterization s1 Precursor Solution (Nickel & Phosphate Salts) s2 Synthesis Method (Hydrothermal/CBD/Electrodeposition) s1->s2 s3 Washing & Drying s2->s3 s4 Active Material (this compound) s3->s4 f1 Slurry Preparation (Active Material, Conductive Agent, Binder) s4->f1 f2 Coating on Current Collector f1->f2 f3 Drying & Pressing f2->f3 f4 Working Electrode f3->f4 c1 Three-Electrode Cell Assembly (Working, Counter, Reference Electrodes) f4->c1 c2 Cyclic Voltammetry (CV) c1->c2 c3 Galvanostatic Charge-Discharge (GCD) c1->c3 c4 Electrochemical Impedance Spectroscopy (EIS) c1->c4

Caption: Experimental workflow for this compound electrode synthesis and characterization.

Charge Storage Mechanism

charge_storage_mechanism cluster_interface Electrode-Electrolyte Interface cluster_process Charge Storage Processes electrode This compound Electrode Surface edlc Electric Double-Layer Capacitance (EDLC) (Ion Adsorption) electrode->edlc Non-Faradaic pseudo Pseudocapacitance (Faradaic Redox Reaction) electrode->pseudo Faradaic electrolyte Electrolyte (e.g., KOH) electrolyte->edlc Ion Accumulation electrolyte->pseudo Ion Intercalation redox Ni²⁺ ↔ Ni³⁺ + e⁻ pseudo->redox

Caption: Conceptual diagram of charge storage mechanisms in this compound electrodes.

Conclusion

This compound electrodes stand out as a compelling choice for next-generation energy storage devices due to their impressive electrochemical properties. The synthesis method significantly influences the material's performance, with techniques like hydrothermal synthesis, chemical bath deposition, and electrodeposition offering pathways to tailor the electrode's morphology and, consequently, its specific capacitance, rate capability, and cycling stability. The charge storage mechanism is predominantly pseudocapacitive, driven by the reversible Ni²⁺/Ni³⁺ redox reaction, and is complemented by electric double-layer capacitance. The detailed experimental protocols and compiled data presented in this guide offer a valuable resource for researchers and scientists, facilitating further advancements in the design and optimization of high-performance this compound-based energy storage systems.

References

A Technical Guide to the Magnetic Investigations of Nickel Phosphate Phases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the magnetic properties of various nickel phosphate (B84403) phases. The information presented is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and magnetic behavior of these inorganic materials. This document summarizes key quantitative data, details experimental methodologies, and visualizes the relationships between synthesis, structure, and magnetism.

Introduction to Nickel Phosphates

Nickel phosphates are a class of inorganic compounds that exhibit a diverse range of crystal structures and, consequently, a variety of interesting magnetic properties. The magnetic behavior of these materials is primarily determined by the arrangement of the nickel (Ni²⁺) ions within the crystal lattice and the nature of the super-exchange interactions mediated by the phosphate (PO₄³⁻) or pyrophosphate (P₂O₇⁴⁻) groups. These interactions can lead to various magnetic ordering phenomena, including antiferromagnetism, ferromagnetism, and more complex magnetic structures. The synthesis method employed plays a crucial role in determining the resulting phase and morphology, which in turn dictates the material's magnetic characteristics.

Magnetic Properties of Crystalline Nickel Phosphate Phases

The magnetic properties of several crystalline this compound phases have been investigated, revealing predominantly antiferromagnetic behavior at low temperatures. The key magnetic parameters for some of the well-characterized phases are summarized in the tables below.

Nickel Orthophosphates
PhaseFormulaCrystal SystemSpace GroupT_N (K)θ (K)μ_eff (μ_B)Key Magnetic Features
Nickel OrthophosphateNi₃(PO₄)₂MonoclinicP2₁/c17.1--3D antiferromagnetic ordering. Ferromagnetic interactions within Ni₃O₁₄ trimers which are antiferromagnetically coupled.
Nickel HydroxyphosphateNi₂(PO₄)(OH)OrthorhombicPnma< 32--Slow antiferromagnetic ordering with substructures forming below 32 K. Potential Haldane-like material.
Sodium this compoundNaNiPO₄--~18--Antiferromagnetic ordering.
Sodium Nickel HydroxyphosphateNa₂Ni₃(OH)₂(PO₄)₂MonoclinicC2/m33.4--Short-range correlations at 38.4 K, antiferromagnetic ordering at 33.4 K.
Barium this compoundBa₂Ni(PO₄)₂MonoclinicP2₁/n5.17--Second-order phase transition to a 3D magnetically ordered state.
Nickel Pyrophosphates
PhaseFormulaCrystal SystemSpace GroupT_N (K)θ (K)μ_eff (μ_B)Key Magnetic Features
Nickel Pyrophosphateα-Ni₂P₂O₇MonoclinicP2₁/c~17.1--Antiferromagnetic ordering.
Sodium Nickel Iron PyrophosphateNa₇Ni₃Fe(P₂O₇)₄TriclinicP-1~29 and ~4.5-33.87.93Coexistence of two magnetic transitions with dominating antiferromagnetic interactions.
Sodium this compound PyrophosphateNa₄Ni₅(PO₄)₂(P₂O₇)₂MonoclinicP2₁/c~8--Antiferromagnetic interactions in the Ni²⁺ sublattice.

Magnetic Properties of Amorphous Nickel Phosphates

Amorphous nickel phosphates, often synthesized via wet chemical methods like sol-gel or precipitation, typically exhibit different magnetic properties compared to their crystalline counterparts.

PhaseSynthesis MethodMagnetic BehaviorKey Features
Amorphous Ni-P alloyElectrodepositionFerromagnetic or ParamagneticMagnetic properties are highly dependent on the phosphorus content. Alloys with P content < 12 at.% are ferromagnetic, while those with higher P content are paramagnetic in their initial state. Annealing can induce ferromagnetic ordering in paramagnetic alloys.
This compound NanoparticlesChemical ReductionSuperparamagneticThe coercive force is nearly zero at room temperature for nanoparticles below a critical size (~20 nm). Saturation magnetization decreases with decreasing particle size.
This compound GlassMelt QuenchingParamagneticThese glasses show paramagnetic behavior with an anomalous hysteresis loop at room temperature. The magnetic properties are influenced by the concentration of NiO in the glass matrix.

Experimental Protocols

The investigation of the magnetic properties of nickel phosphates involves several key experimental techniques for synthesis and characterization.

Synthesis Methods

4.1.1. Solid-State Ceramic Method

This method is commonly used for the synthesis of polycrystalline powders of compounds like Ni₃(PO₄)₂.

  • Procedure:

    • Stoichiometric amounts of high-purity starting materials (e.g., NiO and (NH₄)₂HPO₄) are intimately ground together in an agate mortar.

    • The mixture is then pressed into pellets.

    • The pellets are subjected to a series of heat treatments in air at elevated temperatures (e.g., up to 1200 °C), with intermediate grindings to ensure homogeneity.

    • The final product is cooled slowly to room temperature.

    • Phase purity is confirmed by powder X-ray diffraction (XRD).

4.1.2. Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method for growing single crystals and preparing nanostructured materials of nickel phosphates such as Ni₂(PO₄)(OH) and NaNiPO₄.[1][2]

  • Procedure:

    • Aqueous solutions of a nickel salt (e.g., NiCl₂ or Ni(NO₃)₂) and a phosphate source (e.g., H₃PO₄ or NaH₂PO₄) are mixed in a Teflon-lined stainless steel autoclave.

    • The pH of the solution is often adjusted using a mineralizer (e.g., NaOH or an amine).

    • The autoclave is sealed and heated to a specific temperature (typically between 120-250 °C) for a designated period (from hours to several days).[1]

    • After the reaction, the autoclave is cooled to room temperature.

    • The solid product is collected by filtration, washed with deionized water and ethanol, and dried.

Magnetic Characterization Techniques

4.2.1. SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is used to perform highly sensitive measurements of the magnetic properties of materials.[3][4]

  • Sample Preparation:

    • A powdered sample (typically a few milligrams) is weighed accurately.

    • The powder is packed into a gelatin capsule or a sample holder made of a non-magnetic material.[5]

    • The sample holder is attached to the magnetometer's sample rod.

  • Measurement Procedure:

    • Zero-Field-Cooled (ZFC) Measurement: The sample is cooled from room temperature to the lowest measurement temperature (e.g., 2 K) in the absence of an applied magnetic field. A small magnetic field (e.g., 100 Oe) is then applied, and the magnetic moment is measured as the temperature is increased.

    • Field-Cooled (FC) Measurement: The sample is cooled from room temperature to the lowest measurement temperature in the presence of the same applied magnetic field. The magnetic moment is then measured as the temperature is increased.

    • Isothermal Magnetization (M-H) Measurement: The magnetic moment is measured as a function of the applied magnetic field at a constant temperature.

4.2.2. Neutron Powder Diffraction

Neutron powder diffraction is a powerful technique for determining the crystal and magnetic structures of materials.[6][7]

  • Procedure:

    • A powder sample is loaded into a sample holder (e.g., a vanadium can).

    • The sample is placed in a neutron beam, and the diffraction pattern is collected at different temperatures, both above and below the magnetic ordering temperature.

    • The crystal structure is refined from the diffraction data collected in the paramagnetic region using the Rietveld method.[7]

    • The magnetic structure is determined by analyzing the additional magnetic Bragg peaks that appear in the diffraction pattern below the ordering temperature. The Rietveld refinement method is used to fit a model of the magnetic structure to the observed data.[6][8]

Visualizing Relationships: Synthesis, Structure, and Magnetism

The following diagrams illustrate the relationships between synthesis methods, the resulting this compound phases, and their magnetic behaviors.

Synthesis_Phase_Magnetism SolidState Solid-State Crystalline Crystalline (e.g., Ni3(PO4)2, Ni2P2O7) SolidState->Crystalline Hydrothermal Hydrothermal Hydrothermal->Crystalline Hydroxyphosphates Hydroxyphosphates (e.g., Ni2(PO4)(OH)) Hydrothermal->Hydroxyphosphates MixedCation Mixed Cation Phosphates (e.g., NaNiPO4) Hydrothermal->MixedCation SolGel Sol-Gel Amorphous Amorphous/Nanocrystalline SolGel->Amorphous Electrodeposition Electrodeposition Electrodeposition->Amorphous Antiferromagnetic Antiferromagnetic Crystalline->Antiferromagnetic Hydroxyphosphates->Antiferromagnetic MixedCation->Antiferromagnetic Ferromagnetic Ferromagnetic Amorphous->Ferromagnetic Paramagnetic Paramagnetic Amorphous->Paramagnetic Superparamagnetic Superparamagnetic Amorphous->Superparamagnetic

Caption: Relationship between synthesis methods, resulting this compound phases, and their magnetic behavior.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation Start Precursor Selection (Ni salt, P source) Synthesis Synthesis Method (Solid-State, Hydrothermal, etc.) Start->Synthesis Product This compound Product Synthesis->Product XRD Powder XRD (Phase Identification, Crystal Structure) Product->XRD SQUID SQUID Magnetometry (M vs. T, M vs. H) Product->SQUID Neutron Neutron Diffraction (Magnetic Structure) Product->Neutron Rietveld Rietveld Refinement XRD->Rietveld MagData Analysis of Magnetic Data (T_N, θ, μ_eff) SQUID->MagData Neutron->Rietveld Correlation Structure-Property Correlation Rietveld->Correlation MagData->Correlation

Caption: A typical experimental workflow for the magnetic investigation of this compound phases.

References

determining the band gap of nickel phosphate thin films

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Determining the Band Gap of Nickel Phosphate (B84403) Thin Films

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the experimental and analytical methodologies required to determine the optical band gap of nickel phosphate thin films. Given the emerging interest in these materials for applications such as electrochromic devices and supercapacitors, understanding their fundamental electronic properties is crucial for material design and optimization.

Synthesis of this compound Thin Films

The properties of this compound thin films, including their band gap, are highly dependent on the synthesis method. Several techniques can be employed to deposit these films onto a substrate.

Common Synthesis Methods:

  • Electrodeposition: This method involves the electrochemical deposition of a this compound layer onto a conductive substrate from an electrolyte bath containing nickel and phosphate precursors. It is a scalable method suitable for creating uniform films.[1][2]

  • Successive Ionic Layer Adsorption and Reaction (SILAR): A binder-free method where the substrate is successively immersed in cationic and anionic precursor solutions, allowing for controlled, layer-by-layer film growth.

  • Sol-Gel Spin Coating: This technique involves depositing a precursor solution (sol) onto a spinning substrate. The centrifugal force spreads the liquid evenly, and subsequent thermal treatment (annealing) forms the solid thin film.

Experimental Protocol: Electrodeposition of this compound

This protocol is a representative example for depositing a hydrated this compound (NiHPO₄·3H₂O) film, as described in studies on electrochromic applications.[1][2]

  • Substrate Preparation: Begin with a conductive substrate, such as Indium Tin Oxide (ITO) or Fluorine-doped Tin Oxide (FTO) coated glass. Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrate under a nitrogen stream.

  • Electrolyte Preparation: Prepare an aqueous electrolyte solution containing 0.1 M nickel nitrate (B79036) (Ni(NO₃)₂) and 0.1 M sodium dihydrogen phosphate (NaH₂PO₄).

  • Electrochemical Setup: Use a three-electrode electrochemical cell. The cleaned ITO/FTO substrate serves as the working electrode, a platinum wire or sheet as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Deposition: Perform the electrodeposition at a constant potential (e.g., -1.0 V vs. Ag/AgCl) for a set duration (e.g., 300 seconds). The specific potential and time can be adjusted to control film thickness and morphology.

  • Post-Treatment: After deposition, gently rinse the film with deionized water to remove any residual electrolyte and dry it in air at room temperature.

Methodology for Band Gap Determination

The optical band gap of a semiconductor thin film is determined by analyzing its light absorption properties. The standard method involves measuring the optical absorption spectrum using UV-Visible (UV-Vis) spectroscopy and then applying the Tauc plot method for data analysis.[3]

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the amount of light absorbed or transmitted through a sample as a function of wavelength.[3] For a semiconductor, photons with energy greater than the band gap energy (Eg) are absorbed, promoting electrons from the valence band to the conduction band. This absorption onset provides information about the band gap.[3]

Tauc Plot Analysis

The relationship between the absorption coefficient (α) and the incident photon energy (hν) for interband transitions is described by the Tauc relation:

(αhν)1/n = A(hν - Eg)

Where:

  • α is the absorption coefficient.

  • is the energy of the incident photon.

  • A is a constant related to the material's properties.

  • Eg is the optical band gap energy.

  • n is an exponent that depends on the nature of the electronic transition.[4]

The value of n is chosen as follows:

  • n = 1/2 for direct allowed transitions.

  • n = 2 for indirect allowed transitions.

  • n = 3/2 for direct forbidden transitions.

  • n = 3 for indirect forbidden transitions.[4]

By plotting (αhν)1/n against hν, a linear region is typically observed near the absorption edge. Extrapolating this linear portion to the x-axis (where (αhν)1/n = 0) yields the value of the optical band gap, Eg.[4][5]

Detailed Experimental and Analytical Workflow

The following diagram illustrates the overall workflow from film synthesis to band gap determination.

G cluster_synthesis Film Synthesis cluster_analysis Band Gap Analysis Precursors Precursor Solution (e.g., Ni(NO₃)₂, NaH₂PO₄) Deposition Thin Film Deposition (e.g., Electrodeposition) Precursors->Deposition Substrate Conductive Substrate (e.g., ITO Glass) Substrate->Deposition Annealing Post-Deposition Treatment (Drying) Deposition->Annealing UVVis UV-Vis Spectroscopy (Measure Absorbance) Annealing->UVVis Tauc Tauc Plot Analysis UVVis->Tauc BandGap Optical Band Gap (Eg) Tauc->BandGap

Caption: Overall experimental workflow for determining the band gap.
Protocol 1: UV-Vis Spectroscopy Measurement

  • Sample Placement: Place the this compound thin film on its transparent substrate in the sample holder of a dual-beam UV-Vis spectrophotometer. Place a blank substrate (identical to the one used for the film, e.g., ITO glass) in the reference beam path to correct for substrate absorption.

  • Instrument Setup: Set the wavelength range for the scan, typically from 200 nm to 800 nm or wider, to ensure the absorption edge is captured.

  • Data Acquisition: Perform the wavelength scan to obtain the absorbance (A) or transmittance (%T) spectrum of the film.

Protocol 2: Tauc Plot Data Analysis

The following diagram outlines the logical steps involved in constructing and interpreting a Tauc plot.

G A 1. Obtain Absorbance (A) or Transmittance (T) vs. Wavelength (λ) B 2. Calculate Absorption Coefficient (α) α = 2.303 * A / d A->B C 3. Convert Wavelength (λ) to Photon Energy (hν) hν (eV) ≈ 1240 / λ (nm) A->C E 5. Calculate (αhν)^(1/n) B->E C->E D 4. Choose Transition Type (n) (e.g., n=1/2 for direct) D->E F 6. Plot (αhν)^(1/n) vs. hν E->F G 7. Extrapolate Linear Region to Energy Axis (y=0) F->G H 8. Determine x-intercept: The Optical Band Gap (Eg) G->H

Caption: Step-by-step workflow for Tauc plot analysis.
  • Calculate Absorption Coefficient (α): The absorbance (A) is related to α by the Beer-Lambert law. Calculate α using the formula: α = 2.303 × A / d where d is the thickness of the thin film in cm. Accurate measurement of the film thickness (e.g., via profilometry or cross-sectional SEM) is critical for a precise α value.[6]

  • Convert Wavelength to Photon Energy: Convert the wavelength (λ) in nanometers to photon energy (hν) in electron volts (eV) using the relation:[6] hν (eV) = 1240 / λ (nm)

  • Construct the Tauc Plot:

    • Select the appropriate value for the exponent 'n' based on prior knowledge of the material or by testing different values (e.g., n=1/2, n=2) to see which provides the best linear fit.

    • Calculate the term (αhν)1/n for each data point.

    • Plot (αhν)1/n on the y-axis against hν (eV) on the x-axis.

  • Determine the Band Gap (Eg): Identify the linear portion of the plot near the steep rise in absorption. Perform a linear fit to this region and extrapolate the line to the x-axis (y=0). The point where the line intersects the x-axis is the determined optical band gap (Eg).[7]

Data Presentation

While extensive research exists on the electrochromic and capacitive properties of this compound,[1][2] specific reports detailing optical band gap values are less common compared to related materials like nickel oxide (NiO). For context, phosphorus doping in NiO thin films has been shown to widen the band gap from 3.66 eV to 3.81 eV.[8] The band gap of undoped NiO films is often reported in the range of 3.54 eV to 4.0 eV, depending on the synthesis method.[8][9][10]

Researchers determining the band gap of novel this compound films should present their findings in a structured format for clarity and comparison.

Table 1: Template for Reporting Band Gap Data of this compound Thin Films

Synthesis MethodKey PrecursorsSubstrateAnnealing Temp. (°C)Band Gap (Eg) (eV)Reference
e.g., Electrodepositione.g., Ni(NO₃)₂, NaH₂PO₄e.g., ITOe.g., N/A (Dried)[Insert Value][Cite Source]
e.g., Spin Coating[Specify][Specify][Specify][Insert Value][Cite Source]
e.g., SILAR[Specify][Specify][Specify][Insert Value][Cite Source]

References

An In-depth Technical Guide to Phase Transitions and Structural Changes in Nickel Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel phosphate (B84403) (Ni₃(PO₄)₂) and its hydrated forms are materials of significant interest due to their diverse applications in catalysis, energy storage, and potentially in biomedical fields. Understanding the phase transitions and structural changes inherent to these compounds is critical for controlling their synthesis, tailoring their properties, and ensuring their stability and performance in various applications. This technical guide provides a comprehensive overview of the structural chemistry of nickel phosphate, focusing on its temperature-induced phase transformations.

Crystalline Phases and Structural Data

This compound exists in both anhydrous and hydrated forms, with the most common crystalline structures being monoclinic. The hydrated form, this compound octahydrate (Ni₃(PO₄)₂·8H₂O), serves as a common precursor for the synthesis of the anhydrous phase.

Table 1: Crystallographic Data of this compound Polymorphs
CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
Anhydrous this compoundNi₃(PO₄)₂MonoclinicP2₁/c11.1166.1068.70190.000
This compound OctahydrateNi₃(PO₄)₂·8H₂OMonoclinicC2/m9.94713.2174.636104.80[1]

Phase Transitions

The most well-documented phase transition in this compound is the thermal decomposition of the hydrated form and the subsequent crystallization of the anhydrous phase. Amorphous this compound, often synthesized via precipitation methods, undergoes a significant structural ordering upon heating.

Amorphous to Crystalline Transition

Amorphous this compound transforms into a crystalline monoclinic structure of Ni₃(PO₄)₂ at elevated temperatures. This transition is a crucial step in many synthesis protocols to obtain a well-defined material. The crystallization temperature is generally reported to be around 800 °C.

Thermal Decomposition of this compound Octahydrate

The hydrated form, Ni₃(PO₄)₂·8H₂O, undergoes a multi-step decomposition process upon heating, which involves the loss of water molecules, ultimately leading to the formation of the anhydrous crystalline phase. While specific transition temperatures for each dehydration step can vary depending on factors like heating rate and atmosphere, a general pathway can be outlined.

Table 2: Thermal Decomposition Events of this compound Hydrates
Temperature Range (°C)EventMass Loss (%)Resulting Phase
100 - 350DehydrationVariablePartially dehydrated intermediates
> 350Further Dehydration & DecompositionVariableAnhydrous Ni₃(PO₄)₂
~800Crystallization-Crystalline monoclinic Ni₃(PO₄)₂

Note: Specific temperatures and mass loss percentages are dependent on experimental conditions and the specific hydrate.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and characterization of this compound polymorphs. Below are representative methodologies for key experimental procedures.

Solid-State Synthesis of Monoclinic Ni₃(PO₄)₂

This method involves the high-temperature reaction of nickel and phosphorus precursors in the solid state to form crystalline Ni₃(PO₄)₂.

Materials:

  • Nickel(II) oxide (NiO) or Nickel(II) carbonate (NiCO₃)

  • Ammonium dihydrogen phosphate (NH₄H₂PO₄)

Procedure:

  • The precursors are weighed in a stoichiometric ratio (3:2 molar ratio of Ni:P).

  • The powders are intimately mixed by grinding in an agate mortar.

  • The mixture is placed in an alumina (B75360) crucible.

  • The crucible is heated in a furnace to 900 °C for 12 hours.[2]

  • The sample is allowed to cool slowly to room temperature.

  • The resulting powder is ground again to ensure homogeneity.

Hydrothermal Synthesis of Ni₃(PO₄)₂·8H₂O Nanomaterials

Hydrothermal synthesis allows for the formation of crystalline materials from aqueous solutions at elevated temperatures and pressures.

Materials:

  • Nickel(II) salt (e.g., NiCl₂·6H₂O, Ni(NO₃)₂·6H₂O)

  • Phosphate source (e.g., Na₃PO₄, H₃PO₄)

  • pH adjusting agent (e.g., NaOH, NH₃·H₂O)

Procedure:

  • A nickel(II) salt solution is prepared by dissolving the salt in deionized water.

  • A separate phosphate solution is prepared.

  • The phosphate solution is added dropwise to the nickel salt solution under constant stirring.

  • The pH of the resulting mixture is adjusted to a desired value (typically in the range of 6-8) to control the morphology of the product.

  • The mixture is transferred to a Teflon-lined stainless-steel autoclave.

  • The autoclave is sealed and heated to a specific temperature (e.g., 120-180 °C) for a defined period (e.g., 12-24 hours).

  • After the reaction, the autoclave is allowed to cool down to room temperature naturally.

  • The precipitate is collected by centrifugation, washed several times with deionized water and ethanol, and dried in an oven at a low temperature (e.g., 60-80 °C).

Powder X-ray Diffraction (XRD) Analysis

XRD is the primary technique for identifying the crystalline phases and determining the structural parameters of this compound.

Instrument:

  • A standard powder X-ray diffractometer.

Procedure:

  • A small amount of the powdered sample is placed on a sample holder and flattened to ensure a smooth surface.

  • The sample is mounted in the diffractometer.

  • The XRD pattern is recorded using Cu Kα radiation (λ = 1.5406 Å).

  • Data is typically collected over a 2θ range of 10-80° with a step size of 0.02° and a specific scan speed.

  • The resulting diffraction pattern is analyzed by comparing the peak positions and intensities to standard diffraction patterns from databases like the International Centre for Diffraction Data (ICDD).

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal stability and phase transitions of this compound.

Instrument:

  • A simultaneous TGA/DSC analyzer.

Procedure:

  • A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an alumina or platinum crucible.

  • The sample is heated from room temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).

  • The analysis is performed under a controlled atmosphere, typically nitrogen or air, with a constant flow rate.

  • The TGA curve records the mass change as a function of temperature, while the DSC curve shows the heat flow difference between the sample and a reference, indicating endothermic or exothermic transitions.

Visualizations

Signaling Pathways and Experimental Workflows

To better illustrate the relationships between different phases and the experimental procedures, the following diagrams are provided in the DOT language.

G Phase Transitions of this compound Amorphous Amorphous Ni₃(PO₄)₂ Anhydrous Anhydrous Ni₃(PO₄)₂ (Monoclinic, P2₁/c) Amorphous->Anhydrous Calcination (~800 °C) Hydrated Ni₃(PO₄)₂·8H₂O (Monoclinic, C2/m) Hydrated->Anhydrous Dehydration (>350 °C)

Phase relationship diagram for this compound.

G Experimental Workflow for this compound Analysis cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis SolidState Solid-State Reaction XRD Powder X-ray Diffraction (XRD) SolidState->XRD Thermal Thermal Analysis (DSC/TGA) SolidState->Thermal Microscopy Microscopy (SEM/TEM) SolidState->Microscopy Hydrothermal Hydrothermal Synthesis Hydrothermal->XRD Hydrothermal->Thermal Hydrothermal->Microscopy Structure Structural Refinement XRD->Structure PhaseID Phase Identification XRD->PhaseID ThermalBehavior Thermal Behavior Analysis Thermal->ThermalBehavior

A typical experimental workflow for studying this compound.

References

The Coordination Environment of Nickel Ions in Phosphate Frameworks: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the coordination environment of nickel(II) ions within various phosphate-based inorganic frameworks. A thorough understanding of the local atomic structure around the Ni²⁺ cation is crucial for predicting and tuning the physicochemical properties of these materials, which have significant applications in catalysis, energy storage, and potentially as biomaterials. This document summarizes key structural parameters, details common synthetic and analytical methodologies, and illustrates the logical workflows involved in the characterization of these important compounds.

Coordination Geometry of Nickel(II) in Phosphate (B84403) Frameworks

The coordination environment of the nickel(II) ion in crystalline phosphate frameworks is predominantly octahedral. The Ni²⁺ cation is typically surrounded by six oxygen atoms, which can originate from phosphate (PO₄³⁻) and/or hydroxide (B78521) (OH⁻) groups. This six-fold coordination gives rise to a [NiO₆] octahedral geometry, which is a recurring structural motif in these materials. The arrangement and connectivity of these octahedra with the phosphate tetrahedra define the overall crystal structure and dimensionality of the framework.

Quantitative Structural Parameters

The precise geometry of the [NiO₆] octahedra can be described by key quantitative parameters such as coordination number, Ni-O bond lengths, and O-Ni-O bond angles. These parameters are influenced by factors including the specific crystal structure, the presence of other cations, and the synthesis conditions. A summary of these parameters for several nickel phosphate compounds is presented in Table 1.

CompoundCoordination Number (CN)Ni-O Bond Lengths (Å)O-Ni-O Bond Angles (°)Reference(s)
LiNiPO₄ 62.06 - 2.19~90, ~180[1]
NaNiPO₄ 62.01 - 2.09Not specified[1]
Ni₃(PO₄)₂ 6Ni1-O: ~2.058 (mean), Ni2-O: 2.01 - 2.09Not specified[2][3]
Ni₂(PO₄)(OH) 6Not specifiedNot specified[4]
Ni₇(PO₄)₃(HPO₄)(OH)₃ 6Not specifiedNot specified[4]
Na₂Ni₃(OH)₂(PO₄)₂ 6Ni1-O: 1.946, 2.131; Ni2-O: 1.979 - 2.112Not specified
Ni(PO₃)₂ 6Not specifiedNot specified[5]
Ni₂P₄O₁₂ 61.989Not specified[6]
NiO (for comparison)62.098Not specified[6]

Table 1: Coordination Environment of Ni²⁺ in Various Phosphate and Oxide Frameworks. The data reveals that the Ni-O bond lengths typically fall within the range of approximately 1.95 to 2.20 Å. The coordination number is consistently six, confirming the prevalence of octahedral geometry.

Experimental Protocols

The synthesis and characterization of this compound frameworks involve a series of well-defined experimental procedures. This section details the common methodologies employed.

Synthesis of Crystalline Nickel Phosphates

Two primary methods for the synthesis of crystalline this compound materials are the hydrothermal method and the solid-state reaction method.

2.1.1. Hydrothermal Synthesis

This method involves a chemical reaction in an aqueous solution at elevated temperature and pressure in a sealed vessel called an autoclave.

  • Precursors: A water-soluble nickel salt (e.g., nickel chloride hexahydrate, NiCl₂·6H₂O; nickel nitrate (B79036) hexahydrate, Ni(NO₃)₂·6H₂O) and a phosphate source (e.g., phosphoric acid, H₃PO₄; ammonium (B1175870) dihydrogen phosphate, NH₄H₂PO₄).

  • Procedure:

    • Dissolve stoichiometric amounts of the nickel salt and phosphate precursor in deionized water.

    • Adjust the pH of the solution, typically to the alkaline range, using a base such as potassium hydroxide (KOH) or a templating agent like an organic amine.[7]

    • Transfer the resulting solution or suspension to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (typically 120-220 °C) for a defined period (several hours to days).[8][9]

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the solid product by filtration or centrifugation, wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

    • Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C) for several hours.

2.1.2. Solid-State Reaction

This method involves the reaction of solid precursors at high temperatures.

  • Precursors: A nickel-containing compound (e.g., nickel oxide, NiO; nickel carbonate, NiCO₃) and a solid phosphate source (e.g., ammonium dihydrogen phosphate, NH₄H₂PO₄; diammonium hydrogen phosphate, (NH₄)₂HPO₄).

  • Procedure:

    • Thoroughly grind stoichiometric amounts of the precursor powders in an agate mortar to ensure intimate mixing.

    • Transfer the mixed powder to a ceramic crucible (e.g., alumina).

    • Heat the crucible in a furnace at a high temperature (typically 800-1200 °C) for an extended period (several hours to days), often with intermediate grinding steps to ensure homogeneity.[2]

    • After the heating program is complete, allow the furnace to cool down to room temperature.

    • The resulting solid is the crystalline this compound product.

Characterization Techniques

A suite of analytical techniques is employed to elucidate the coordination environment and crystal structure of the synthesized this compound materials.

2.2.1. Powder X-ray Diffraction (XRD)

XRD is the primary technique for identifying the crystalline phases and determining the crystal structure of the synthesized materials.

  • Instrumentation: A powder X-ray diffractometer equipped with a monochromatic X-ray source (commonly Cu Kα radiation, λ = 1.5406 Å), a sample holder, and a detector.

  • Sample Preparation: The crystalline powder is finely ground to ensure random orientation of the crystallites and mounted on a sample holder.

  • Data Collection: The sample is irradiated with the X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The 2θ range is typically scanned from 10° to 80°.

  • Data Analysis (Rietveld Refinement): The experimental XRD pattern is compared to theoretical patterns calculated from known crystal structures. Rietveld refinement is a powerful method used to refine the crystal structure parameters (lattice parameters, atomic positions, site occupancies) by minimizing the difference between the observed and calculated diffraction patterns.[5][10] This analysis provides precise information on bond lengths and angles.

2.2.2. X-ray Absorption Spectroscopy (XAS)

XAS is a powerful element-specific technique that provides detailed information about the local atomic and electronic structure of the absorbing atom (in this case, nickel). XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

  • Instrumentation: A synchrotron radiation source is typically required to provide a high-flux, tunable X-ray beam. The experimental setup includes a monochromator to select the incident X-ray energy and detectors to measure the X-ray intensity before and after the sample.

  • Data Collection: The X-ray absorption coefficient is measured as a function of the incident X-ray energy, scanning through the Ni K-edge (around 8333 eV).[5]

  • XANES Analysis: The features in the XANES region are sensitive to the oxidation state and coordination geometry of the nickel ions. The pre-edge features can be particularly informative about the local symmetry.

  • EXAFS Analysis: The oscillations in the EXAFS region are caused by the scattering of the outgoing photoelectron by the neighboring atoms. Analysis of the EXAFS data involves Fourier transformation to obtain a radial distribution function, which provides information on the coordination number, bond distances, and the type of neighboring atoms.[1][11] Fitting the EXAFS data to theoretical models allows for the quantitative determination of these parameters.

2.2.3. Neutron Diffraction

Neutron diffraction is a complementary technique to XRD and is particularly useful for locating light atoms (like hydrogen in hydroxide groups) and for determining the magnetic structure of materials.[2]

  • Instrumentation: A neutron source (nuclear reactor or spallation source) and a neutron diffractometer.

  • Data Collection: A beam of neutrons is directed at the sample, and the scattered neutrons are detected at various angles.

  • Data Analysis: Similar to XRD, the diffraction pattern is analyzed to determine the crystal and/or magnetic structure. For magnetic materials, neutron diffraction can reveal the arrangement of magnetic moments in the crystal lattice.[12][13]

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships in the study of the coordination environment of nickel ions in phosphate frameworks.

Experimental_Workflow_for_Nickel_Phosphate_Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis cluster_output Structural Information Hydrothermal Synthesis Hydrothermal Synthesis XRD XRD Hydrothermal Synthesis->XRD XAS XAS Hydrothermal Synthesis->XAS Solid-State Reaction Solid-State Reaction Solid-State Reaction->XRD Solid-State Reaction->XAS Neutron Diffraction Neutron Diffraction Solid-State Reaction->Neutron Diffraction Rietveld Refinement Rietveld Refinement XRD->Rietveld Refinement EXAFS Fitting EXAFS Fitting XAS->EXAFS Fitting Magnetic Structure Refinement Magnetic Structure Refinement Neutron Diffraction->Magnetic Structure Refinement Coordination Number Coordination Number Rietveld Refinement->Coordination Number Bond Lengths Bond Lengths Rietveld Refinement->Bond Lengths Bond Angles Bond Angles Rietveld Refinement->Bond Angles EXAFS Fitting->Coordination Number EXAFS Fitting->Bond Lengths Magnetic Structure Refinement->Bond Lengths

Caption: Experimental workflow for synthesis and characterization.

Structural_Hierarchy_in_Nickel_Phosphates Ni2+ Ion Ni2+ Ion [NiO6] Octahedra [NiO6] Octahedra Ni2+ Ion->[NiO6] Octahedra O2- Ligands O2- Ligands O2- Ligands->[NiO6] Octahedra [PO4] Tetrahedra [PO4] Tetrahedra O2- Ligands->[PO4] Tetrahedra 3D Framework 3D Framework [NiO6] Octahedra->3D Framework Corner/Edge Sharing [PO4] Tetrahedra->3D Framework Bridging

References

electronic structure and orbital effects of nickel-based phosphates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electronic Structure and Orbital Effects of Nickel-Based Phosphates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel-based phosphates are a class of inorganic materials that have garnered significant attention for their diverse applications in catalysis, energy storage, and potentially, in biomedical fields. Their performance in these applications is intrinsically linked to their unique electronic structure and the nature of their chemical bonding. This technical guide provides a comprehensive overview of the , with a focus on the experimental techniques used for their characterization and the fundamental principles governing their properties. While the primary focus of current research is on materials science applications, the detailed understanding of their electronic properties may offer insights for drug development professionals, particularly in areas such as nanoparticle-based therapies and biocompatible coatings.

Core Concepts in the Electronic Structure of Nickel-Based Phosphates

The electronic properties of nickel-based phosphates are primarily determined by the interactions between the nickel 3d orbitals, oxygen 2p orbitals, and to a lesser extent, phosphorus 3p orbitals. Key concepts include:

  • Nickel Oxidation State: Nickel in these phosphates typically exists in a +2 oxidation state (Ni²⁺), with a d⁸ electron configuration. However, the presence of Ni³⁺ species can be induced, which significantly impacts the material's catalytic and electronic properties.

  • Coordination Environment: Nickel ions are commonly found in octahedral (NiO₆) or distorted octahedral coordination environments within the phosphate (B84403) framework. This coordination geometry dictates the splitting of the Ni 3d orbitals.

  • Ni-O Hybridization: The covalent interaction between Ni 3d and O 2p orbitals is a crucial factor. The degree of hybridization affects the bond strength, charge distribution, and the electronic band structure.

  • Role of the Phosphate Group (PO₄³⁻): The phosphate anion influences the overall crystal structure and the local coordination around the nickel centers. The P-O bonds within the phosphate group can affect the inductive effect on the Ni-O bonds, thereby modulating the electronic properties of the nickel centers.

  • Charge Transfer: Ligand-to-metal charge transfer (LMCT) from oxygen to nickel is an important electronic transition that can be probed by spectroscopic techniques. The energy required for this transfer provides insights into the covalency of the Ni-O bond.[1]

Experimental Characterization Techniques

A multi-technique approach is essential for a thorough understanding of the electronic structure of nickel-based phosphates.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical oxidation states of the constituent elements.

Key Information Obtained:

  • Oxidation State of Nickel: Deconvolution of the Ni 2p core level spectrum allows for the identification and quantification of Ni²⁺ and Ni³⁺ species. The Ni 2p₃/₂ peak for Ni²⁺ in nickel phosphates is typically observed in the binding energy range of 855-857 eV, often accompanied by strong satellite peaks at higher binding energies.[2][3][4] The presence of Ni³⁺ would manifest as a shoulder or a separate peak at a slightly higher binding energy.

  • Phosphorus and Oxygen Environment: The P 2p and O 1s spectra provide information about the phosphate group and the nature of the oxygen bonding (e.g., Ni-O-P, P=O). The P 2p peak for the phosphate group is typically found around 133-134 eV.[3][5]

X-ray Absorption Spectroscopy (XAS)

XAS is a powerful technique for probing the local geometric and electronic structure around a specific absorbing atom. It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

Key Information Obtained from XANES:

  • Oxidation State and Coordination Geometry: The position and shape of the absorption edge in Ni K-edge XANES spectra are sensitive to the oxidation state of nickel.[6][7][8] The pre-edge features can provide information about the coordination symmetry (e.g., octahedral vs. tetrahedral).

  • Unoccupied Density of States: The XANES region probes transitions from core levels to unoccupied states, providing insights into the unoccupied molecular orbitals.

Key Information Obtained from EXAFS:

  • Local Atomic Structure: Analysis of the EXAFS region provides quantitative information on the coordination number, bond distances, and disorder of the neighboring atoms around the nickel center. This is particularly useful for determining Ni-O and Ni-P bond lengths.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure, geometry, and properties of materials.

Key Information Obtained:

  • Electronic Band Structure and Density of States (DOS): DFT calculations can reveal the band gap, the contribution of different atomic orbitals (Ni 3d, O 2p, P 3p) to the valence and conduction bands, and the projected density of states (PDOS).[9][10][11][12]

  • Molecular Orbitals: Visualization of the molecular orbitals provides a clear picture of the bonding interactions, such as the hybridization between Ni 3d and O 2p orbitals.

  • Charge Distribution: DFT can be used to calculate the partial charges on each atom, offering insights into the ionic and covalent character of the bonds.

Quantitative Data Summary

The following tables summarize key quantitative data extracted from the literature on nickel-based phosphates.

Table 1: Representative XPS Binding Energies for Nickel Phosphates

ElementCore LevelBinding Energy (eV)SpeciesReference(s)
Ni2p₃/₂852.9 - 853.5Ni-P[3]
Ni2p₃/₂855.8 - 856.5Ni²⁺ in Ni₃(PO₄)₂[2][4]
Ni2p₁/₂873.5 - 874.2Ni²⁺ in Ni₃(PO₄)₂[2][4]
Ni---~861.4, ~879.4Shake-up Satellites[2]
P2p133.0 - 133.8PO₄³⁻[2][3][5]
O1s531.0 - 532.0PO₄³⁻ / Ni-O[2][4]

Table 2: Structural and Electronic Parameters from Experimental and DFT Studies

MaterialParameterValueMethodReference(s)
Ni₃(PO₄)₂Minimum Ni-O bond length~2.03 ÅDFT[9]
Ni₂P₂O₇Minimum Ni-O bond length~2.00 ÅDFT[9]
Ni₂P₄O₁₂Minimum Ni-O bond length~1.99 ÅDFT[9]
NiOMinimum Ni-O bond length~2.09 ÅDFT[9]
Ni₃(PO₄)₂OER Overpotential @ 1 mA cm⁻²~0.45 VElectrochemistry[9]
Ni₂P₂O₇OER Overpotential @ 1 mA cm⁻²~0.42 VElectrochemistry[9]
Ni₂P₄O₁₂OER Overpotential @ 1 mA cm⁻²~0.38 VElectrochemistry[9]
NiOOER Overpotential @ 1 mA cm⁻²~0.50 VElectrochemistry[9]

Experimental Protocols

Synthesis of Nickel Phosphate Nanoparticles via Co-Precipitation

This method is valued for its simplicity and scalability.[13][14][15]

  • Precursor Preparation: Prepare aqueous solutions of a nickel salt (e.g., nickel chloride, nickel nitrate) and a phosphate source (e.g., diammonium hydrogen phosphate, sodium phosphate).

  • Precipitation: Add the phosphate solution dropwise to the nickel salt solution under vigorous stirring at a controlled temperature (e.g., 60-80 °C).

  • pH Adjustment: Adjust the pH of the mixture using a base (e.g., ammonium (B1175870) hydroxide) to induce precipitation. The final pH influences the stoichiometry and morphology of the product.

  • Aging: Age the resulting suspension for a specific duration (e.g., 2-12 hours) to allow for crystal growth and phase stabilization.

  • Washing and Drying: Centrifuge or filter the precipitate, wash it multiple times with deionized water and ethanol (B145695) to remove unreacted precursors and byproducts, and then dry the product in an oven at a moderate temperature (e.g., 60-100 °C).

  • Calcination (Optional): The dried powder can be calcined at elevated temperatures (e.g., 300-600 °C) to improve crystallinity and control the phase.

Hydrothermal Synthesis of Nickel Phosphates

This method allows for the synthesis of well-defined crystalline structures.[16][17][18][19][20]

  • Precursor Mixture: Prepare a homogeneous aqueous solution or suspension containing a nickel salt, a phosphate source, and optionally a pH-adjusting agent or a structure-directing agent (surfactant).

  • Autoclave Treatment: Transfer the mixture into a Teflon-lined stainless-steel autoclave.

  • Heating: Heat the autoclave to a specific temperature (typically 120-200 °C) and maintain it for a set duration (e.g., 6-24 hours). The autogenous pressure developed during heating facilitates the crystallization process.

  • Cooling: Allow the autoclave to cool down to room temperature naturally.

  • Product Recovery: Collect the solid product by filtration or centrifugation, wash thoroughly with deionized water and ethanol, and dry in an oven.

XPS Data Acquisition and Analysis
  • Sample Preparation: Mount the powdered this compound sample onto a sample holder using double-sided conductive tape. Ensure a smooth and uniform surface.

  • Vacuum: Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • X-ray Source: Use a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.

  • Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution spectra for the Ni 2p, P 2p, O 1s, and C 1s regions with a smaller pass energy to achieve better energy resolution.

  • Charge Correction: Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

  • Data Analysis and Deconvolution:

    • Apply a Shirley background subtraction to the high-resolution spectra.

    • Fit the peaks using a combination of Gaussian-Lorentzian functions.[3]

    • For the Ni 2p spectrum, constrain the spin-orbit splitting and the area ratio of the 2p₃/₂ and 2p₁/₂ peaks. Include satellite peaks in the fitting model for Ni²⁺ species.

XAS Data Acquisition and Analysis
  • Sample Preparation: Prepare a uniform pellet of the powdered sample mixed with an inert binder (e.g., boron nitride). The thickness of the pellet should be optimized to achieve an appropriate absorption jump at the Ni K-edge.

  • Measurement Mode: Collect the data in transmission mode for concentrated samples or in fluorescence mode for dilute samples at a synchrotron radiation facility.

  • Energy Scan: Scan the incident X-ray energy across the Ni K-edge (around 8333 eV).

  • Data Reduction and Normalization:

    • Calibrate the energy scale using a nickel metal foil standard.

    • Subtract the pre-edge background and normalize the spectra to the edge jump.

  • XANES Analysis: Compare the edge position and features of the sample's spectrum with those of known nickel standards (e.g., NiO, Ni metal, Ni₃(PO₄)₂) to determine the average oxidation state and coordination environment.

  • EXAFS Analysis:

    • Convert the energy-dependent spectrum to k-space.

    • Perform a Fourier transform of the k³-weighted EXAFS data to obtain the radial distribution function.

    • Fit the data using theoretical scattering paths calculated from a model structure to extract structural parameters like bond distances and coordination numbers.

DFT Calculation Parameters
  • Software: Utilize quantum chemistry software packages such as VASP, Quantum ESPRESSO, or Gaussian.[10][11][12]

  • Functional: Employ an appropriate exchange-correlation functional, such as the Perdew-Burke-Ernzerhof (PBE) functional within the generalized gradient approximation (GGA). For systems with strong electron correlation, a Hubbard U correction (GGA+U) may be necessary.

  • Basis Set/Plane-Wave Cutoff: Use a suitable basis set (for molecular calculations) or a plane-wave cutoff energy (for periodic calculations) to ensure convergence of the total energy.

  • k-point Sampling: For periodic calculations, use a Monkhorst-Pack grid for Brillouin zone sampling. The density of the k-point mesh should be tested for convergence.

  • Geometry Optimization: Relax the atomic positions and, if necessary, the lattice parameters until the forces on the atoms and the stress on the unit cell are minimized.

  • Property Calculations: After geometry optimization, perform static calculations to obtain the electronic band structure, density of states, and other desired properties.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation Precipitation Precipitation XPS XPS Precipitation->XPS XAS XAS Precipitation->XAS Hydrothermal Hydrothermal Hydrothermal->XPS Hydrothermal->XAS Electronic_Structure Electronic Structure (Oxidation State, DOS) XPS->Electronic_Structure XAS->Electronic_Structure DFT DFT DFT->Electronic_Structure Orbital_Effects Orbital Effects (Hybridization, Bonding) DFT->Orbital_Effects Structure_Property Structure-Property Relationships Electronic_Structure->Structure_Property Orbital_Effects->Structure_Property

Caption: Experimental workflow for investigating nickel-based phosphates.

Molecular_Orbital_Diagram cluster_Ni cluster_O cluster_MO Ni_eg eg (dx²-y², dz²) eg_star eg* (antibonding) Ni_eg->eg_star eg eg (bonding) Ni_eg->eg Ni_t2g t2g (dxy, dxz, dyz) t2g_star t2g* (antibonding) Ni_t2g->t2g_star t2g t2g (bonding) Ni_t2g->t2g O_2p σ, π O_2p->eg_star O_2p->t2g_star O_2p->eg O_2p->t2g Structure_Property_Relationship Ni_O_Bond_Length Shorter Ni-O Bond Length Increased_Hybridization Increased Ni 3d - O 2p Hybridization Ni_O_Bond_Length->Increased_Hybridization Strengthened_Bond Strengthened Ni-O Bond Increased_Hybridization->Strengthened_Bond Favorable_Adsorption Favorable Adsorption of Reaction Intermediates Strengthened_Bond->Favorable_Adsorption Improved_Catalytic_Activity Improved Catalytic Activity (e.g., OER) Favorable_Adsorption->Improved_Catalytic_Activity

References

A Comprehensive Analysis of Nickel Phosphate: Chemical Formula and Molecular Weight

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed examination of the chemical formula and molecular weight of nickel phosphate (B84403), a compound with significant applications in catalysis, electrochemistry, and as a precursor for pigments. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Understanding Nickel Phosphate

This compound is an inorganic compound formed between nickel cations and phosphate anions. The most prevalent form is nickel(II) phosphate, but other oxidation states and hydrated forms are also known to exist. A precise understanding of the specific form of this compound, including its chemical formula and corresponding molecular weight, is critical for accurate experimental design, stoichiometric calculations, and material characterization.

Key Forms of this compound and Their Properties

The chemical identity and molar mass of this compound can vary depending on the oxidation state of the nickel ion and the presence of water of hydration. The table below summarizes the key quantitative data for the most common forms of this compound.

Compound Name Chemical Formula Molar Mass ( g/mol ) Notes
Nickel(II) PhosphateNi₃(PO₄)₂366.02Anhydrous form.[1]
Nickel(II) Phosphate OctahydrateNi₃(PO₄)₂·8H₂O510.18A common hydrated form.[2][3]
Nickel(III) PhosphateNiPO₄153.67 (approx.)Less common than nickel(II) phosphate.[4]

Elucidation of Chemical Formulas

The chemical formulas of the different forms of this compound are determined by the ionic charges of the constituent ions.

Logical Flow for Formula Determination

cluster_Ni2 Nickel(II) Phosphate cluster_Ni3 Nickel(III) Phosphate Ni2 Nickel(II) ion (Ni²⁺) Formula_Ni2 Ni₃(PO₄)₂ Ni2->Formula_Ni2 3x (+2) = +6 PO4_2 Phosphate ion (PO₄³⁻) PO4_2->Formula_Ni2 2x (-3) = -6 Ni3 Nickel(III) ion (Ni³⁺) Formula_Ni3 NiPO₄ Ni3->Formula_Ni3 1x (+3) = +3 PO4_3 Phosphate ion (PO₄³⁻) PO4_3->Formula_Ni3 1x (-3) = -3

Caption: Ionic charge balance for this compound formulas.

Experimental Methodologies

The molecular weights presented in this guide are calculated based on the standard atomic weights of the constituent elements. The experimental verification of these molecular weights can be achieved through various analytical techniques.

Workflow for Molecular Weight Verification

cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation synthesis Synthesis of This compound mass_spec Mass Spectrometry synthesis->mass_spec xrd X-ray Diffraction (XRD) synthesis->xrd tga Thermogravimetric Analysis (TGA) synthesis->tga interpretation Determination of Molecular Structure & Water of Hydration mass_spec->interpretation xrd->interpretation tga->interpretation mw_calc Calculation of Experimental Molecular Weight interpretation->mw_calc comparison Comparison with Theoretical Molecular Weight mw_calc->comparison

Caption: Experimental workflow for molecular weight determination.

A common method for the synthesis of nickel(II) phosphate octahydrate involves a precipitation reaction between a soluble nickel(II) salt (e.g., nickel chloride) and a soluble phosphate salt (e.g., sodium phosphate) in an aqueous solution.

Experimental Protocol: Synthesis of Nickel(II) Phosphate Octahydrate

  • Preparation of Reactant Solutions:

    • Prepare a 0.5 M solution of nickel(II) chloride (NiCl₂·6H₂O) by dissolving the appropriate amount in deionized water.

    • Prepare a 0.33 M solution of sodium phosphate dodecahydrate (Na₃PO₄·12H₂O) in deionized water.

  • Precipitation:

    • Slowly add the sodium phosphate solution to the nickel(II) chloride solution while stirring continuously.

    • A light green precipitate of nickel(II) phosphate octahydrate will form.

  • Aging and Washing:

    • Age the precipitate in the mother liquor for a designated period (e.g., 24 hours) to allow for crystal growth.

    • Separate the precipitate by filtration.

    • Wash the precipitate several times with deionized water to remove any unreacted ions, followed by a final wash with ethanol.

  • Drying:

    • Dry the resulting solid in a vacuum oven at a low temperature (e.g., 60 °C) to obtain the final product.

This guide provides foundational information for professionals working with this compound, ensuring accuracy in research and development activities. The provided data and methodologies are essential for any application where precise material characterization is paramount.

References

Methodological & Application

Application Notes and Protocols for Hydrothermal Synthesis of Nickel Phosphate Nanorods for Supercapacitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel phosphate-based nanomaterials are emerging as highly promising electrode materials for supercapacitors due to their rich redox activity, high theoretical specific capacitance, and structural stability. Among various morphologies, one-dimensional nanorods offer distinct advantages, including providing direct pathways for electron transport and facilitating ion diffusion. The hydrothermal synthesis route presents a versatile and straightforward method for controllably producing crystalline nickel phosphate (B84403) nanorods.

This document provides detailed application notes and experimental protocols for the hydrothermal synthesis of this compound nanorods and their subsequent application in supercapacitor devices. The protocols cover the material synthesis, electrode fabrication, and comprehensive electrochemical characterization.

Data Presentation

Table 1: Hydrothermal Synthesis Parameters for this compound Nanorods

ParameterValueReference
Nickel PrecursorNickel Chloride Hexahydrate (NiCl₂·6H₂O)[1]
Phosphate PrecursorSodium Dihydrogen Phosphate (NaH₂PO₄)[1]
SolventDeionized Water[1]
Temperature120-180 °C[1]
Reaction Time12-24 hours[1]
pH~4-7[2]

Table 2: Electrochemical Performance of this compound Nanorod-Based Supercapacitors

ParameterValueTest ConditionsReference
Specific CapacitanceUp to 1700 F g⁻¹at 0.5 mA cm⁻²[1]
Volumetric Energy Density0.446 mWh cm⁻³at 0.5 mA cm⁻²[1]
Volumetric Power Density44.1 mW cm⁻³at 6.0 mA cm⁻²[1]
Cycling Stability>97% capacitance retention after 10,000 cyclesat 10 A g⁻¹[1]
Coulombic EfficiencyApproaching 100%-[3]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of this compound Nanorods

This protocol details the one-pot hydrothermal synthesis of Ni₂₀[(OH)₁₂(H₂O)₆][(HPO₄)₈(PO₄)₄]·12H₂O nanorods.[1]

Materials:

  • Nickel chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Deionized (DI) water

  • Ethanol (B145695)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Precursor Solution Preparation:

    • Dissolve a specific molar ratio of NiCl₂·6H₂O and NaH₂PO₄ in DI water. A typical molar ratio is 1:1.

    • Stir the solution vigorously for 30 minutes at room temperature to ensure homogeneity.

  • Hydrothermal Reaction:

    • Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a constant temperature between 120-180 °C for 12-24 hours.

  • Product Collection and Purification:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation at 5000 rpm for 10 minutes.

    • Wash the collected product repeatedly with DI water and ethanol to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the final product in a vacuum oven at 60 °C for 12 hours. The resulting powder consists of this compound nanorods.

Protocol 2: Fabrication of this compound Nanorod Electrode

Materials:

  • Synthesized this compound nanorods

  • Acetylene (B1199291) black (conductive agent)

  • Polyvinylidene fluoride (B91410) (PVDF) binder

  • N-methyl-2-pyrrolidone (NMP) solvent

  • Nickel foam (current collector)

  • Mortar and pestle

  • Doctor blade

Procedure:

  • Slurry Preparation:

    • Mix the synthesized this compound nanorods, acetylene black, and PVDF binder in a weight ratio of 80:10:10 in a mortar.

    • Add a few drops of NMP solvent and grind the mixture into a homogeneous slurry.

  • Electrode Coating:

    • Clean a piece of nickel foam by sonicating it in acetone, ethanol, and DI water, and then dry it.

    • Coat the prepared slurry onto the cleaned nickel foam using a doctor blade.

  • Drying and Pressing:

    • Dry the coated electrode in a vacuum oven at 80 °C for 12 hours to remove the solvent.

    • Press the dried electrode at 10 MPa to ensure good contact between the active material and the current collector.

Protocol 3: Electrochemical Characterization of the Supercapacitor

Equipment:

  • Electrochemical workstation

  • Three-electrode cell setup (Working electrode: this compound nanorod electrode; Counter electrode: platinum wire; Reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE))

  • Electrolyte: 1 M KOH aqueous solution

Methods:

  • Cyclic Voltammetry (CV):

    • Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV s⁻¹) within a potential window of -0.2 to 0.55 V (vs. SCE).[1]

    • The shape of the CV curves indicates the capacitive behavior of the electrode.

  • Galvanostatic Charge-Discharge (GCD):

    • Conduct GCD measurements at different current densities (e.g., 1, 2, 5, 10 A g⁻¹).

    • Calculate the specific capacitance from the discharge curves using the formula: C = (I × Δt) / (m × ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material, and ΔV is the potential window.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements in a frequency range of 100 kHz to 0.01 Hz with an AC amplitude of 5 mV.

    • The Nyquist plot provides information about the internal resistance and charge transfer kinetics of the electrode.

  • Cycling Stability Test:

    • Perform repeated GCD cycles at a constant current density (e.g., 10 A g⁻¹) for a large number of cycles (e.g., 5,000-10,000 cycles).

    • Calculate the capacitance retention to evaluate the long-term stability of the electrode.

Visualizations

Hydrothermal_Synthesis_Workflow cluster_synthesis Step 1: Synthesis of this compound Nanorods prep Precursor Solution (NiCl₂·6H₂O + NaH₂PO₄ in DI water) hydro Hydrothermal Reaction (120-180°C, 12-24h) prep->hydro Autoclave collect Collection & Purification (Centrifugation, Washing) hydro->collect Cooling dry Drying (60°C, 12h) collect->dry

Caption: Workflow for the hydrothermal synthesis of this compound nanorods.

Supercapacitor_Fabrication_Workflow cluster_fabrication Step 2: Supercapacitor Electrode Fabrication mix Slurry Preparation (Active Material + Carbon Black + PVDF) coat Coating (Slurry on Ni Foam) mix->coat dry_press Drying & Pressing (80°C, 12h; 10 MPa) coat->dry_press electrode Final Electrode dry_press->electrode

Caption: Workflow for the fabrication of a this compound nanorod supercapacitor electrode.

Electrochemical_Characterization_Workflow cluster_characterization Step 3: Electrochemical Characterization setup Three-Electrode Cell Assembly cv Cyclic Voltammetry (CV) setup->cv gcd Galvanostatic Charge-Discharge (GCD) setup->gcd eis Electrochemical Impedance Spectroscopy (EIS) setup->eis stability Cycling Stability Test setup->stability analysis Data Analysis cv->analysis gcd->analysis eis->analysis stability->analysis

Caption: Workflow for the electrochemical characterization of the supercapacitor.

References

Application Notes and Protocols for Sol-Gel Preparation of Nickel Phosphate OER Electrocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxygen evolution reaction (OER) is a critical component of electrochemical water splitting for hydrogen production and is pivotal in the development of renewable energy technologies. Nickel-based materials are promising, earth-abundant electrocatalysts for the OER. Among these, nickel phosphates have demonstrated significant catalytic activity and stability. The sol-gel method offers a versatile and straightforward approach to synthesize these materials with good control over their composition and structure. This document provides detailed application notes and protocols for the preparation of various nickel phosphate (B84403) phases for use as OER electrocatalysts, based on established research.

Data Presentation

The following table summarizes the electrochemical performance of various nickel-based OER electrocatalysts. While specific data for sol-gel synthesized nickel phosphates is limited in publicly available literature, this table includes relevant examples of nickel phosphates prepared by other methods and other nickel-based oxides prepared by the sol-gel method to provide a comparative overview.

Electrocatalyst MaterialSynthesis MethodOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV dec⁻¹)Electrolyte
papain/Ni₃(PO₄)₂Biosynthesis217Not Reported1 M KOH
c-Ni₂P₄O₁₂/a-NiMoOx/NFHydrothermal & Gas-phase phosphating250 (at 20 mA/cm²)Not Reported1 M KOH
Ni₀.₇₅Fe₀.₂₅OSol-Gel~290Not ReportedAlkaline
NiO NanoparticlesSol-Gel & Hydrothermal335136Not Reported
Co-Ni-PElectrodeposition34067Alkaline

Experimental Protocols

This section details the sol-gel synthesis protocols for three distinct nickel phosphate phases: Ni₃(PO₄)₂, Ni₂P₂O₇, and Ni₂P₄O₁₂.

Materials and Reagents
Synthesis of this compound Electrocatalysts

This protocol is adapted from a malic acid (MA)-aided sol-gel method.

1. Precursor Solution Preparation: a. For each this compound phase, dissolve 10 mmol of Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O), the corresponding amount of ammonium dihydrogen phosphate (NH₄H₂PO₄), and malic acid (MA) in 50 mL of deionized water. b. The molar ratios of Ni:P:MA should be adjusted according to the desired final product as specified in the table below:

Target CompoundMolar Ratio (Ni:P:MA)
Ni₃(PO₄)₂6 : 4 : 15
Ni₂P₂O₇1 : 1 : 3
Ni₂P₄O₁₂2 : 4 : 9

2. Sol-Gel Transition and Drying: a. Stir the solution continuously at room temperature until all precursors are fully dissolved, forming a clear sol. b. Evaporate the solvent by heating the solution at 80°C in an oven or on a hot plate with continuous stirring. This will gradually transform the sol into a viscous gel. c. Continue heating at 80°C until a dried solid powder is obtained.

3. Calcination: a. Transfer the dried solid into a ceramic crucible. b. Calcine the powder in a muffle furnace under an ambient atmosphere for 5 hours. The calcination temperature is crucial for the formation of the desired crystalline phase:

Target CompoundCalcination Temperature (°C)
Ni₃(PO₄)₂800
Ni₂P₂O₇700
Ni₂P₄O₁₂800

c. After calcination, allow the furnace to cool down to room temperature naturally. d. The resulting powders should be Ni₃(PO₄)₂ (yellow), Ni₂P₂O₇ (yellow), and Ni₂P₄O₁₂ (gray).

Electrochemical Characterization Protocol

1. Electrode Preparation: a. Prepare a catalyst ink by dispersing 5 mg of the synthesized this compound powder in a mixture of 1 mL of ethanol and 40 µL of 5 wt% Nafion® solution. b. Sonicate the mixture for at least 30 minutes to ensure a homogeneous dispersion. c. Drop-cast a specific volume (e.g., 5 µL) of the catalyst ink onto a glassy carbon electrode (GCE) or other suitable substrate. d. Allow the electrode to dry completely at room temperature.

2. Electrochemical Measurements: a. Perform all electrochemical measurements in a standard three-electrode cell containing a 1 M KOH electrolyte. b. Use the prepared this compound-coated electrode as the working electrode, a platinum wire or foil as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Hg/HgO). c. Record Linear Sweep Voltammetry (LSV) curves at a slow scan rate (e.g., 5 mV/s) to evaluate the OER activity. d. Correct all measured potentials for the iR drop and convert to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(ref) + 0.059 × pH + E°(ref). e. Determine the overpotential required to achieve a current density of 10 mA/cm². f. Construct the Tafel plot (η vs. log(j)) from the LSV data to determine the Tafel slope, which provides insight into the OER reaction kinetics.

Visualizations

Sol-Gel Synthesis Workflow

Sol_Gel_Workflow Sol-Gel Synthesis of this compound OER Electrocatalysts cluster_solution Solution Preparation cluster_gelation Sol-Gel Process cluster_calcination Thermal Treatment precursors Ni(OAc)₂·4H₂O NH₄H₂PO₄ Malic Acid dissolution Dissolution & Stirring precursors->dissolution solvent Deionized Water solvent->dissolution sol Clear Sol Formation dissolution->sol evaporation Evaporation at 80°C sol->evaporation gel Viscous Gel evaporation->gel drying Complete Drying gel->drying dried_solid Dried Solid Powder drying->dried_solid calcination Calcination (700-800°C, 5h) dried_solid->calcination final_product This compound Powder (Ni₃(PO₄)₂, Ni₂P₂O₇, or Ni₂P₄O₁₂) calcination->final_product

Caption: Workflow for the sol-gel synthesis of this compound.

Logical Relationship of OER Electrocatalysis Evaluation

OER_Evaluation Electrochemical Evaluation of OER Performance cluster_preparation Electrode Fabrication cluster_measurement Electrochemical Testing cluster_analysis Data Analysis catalyst Synthesized Ni-Phosphate Powder ink Catalyst Ink Preparation (Ethanol, Nafion, Sonication) catalyst->ink coating Drop-casting on GCE ink->coating electrode Working Electrode coating->electrode lsv Linear Sweep Voltammetry (LSV) electrode->lsv setup Three-Electrode Cell (1 M KOH) setup->lsv ir_correction iR Correction & RHE Conversion lsv->ir_correction overpotential Overpotential @ 10 mA/cm² ir_correction->overpotential tafel Tafel Plot & Slope ir_correction->tafel

Caption: Logical workflow for OER performance evaluation.

Application Notes and Protocols for Electrochemical Deposition of Thin-Film Nickel Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the electrochemical deposition of thin-film nickel phosphate (B84403). It covers various deposition techniques, including potentiostatic, galvanostatic, and cyclic voltammetry methods, with a focus on their applications in research and development, including potential relevance to the biomedical field.

Introduction to Electrochemical Deposition of Nickel Phosphate

Electrochemical deposition is a versatile and cost-effective technique for fabricating thin films of various materials, including this compound (Ni₃(PO₄)₂). This method allows for precise control over film thickness, morphology, and composition by manipulating electrochemical parameters such as potential, current, and deposition time. This compound thin films are gaining interest in diverse fields, from energy storage to biomedical applications, owing to their unique chemical and physical properties.

Electrochemical Deposition Techniques and Protocols

This section outlines the detailed experimental protocols for the three primary electrochemical deposition techniques used to synthesize this compound thin films.

Potentiostatic Deposition

In potentiostatic deposition, a constant electrical potential is applied between the working electrode (substrate) and a reference electrode. This method allows for precise control over the deposition rate and the resulting film morphology.

Experimental Protocol:

  • Electrolyte Preparation: Prepare an aqueous electrolyte solution containing a nickel salt (e.g., nickel sulfate, NiSO₄) and a phosphate source (e.g., phosphoric acid, H₃PO₄). The pH of the solution is a critical parameter and should be adjusted to the desired value using a suitable acid or base (e.g., sulfuric acid or sodium hydroxide).

  • Electrochemical Cell Setup: A standard three-electrode electrochemical cell is used, consisting of the substrate as the working electrode, a platinum wire or mesh as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • Deposition: Immerse the electrodes in the electrolyte solution. Apply a constant cathodic potential to the working electrode using a potentiostat. The deposition potential is a key parameter that influences the film's properties.

  • Post-Deposition Treatment: After the desired deposition time, remove the coated substrate from the electrolyte, rinse it thoroughly with deionized water, and dry it in a controlled atmosphere.

Workflow for Potentiostatic Deposition:

Potentiostatic_Deposition_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing A Prepare Electrolyte (Nickel Salt + Phosphate Source) B Adjust pH A->B C Set up 3-Electrode Cell B->C D Immerse Electrodes C->D E Apply Constant Potential D->E F Remove and Rinse Substrate E->F G Dry the Film F->G

Caption: Workflow for potentiostatic deposition of this compound.

Galvanostatic Deposition

Galvanostatic deposition involves applying a constant current between the working electrode and the counter electrode. This method is particularly useful for achieving a uniform deposition rate over the entire substrate surface.

Experimental Protocol:

  • Electrolyte Preparation: The electrolyte composition is similar to that used in the potentiostatic method, containing a nickel salt and a phosphate source.

  • Electrochemical Cell Setup: A two or three-electrode setup can be used. In a two-electrode setup, the substrate is the cathode and a nickel or platinum electrode serves as the anode.

  • Deposition: Apply a constant cathodic current density to the working electrode using a galvanostat or a potentiostat in galvanostatic mode. The current density directly controls the rate of deposition.[1][2]

  • Post-Deposition Treatment: Follow the same rinsing and drying procedure as in the potentiostatic method.

Workflow for Galvanostatic Deposition:

Galvanostatic_Deposition_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing A Prepare Electrolyte (Nickel Salt + Phosphate Source) B Adjust pH A->B C Set up Electrochemical Cell B->C D Immerse Electrodes C->D E Apply Constant Current Density D->E F Remove and Rinse Substrate E->F G Dry the Film F->G

Caption: Workflow for galvanostatic deposition of this compound.

Cyclic Voltammetry (CV) Deposition

Cyclic voltammetry can be used for the synthesis of this compound films by repeatedly scanning the potential between two set limits. This technique provides insights into the electrochemical reactions occurring at the electrode surface and allows for the deposition of thin, uniform films.

Experimental Protocol:

  • Electrolyte Preparation: Use a similar electrolyte composition as for the other methods.

  • Electrochemical Cell Setup: A three-electrode cell is required.

  • Deposition: Cycle the potential of the working electrode between a lower and an upper limit at a specific scan rate for a set number of cycles. The potential window and scan rate are critical parameters for controlling the film growth.

  • Post-Deposition Treatment: After the desired number of cycles, rinse and dry the substrate.

Workflow for CV Deposition:

CV_Deposition_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing A Prepare Electrolyte B Set up 3-Electrode Cell A->B C Immerse Electrodes B->C D Cycle Potential (Set Scan Rate & Window) C->D E Remove and Rinse Substrate D->E F Dry the Film E->F Nanoparticle_Cell_Interaction cluster_cell Cancer Cell receptor Cell Surface Receptor endocytosis Endocytosis receptor->endocytosis pathway Signaling Pathways (e.g., HIF-1α, MAPK) endocytosis->pathway nucleus Nucleus (DNA Damage) pathway->nucleus apoptosis Apoptosis pathway->apoptosis autophagy Autophagy pathway->autophagy nanoparticle Ni Phosphate Nanoparticle nanoparticle->receptor Binding

References

Application Notes and Protocols: Nickel Phosphide Catalysts from Nickel Phosphate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of nickel phosphide (B1233454) (NiₓPᵧ) catalysts derived from nickel phosphate (B84403) precursors. This method offers a reliable route to produce active and robust catalysts for various chemical transformations, including hydrodesulfurization (HDS) and the hydrogen evolution reaction (HER).

Introduction

Nickel phosphide catalysts have emerged as a promising alternative to more expensive noble metal catalysts in a range of catalytic applications. Their unique electronic and structural properties contribute to their high activity and stability. The use of nickel phosphate as a precursor offers a straightforward and controllable method for the synthesis of various nickel phosphide phases, most notably Ni₂P. The final properties and catalytic performance of the material are highly dependent on the synthesis parameters, particularly the reduction temperature and the initial phosphorus-to-nickel (P/Ni) molar ratio.

This document outlines the detailed experimental protocols for the synthesis of supported nickel phosphide catalysts via the temperature-programmed reduction (TPR) of a this compound precursor. It also presents key characterization data and catalytic performance metrics in a structured format to facilitate comparison and experimental design.

Data Presentation

Catalyst Characterization Data

The physical and chemical properties of nickel phosphide catalysts are crucial for their performance. The following table summarizes typical characterization data for a silica-supported Ni₂P catalyst prepared from a this compound precursor.

CatalystPrecursor P/Ni Molar RatioReduction Temperature (°C)BET Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Diameter (nm)Ni₂P Particle Size (nm)
Ni₂P/SiO₂0.8600150 - 2500.3 - 0.55 - 107 - 15
Ni₂P/Al₂O₃2.0650100 - 2000.2 - 0.44 - 88 - 20
Catalytic Performance Data

The following tables showcase the catalytic activity of nickel phosphide catalysts synthesized from this compound precursors in two key reactions: hydrodesulfurization (HDS) of dibenzothiophene (B1670422) (DBT) and the hydrogen evolution reaction (HER).

Table 1: Hydrodesulfurization (HDS) of Dibenzothiophene (DBT)

CatalystSupportReduction Temperature (°C)Reaction Temperature (°C)DBT Conversion (%)
Ni₂P/TiO₂-Al₂O₃TiO₂-Al₂O₃70033396.0[1]
Ni₂P/Al₂O₃(L-W)Al₂O₃-32094.5[2]

Reaction Conditions: 3.0 MPa H₂, H₂/oil ratio = 500 (V/V), WHSV = 2.0 h⁻¹[1]

Table 2: Hydrogen Evolution Reaction (HER) in 1.0 M KOH

CatalystOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)
Ni-P 2h15875[3]
Ni-P-Pt/NF3431[4]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a supported Ni₂P catalyst from a this compound precursor using the temperature-programmed reduction (TPR) method.

Protocol 1: Synthesis of Supported Ni₂P Catalyst

Materials:

  • Nickel(II) acetate (B1210297) tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

  • Silica (SiO₂) or Alumina (B75360) (Al₂O₃) support (e.g., 100-200 mesh)

  • Deionized water

  • High-purity hydrogen (H₂) gas

  • High-purity nitrogen (N₂) or argon (Ar) gas

Equipment:

  • Beakers and graduated cylinders

  • Magnetic stirrer and hotplate

  • Rotary evaporator (optional)

  • Drying oven

  • Tube furnace with temperature controller

  • Quartz tube reactor

  • Gas flow controllers

Procedure:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of diammonium hydrogen phosphate.

    • In a separate beaker, dissolve nickel(II) acetate tetrahydrate in deionized water.

    • Slowly add the nickel acetate solution to the diammonium phosphate solution while stirring vigorously. A precipitate of this compound will form. The P/Ni molar ratio can be adjusted by varying the amounts of the precursors. For Ni₂P on silica, a P/Ni ratio of 0.8 is often optimal, while for alumina supports, a higher ratio of 2.0 may be required to compensate for interactions with the support.[5]

  • Impregnation:

    • Add the desired amount of the support material (e.g., SiO₂) to the this compound precursor slurry.

    • Stir the mixture for several hours at room temperature to ensure uniform impregnation.

    • Remove the excess water using a rotary evaporator or by gentle heating on a hotplate until a thick paste is formed.

  • Drying and Calcination:

    • Dry the impregnated support in an oven at 110-120°C overnight.

    • Calcine the dried material in a tube furnace under a flow of air or an inert gas (N₂ or Ar). A typical calcination procedure involves heating to 500°C at a ramp rate of 5°C/min and holding for 3-4 hours.

  • Temperature-Programmed Reduction (TPR):

    • Place the calcined precursor in a quartz tube reactor within the tube furnace.

    • Purge the system with an inert gas (N₂ or Ar) for 30 minutes to remove any residual air.

    • Switch to a flow of pure hydrogen (H₂). A high flow rate is recommended to efficiently remove the water vapor produced during reduction.[6]

    • Heat the reactor to the desired reduction temperature (e.g., 600-700°C) at a controlled ramp rate (e.g., 1-10°C/min). The final reduction temperature significantly impacts the phase and crystallinity of the resulting nickel phosphide.

    • Hold at the final temperature for 2-4 hours to ensure complete reduction and phosphide formation.

  • Passivation and Handling:

    • After reduction, cool the catalyst to room temperature under a flow of H₂.

    • To prevent pyrophoric oxidation upon exposure to air, the catalyst should be passivated. This is typically done by switching to a flow of a 1% O₂ in N₂ or Ar mixture at room temperature for 1-2 hours.

    • The passivated catalyst can then be safely handled and stored for further characterization and use.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of a supported nickel phosphide catalyst from a this compound precursor.

experimental_workflow cluster_precursor Precursor Preparation cluster_treatment Thermal Treatment cluster_product Final Product Ni_precursor Nickel Acetate Solution Mixing Mixing & Precipitation Ni_precursor->Mixing P_precursor Diammonium Phosphate Solution P_precursor->Mixing Impregnation Impregnation on Support Mixing->Impregnation Ni-Phosphate Slurry Drying Drying (110-120°C) Impregnation->Drying Calcination Calcination (500°C, Air) Drying->Calcination Reduction Temperature-Programmed Reduction (H₂) Calcination->Reduction Passivation Passivation (1% O₂/N₂) Reduction->Passivation Final_Catalyst Supported NiₓPᵧ Catalyst Passivation->Final_Catalyst

Synthesis of supported NiₓPᵧ catalyst.
Logical Relationships in Catalyst Synthesis

The properties of the final nickel phosphide catalyst are determined by key synthesis parameters. This diagram shows the relationship between the precursor composition and reduction temperature on the resulting catalyst phase and its catalytic activity.

logical_relationships cluster_params Synthesis Parameters cluster_properties Catalyst Properties cluster_performance Catalytic Performance PNi_ratio Precursor P/Ni Ratio Phase NiₓPᵧ Phase (e.g., Ni₂P, Ni₁₂P₅) PNi_ratio->Phase Determines Stoichiometry Red_Temp Reduction Temperature Red_Temp->Phase Influences Phase Purity Crystallinity Crystallinity Red_Temp->Crystallinity Higher T → Higher Crystallinity Particle_Size Particle Size Red_Temp->Particle_Size Higher T → Larger Particles Activity Catalytic Activity (e.g., HDS, HER) Phase->Activity Crystallinity->Activity Particle_Size->Activity Smaller Size → Higher Surface Area Selectivity Selectivity Activity->Selectivity Stability Stability Activity->Stability

Influence of synthesis parameters on catalyst properties.

References

Application Notes and Protocols: Nickel Phosphate as an Electrocatalyst for the Oxygen Evolution Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxygen evolution reaction (OER) is a critical process in various renewable energy technologies, including water splitting for hydrogen production and rechargeable metal-air batteries. However, the sluggish kinetics of the OER often necessitate the use of efficient electrocatalysts to minimize the energy input. Nickel phosphate-based materials have emerged as a promising class of non-precious metal electrocatalysts for the OER, demonstrating high activity and stability in alkaline media.[1][2][3] This document provides detailed application notes and standardized protocols for the synthesis, characterization, and electrochemical evaluation of nickel phosphate (B84403) electrocatalysts for the OER.

Data Presentation: Performance Metrics

The following tables summarize the key performance metrics for various this compound and related electrocatalysts for the OER, facilitating a comparative analysis of their catalytic activity.

Table 1: OER Performance of this compound-Based Electrocatalysts in Alkaline Media

ElectrocatalystSynthesis MethodOverpotential (η) @ 10 mA/cm² (mV)Tafel Slope (mV/dec)StabilityReference
monoclinic Ni₃(PO₄)₂Sol-gelSuperior to NiO and Ni₂PCorrelates with Ni-O bond lengthStable after 1000 potential cycles[1][2][3]
monoclinic Ni₂P₂O₇Sol-gelSuperior to NiO and Ni₂PCorrelates with Ni-O bond lengthNot specified[1][2][3]
monoclinic Ni₂P₄O₁₂Sol-gelSuperior to NiO and Ni₂PCorrelates with Ni-O bond lengthNot specified[1][2][3]
NiFe-Phosphate/Ni FoamHydrothermal20631Stable for 300 hours at 20 mA/cm²[4]
(Co₀.₅Ni₀.₅)₃(PO₄)₂Converted from LDH273Not specifiedNot specified[5]
Fe-doped NiCo PhosphateNot specified234Not specifiedNot specified[5]
Papain/Ni₃(PO₄)₂Green synthesis217Not specifiedGood cyclic stability[6]
Ni₂P nanowiresHydrothermal280 (at 1.51 V vs. RHE)46Good[7]
Oxygen-incorporated Ni₂PLow-temp phosphidation34763Stable[8]
Ni₀.₈₃Co₀.₁₇P/Ni FoamElectroless plating29545Stable for 25 hours[9]

Note: The performance of electrocatalysts can be influenced by various factors including the synthesis method, electrode preparation, and testing conditions.

Experimental Protocols

I. Synthesis of this compound Electrocatalysts

This section details a general protocol for the synthesis of this compound materials. Specific parameters may need to be optimized based on the desired phase and morphology.

A. Sol-Gel Synthesis of Monoclinic Ni₃(PO₄)₂

This method is adapted from literature describing the synthesis of various this compound phases.[2]

Materials:

  • Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

  • Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

  • Citric acid

  • Deionized water

  • Ethanol

Procedure:

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of Ni(NO₃)₂·6H₂O and (NH₄)₂HPO₄ in deionized water. The molar ratio of Ni:P should be adjusted to achieve the desired this compound phase (e.g., 3:2 for Ni₃(PO₄)₂).

    • Add citric acid to the solution as a chelating agent. The molar ratio of citric acid to total metal ions is typically 1:1.

  • Gel Formation:

    • Heat the solution at 80°C with constant stirring until a viscous gel is formed.

  • Drying and Calcination:

    • Dry the gel in an oven at 120°C overnight to remove residual water.

    • Grind the dried gel into a fine powder.

    • Calcine the powder in a muffle furnace at a temperature range of 600-800°C for several hours in air. The exact temperature and duration will influence the crystallinity and phase purity of the final product.

  • Product Collection:

    • Allow the furnace to cool down to room temperature.

    • Collect the resulting this compound powder for characterization and electrode preparation.

B. Hydrothermal Synthesis of this compound on a Substrate (e.g., Ni Foam)

This protocol is a generalized procedure based on methods for growing catalysts directly on conductive substrates.[4]

Materials:

  • Nickel foam (NF)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Urea (CO(NH₂)₂)

  • Deionized water

  • Ethanol and Acetone (for cleaning)

Procedure:

  • Substrate Cleaning:

    • Cut the nickel foam into desired dimensions (e.g., 1x2 cm).

    • Clean the NF by sonicating sequentially in acetone, ethanol, and deionized water for 15 minutes each to remove surface impurities.

  • Precursor Solution Preparation:

    • Prepare an aqueous solution containing NiCl₂·6H₂O, NaH₂PO₄, and urea. The concentrations should be optimized based on the desired loading and morphology.

  • Hydrothermal Reaction:

    • Place the cleaned nickel foam and the precursor solution into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a temperature between 120-180°C for 6-12 hours.

  • Washing and Drying:

    • After the autoclave has cooled to room temperature, remove the nickel foam.

    • Rinse the catalyst-coated nickel foam thoroughly with deionized water and ethanol.

    • Dry the sample in a vacuum oven at 60°C overnight.

II. Electrode Preparation and Electrochemical Evaluation

This section outlines a standardized protocol for preparing the working electrode and performing electrochemical measurements for OER activity. This protocol is based on established best practices for evaluating OER electrocatalysts.[10][11][12]

A. Working Electrode Preparation

Materials:

  • Synthesized this compound catalyst powder

  • Carbon black (e.g., Vulcan XC-72) or another conductive support[2]

  • Nafion solution (5 wt%)

  • Isopropanol (B130326) and deionized water mixture (e.g., 1:1 v/v)

  • Glassy carbon rotating disk electrode (RDE) or other substrates (e.g., nickel foam, carbon paper)

Procedure:

  • Catalyst Ink Preparation:

    • Disperse a specific amount of the catalyst powder (e.g., 5 mg) and conductive carbon (e.g., 1 mg) in a mixture of isopropanol and deionized water (e.g., 1 mL).

    • Add a small amount of Nafion solution (e.g., 20-40 µL) as a binder.

    • Sonically disperse the mixture for at least 30 minutes to form a homogeneous catalyst ink.

  • Electrode Coating:

    • Drop-cast a precise volume of the catalyst ink onto the surface of the polished glassy carbon electrode to achieve a target loading (e.g., 0.2-0.6 mg/cm²).[10]

    • Allow the electrode to dry at room temperature.

B. Electrochemical Measurements

Setup:

  • Electrochemical Workstation (Potentiostat/Galvanostat)

  • Three-Electrode Cell:

    • Working Electrode (WE): The prepared this compound catalyst electrode.

    • Counter Electrode (CE): A platinum wire or graphite (B72142) rod.

    • Reference Electrode (RE): A saturated calomel (B162337) electrode (SCE), Ag/AgCl, or a mercury/mercuric oxide (Hg/HgO) electrode. All potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale.

  • Electrolyte: 1.0 M KOH or NaOH solution, saturated with O₂ by bubbling for at least 30 minutes prior to and during the measurements.

Procedures:

  • iR Correction: Measure the uncompensated solution resistance (Ru) using high-frequency electrochemical impedance spectroscopy (EIS) and correct all measured potentials for the iR drop (E_corrected = E_measured - i*Ru).

  • Cyclic Voltammetry (CV):

    • Cycle the potential in a non-faradaic region (e.g., 0.9 to 1.1 V vs. RHE) at various scan rates (e.g., 20, 40, 60, 80, 100 mV/s) to determine the electrochemical double-layer capacitance (Cdl), which is proportional to the electrochemical active surface area (ECSA).

  • Linear Sweep Voltammetry (LSV):

    • Record the OER polarization curve by sweeping the potential from a non-catalytic region to a potential where significant oxygen evolution occurs (e.g., 1.0 to 1.8 V vs. RHE) at a slow scan rate (e.g., 5 or 10 mV/s) to ensure steady-state conditions.[11][13] The use of a rotating disk electrode (RDE) at a specific rotation speed (e.g., 1600 rpm) can help to remove evolved oxygen bubbles from the electrode surface.[12]

  • Tafel Analysis:

    • Plot the overpotential (η) versus the logarithm of the current density (log|j|). The linear portion of this plot is the Tafel region, and its slope is the Tafel slope, which provides insight into the OER mechanism.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS at a specific overpotential in the OER region to investigate the charge transfer resistance and other interfacial processes.

  • Chronoamperometry or Chronopotentiometry:

    • Assess the long-term stability of the catalyst by holding the potential or current constant for an extended period (e.g., 10-24 hours) and monitoring the current density or potential, respectively.

Visualizations

Synthesis and Experimental Workflow Diagrams

Synthesis_Workflow cluster_sol_gel Sol-Gel Synthesis cluster_hydrothermal Hydrothermal Synthesis on Ni Foam A Precursor Solution (Ni(NO₃)₂ + (NH₄)₂HPO₄ + Citric Acid) B Gel Formation (80°C) A->B C Drying (120°C) B->C D Calcination (600-800°C) C->D E Ni₃(PO₄)₂ Powder D->E F Clean Ni Foam H Hydrothermal Reaction (120-180°C) F->H G Precursor Solution (NiCl₂ + NaH₂PO₄ + Urea) G->H I Washing & Drying H->I J Ni₃(PO₄)₂ / Ni Foam I->J

Caption: Workflow for the synthesis of this compound electrocatalysts.

OER_Electrochemical_Testing cluster_electrode_prep Working Electrode Preparation cluster_measurements Electrochemical Measurements (3-Electrode Cell) A Catalyst Ink Formation (Catalyst + Carbon + Nafion + Solvent) B Sonication A->B C Drop-casting on Electrode B->C D Drying C->D E Prepared Working Electrode D->E F Cyclic Voltammetry (CV) (Determine ECSA) E->F G Linear Sweep Voltammetry (LSV) (Measure OER Activity) E->G I Electrochemical Impedance Spectroscopy (EIS) (Analyze Kinetics) E->I J Chronoamperometry/Chronopotentiometry (Assess Stability) E->J H Tafel Analysis (Determine Mechanism) G->H

Caption: Experimental workflow for OER electrocatalyst testing.

Proposed OER Mechanism on this compound

The exact mechanism of OER on this compound is still a subject of research, but it is generally accepted to proceed through the formation of nickel oxyhydroxide (NiOOH) as the active catalytic species.[14] The phosphate groups are believed to play a crucial role in modifying the electronic structure of the nickel centers, thereby enhancing their catalytic activity.[1][3]

OER_Mechanism Ni Ni-site NiOH Ni-OH Ni->NiOH + OH⁻ NiO Ni-O NiOH->NiO + OH⁻ - H₂O - e⁻ NiOOH Ni-OOH NiO->NiOOH + OH⁻ - e⁻ NiOOH->Ni + OH⁻ - O₂ - H₂O - e⁻ O2 O₂ NiOOH->O2

Caption: Proposed mechanism of the Oxygen Evolution Reaction on a Nickel site.

References

Application of Amorphous Nickel Phosphate in High-Performance Supercapacitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amorphous nickel phosphate (B84403) (a-Ni₃(PO₄)₂) has emerged as a highly promising electrode material for high-performance supercapacitors. Its disordered atomic structure provides an abundance of electroactive sites and shortened ion diffusion pathways, leading to exceptional specific capacitance, high energy and power densities, and long-term cycling stability. These properties make it a compelling candidate for next-generation energy storage devices. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of amorphous nickel phosphate in supercapacitors.

Data Presentation

The electrochemical performance of amorphous this compound and its composites from various studies is summarized in the tables below for easy comparison.

Table 1: Performance of Pure Amorphous this compound Electrodes

MaterialSynthesis MethodElectrolyteSpecific Capacitance/CapacityEnergy DensityPower DensityCycling StabilityReference
Amorphous Ni₃(PO₄)₂ (N300)Sonochemical followed by calcination at 300°C1 M KOH620 C/g at 0.4 A/g76 Wh/kg599 W/kg88.5% retention after 3000 cycles[1][2][3]
Amorphous NiHPO₄·3H₂OChemical PrecipitationNot Specified~2191 F/g at 0.5 A/g112 Wh/kg501 W/kg101% retention after 500 cycles[4]
Amorphous, hydrous this compoundSuccessive Ionic Layer Adsorption and Reaction (SILAR)Not Specified1700 F/g (814 C/g) at 0.5 mA/cm²40.37 Wh/kg1.689 kW/kg96.55% retention over 5000 cycles[5]
Amorphous BaₓNi₃₋ₓ(PO₄)₂ nanofibersCation Exchange ReactionNot Specified1058 F/g at 0.5 A/gNot ReportedNot ReportedNot Reported

Table 2: Performance of Amorphous this compound-Based Composite Electrodes

MaterialSynthesis MethodElectrolyteSpecific Capacitance/CapacityEnergy DensityPower DensityCycling StabilityReference
Amorphous Ni₃(PO₄)₂/rGO-300Hydrothermal-calcinationNot Specified1726 F/g at 0.5 A/g57.42 Wh/kg160 W/kgNot Reported[6][7]
Amorphous Ni₃(PO₄)₂-Ag₃PO₄ nanocompositeSonochemical followed by calcination1 M KOH478 C/g at 1 A/g32.4 Wh/kg399.5 W/kg~82% retention after 5000 cycles[8]
Amorphous Ni-Co-Mn phosphate@Ti₃C₂TₓElectrodepositionPVA-KOH342 mAh/g at 5.0 A/g22 Wh/kg0.80 kW/kg98.8% retention for 5000 cycles[9]

Experimental Protocols

Synthesis of Amorphous this compound (Sonochemical Method)

This protocol is adapted from a method known to produce amorphous this compound with high specific capacitance.[2]

Materials:

Equipment:

  • Ultrasonic bath/sonicator (probe or bath)

  • Beakers

  • Magnetic stirrer and stir bars

  • Centrifuge and centrifuge tubes

  • Drying oven

  • Tube furnace

Procedure:

  • Prepare a 15 mM solution of Ni(CH₃COO)₂·4H₂O in DI water.

  • Prepare a 15 mM solution of Na₂HPO₄ in DI water.

  • While stirring vigorously, add the Na₂HPO₄ solution dropwise into the Ni(CH₃COO)₂·4H₂O solution.

  • Submerge the beaker in an ultrasonic bath and sonicate the mixture for 30 minutes. A light green precipitate will form.

  • Collect the precipitate by centrifugation at 5000 rpm for 10 minutes.

  • Wash the product repeatedly with DI water and ethanol to remove any unreacted precursors and byproducts.

  • Dry the washed product in an oven at 60°C overnight.

  • To maintain the amorphous phase, calcine the dried powder in a tube furnace at 300°C for 3 hours in an air atmosphere. The resulting material is designated as N300.[2]

Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Reaction and Formation cluster_post Post-Processing P1 15 mM Ni(CH3COO)2·4H2O Solution R1 Mix Precursors P1->R1 P2 15 mM Na2HPO4 Solution P2->R1 R2 Sonicate for 30 min R1->R2 R3 Collect Precipitate (Centrifugation) R2->R3 Po1 Wash with DI Water and Ethanol R3->Po1 Po2 Dry at 60°C Po1->Po2 Po3 Calcine at 300°C for 3 hours Po2->Po3 Final Amorphous Ni3(PO4)2 Po3->Final

Caption: Workflow for the sonochemical synthesis of amorphous this compound.

Electrode Fabrication

Materials:

  • Amorphous this compound (active material)

  • Acetylene (B1199291) black (conductive agent)

  • Polyvinylidene fluoride (B91410) (PVDF) (binder)

  • N-methyl-2-pyrrolidone (NMP) (solvent)

  • Nickel foam (current collector)

Equipment:

  • Analytical balance

  • Mortar and pestle or planetary ball mill

  • Spatula

  • Glass vial

  • Magnetic stirrer

  • Doctor blade or brush

  • Vacuum oven

  • Hydraulic press

Procedure:

  • Prepare a slurry by mixing the amorphous this compound, acetylene black, and PVDF in a weight ratio of 80:10:10.

  • Add a few drops of NMP to the mixture and grind in a mortar and pestle until a homogeneous, viscous slurry is formed.

  • Clean a piece of nickel foam by sonicating it in acetone, ethanol, and DI water for 15 minutes each, and then dry it in an oven.

  • Coat the prepared slurry onto the cleaned nickel foam.

  • Dry the coated electrode in a vacuum oven at 80°C for 12 hours to remove the NMP solvent.

  • Press the dried electrode at 10 MPa to ensure good contact between the active material and the current collector.

  • The mass loading of the active material on the electrode is typically around 3-5 mg/cm².

Electrode_Fabrication_Workflow cluster_slurry Slurry Preparation cluster_coating Electrode Preparation M1 Weigh Active Material, Carbon Black, PVDF (80:10:10) M2 Add NMP Solvent M1->M2 M3 Mix to Homogeneous Slurry M2->M3 C2 Coat Slurry onto Ni Foam M3->C2 C1 Clean Ni Foam C1->C2 C3 Dry in Vacuum Oven at 80°C C2->C3 C4 Press at 10 MPa C3->C4 Final Working Electrode C4->Final Charge_Storage_Mechanism cluster_electrode Electrode Surface cluster_reaction Redox Reaction cluster_ions Ion Movement E1 Amorphous Ni3(PO4)2 Surface E2 Ni(OH)2 formation in KOH E1->E2 Hydration R1 Ni(OH)2 + OH- ↔ NiOOH + H2O + e- E2->R1 I2 e- transfer to/from current collector R1->I2 I1 OH- ions from electrolyte I1->R1

References

Application Notes and Protocols for Sonochemical Synthesis of Nickel Phosphate-Silver Phosphate Nanocomposites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of nickel phosphate-silver phosphate (B84403) (Ni₃(PO₄)₂-Ag₃PO₄) nanocomposites using a sonochemical method. The unique properties of these nanocomposites, including their enhanced photocatalytic and potential antimicrobial activities, make them promising candidates for a range of applications, from environmental remediation to biomedical research.

Introduction

This compound and silver phosphate are both functional materials with interesting catalytic and biological properties. The sonochemical synthesis route offers a rapid, efficient, and facile method for producing nanoparticles with uniform morphology and high purity.[1][2] The cavitation phenomenon induced by high-intensity ultrasound facilitates chemical reactions, leading to the formation of nanostructured materials.[3] Combining this compound with silver phosphate into a nanocomposite can lead to synergistic effects, potentially enhancing their individual properties. These materials are of interest for applications such as the degradation of organic pollutants and as antimicrobial agents.[4][5][6][7]

Experimental Protocols

This section details the step-by-step procedure for the sonochemical synthesis of Ni₃(PO₄)₂-Ag₃PO₄ nanocomposites.

Materials Required
Equipment
  • High-intensity ultrasonic probe sonicator (20 kHz)

  • Beakers and magnetic stirrer

  • Centrifuge and centrifuge tubes

  • Drying oven

  • Furnace for calcination (optional)

Synthesis of this compound (Ni₃(PO₄)₂) Nanoparticles
  • Precursor Solution Preparation:

    • Dissolve a stoichiometric amount of nickel chloride (NiCl₂·6H₂O) in deionized water.

    • In a separate beaker, dissolve a corresponding amount of disodium hydrogen phosphate (Na₂HPO₄) in deionized water.

  • Sonochemical Reaction:

    • Place the nickel chloride solution in a reaction vessel.

    • Slowly add the disodium hydrogen phosphate solution to the nickel chloride solution under constant stirring.

    • Immerse the ultrasonic probe into the solution.

    • Sonicate the mixture for a specified duration (e.g., 30-60 minutes) at a controlled temperature. The power of the sonicator should be kept constant.[8]

  • Purification:

    • After sonication, centrifuge the resulting precipitate to separate it from the supernatant.

    • Wash the precipitate multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

    • Dry the purified this compound nanoparticles in an oven at a low temperature (e.g., 60-80 °C).

Synthesis of this compound-Silver Phosphate (Ni₃(PO₄)₂-Ag₃PO₄) Nanocomposites

This protocol describes an in-situ precipitation method under sonication.

  • Dispersion of this compound:

    • Disperse a specific amount of the as-synthesized Ni₃(PO₄)₂ nanoparticles in deionized water using sonication for approximately 10 minutes to obtain a uniform suspension.[4]

  • Addition of Silver Precursor:

    • To this suspension, add a calculated amount of silver nitrate (AgNO₃) under continuous stirring.[4]

  • Formation of Silver Phosphate:

    • Slowly add a solution of diammonium hydrogen phosphate ((NH₄)₂HPO₄) dropwise to the mixture. The molar ratio of AgNO₃ to (NH₄)₂HPO₄ should be maintained at 3:1.[4]

  • Sonochemical Treatment:

    • Subject the entire mixture to high-intensity ultrasound for a defined period (e.g., 30-60 minutes) to facilitate the formation and deposition of Ag₃PO₄ nanoparticles onto the Ni₃(PO₄)₂.

  • Purification and Drying:

    • Separate the resulting nanocomposite by centrifugation.

    • Wash the product thoroughly with deionized water and ethanol.

    • Dry the final Ni₃(PO₄)₂-Ag₃PO₄ nanocomposite in an oven at a low temperature.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of sonochemically synthesized phosphate-based nanocomposites. The exact values will depend on the specific synthesis parameters.

Table 1: Physicochemical Properties of Phosphate-Based Nanocomposites

PropertyNi₃(PO₄)₂Ag₃PO₄/NiO CompositeNiSe₂/Ag₃PO₄ CompositeReference
Crystallite Size (nm) ~55-47.73[6][9]
Band Gap (eV) -~2.9 (for NiO)-[4]
Surface Area (m²/g) 32.4 (for NiP/CNT composite)--[8]

Table 2: Photocatalytic Performance of Phosphate-Based Nanocomposites

NanocompositePollutantDegradation Efficiency (%)Time (min)Rate Constant (min⁻¹)Reference
Ag₃PO₄/NiO (5% NiO) Rhodamine B96150.2238[4][10]
20% NiSe₂/Ag₃PO₄ Rhodamine B~100200.1266[6]
20% NiSe₂/Ag₃PO₄ Bisphenol A~100300.2275[6]
Ag₃PO₄/SnO₂ Isoproturon (B30282)97120-[11]
Ag₃PO₄/T-ZnOw Rhodamine B92.9-0.05179[12]

Table 3: Antimicrobial Activity of Related Nanomaterials

NanomaterialMicroorganismMIC (mg/mL)MBC (mg/mL)Reference
Nickel Oxide NPs S. aureus0.40.8[13]
Silver Nanoparticles E. coli / S. aureusVaries with size-[14]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Visualized Workflows and Mechanisms

Experimental Workflow

experimental_workflow cluster_NiP_synthesis This compound Synthesis cluster_Composite_synthesis Nanocomposite Synthesis NiCl2 NiCl₂ Solution Mixing Mixing NiCl2->Mixing Na2HPO4 Na₂HPO₄ Solution Na2HPO4->Mixing Sonication_NiP Sonication Mixing->Sonication_NiP Centrifuge_NiP Centrifugation & Washing Sonication_NiP->Centrifuge_NiP Drying_NiP Drying Centrifuge_NiP->Drying_NiP NiP_powder Ni₃(PO₄)₂ Powder Drying_NiP->NiP_powder Dispersion Dispersion of Ni₃(PO₄)₂ NiP_powder->Dispersion AgNO3 AgNO₃ Addition Dispersion->AgNO3 NH42HPO4 (NH₄)₂HPO₄ Addition AgNO3->NH42HPO4 Sonication_Comp Sonication NH42HPO4->Sonication_Comp Centrifuge_Comp Centrifugation & Washing Sonication_Comp->Centrifuge_Comp Drying_Comp Drying Centrifuge_Comp->Drying_Comp Nanocomposite Ni₃(PO₄)₂-Ag₃PO₄ Nanocomposite Drying_Comp->Nanocomposite sonochemical_mechanism ultrasound High-Intensity Ultrasound cavitation Acoustic Cavitation ultrasound->cavitation bubble_formation Bubble Formation, Growth, and Collapse cavitation->bubble_formation hot_spots Localized Hot Spots (High T & P) bubble_formation->hot_spots shockwaves Shockwaves & Microjets bubble_formation->shockwaves radicals Radical Formation hot_spots->radicals reaction Enhanced Chemical Reactivity & Mass Transfer hot_spots->reaction radicals->reaction shockwaves->reaction nanoparticles Nanoparticle Nucleation & Growth reaction->nanoparticles photocatalysis_pathway light Visible Light nanocomposite Ni₃(PO₄)₂-Ag₃PO₄ Valence Band (VB) Conduction Band (CB) light->nanocomposite electron_hole e⁻-h⁺ Pair Generation nanocomposite->electron_hole charge_separation Charge Separation at Heterojunction electron_hole->charge_separation h_plus h⁺ (hole) charge_separation->h_plus e_minus e⁻ (electron) charge_separation->e_minus h2o H₂O h_plus->h2o o2 O₂ e_minus->o2 oh_radical •OH (Hydroxyl Radicals) h2o->oh_radical o2_radical •O₂⁻ (Superoxide Radicals) o2->o2_radical pollutant Organic Pollutants oh_radical->pollutant o2_radical->pollutant degradation Degradation Products (CO₂, H₂O, etc.) pollutant->degradation

References

Application Notes and Protocols: Nickel Phosphate as a Catalyst for Electrochemical Methanol Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing nickel phosphate-based materials as efficient and cost-effective catalysts for the electrochemical oxidation of methanol (B129727). This technology is of significant interest in the development of direct methanol fuel cells (DMFCs), which offer a promising alternative to traditional power sources.

Introduction

The electrochemical oxidation of methanol is a critical reaction in energy conversion technologies. While platinum-based catalysts have traditionally been used, their high cost and susceptibility to poisoning by intermediates like carbon monoxide (CO) have hindered widespread commercialization. Nickel phosphate (B84403) (Ni₃(PO₄)₂) has emerged as a promising non-precious metal catalyst due to its high catalytic activity, stability in alkaline media, and lower cost. The catalytic mechanism involves the in-situ formation of nickel oxyhydroxide (NiOOH) from nickel hydroxide (B78521) (Ni(OH)₂), which then acts as the primary oxidizing agent for methanol.

Data Presentation

The performance of this compound catalysts is highly dependent on their morphology and composition. Below is a summary of quantitative data from various studies on this compound and related nickel-based catalysts for methanol oxidation.

Catalyst MaterialMorphologyPeak Current Density (mA cm⁻²)Onset Potential (V vs. ref)StabilityReference Electrode
Mesoporous Ni₃(PO₄)₂ Nanotubes (Meso NiPO NT)40.83Not Specified91.3% retentionFTO
Mesoporous Ni₃(PO₄)₂ Nanosheets (Meso NiPO NS)44.97Not SpecifiedNot SpecifiedFTO
Conventional Mesoporous Ni₃(PO₄)₂ Stacked Nanocrystals19.85Not SpecifiedNot SpecifiedFTO
Microporous VSB-5 Not Specified13.41Not SpecifiedNot SpecifiedFTO
Commercial NiO Not Specified0.87Not SpecifiedNot SpecifiedFTO
Ni-Cr-Pt on Carbon Nanofibers (C3) Nanoparticles on Nanofibers170.30.352Not SpecifiedAg/AgCl
Ni₁₂Cu₈/CNFs Nanoparticles on Nanofibers152Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Protocol 1: Synthesis of this compound Nanotubes (Urea-Assisted Hydrothermal Method)

This protocol describes the synthesis of this compound nanotubes with a high surface area, which is beneficial for catalytic applications.

Materials:

Procedure:

  • Prepare a precursor solution by dissolving nickel chloride hexahydrate and disodium hydrogen phosphate in DI water.

  • Add urea to the solution. The urea acts as a pH-regulating agent, slowly decomposing to ammonia (B1221849) and carbon dioxide upon heating, which facilitates the gradual formation of the nanotube structure.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120-180 °C) for a designated period (e.g., 12-24 hours).

  • After the hydrothermal reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting precipitate by centrifugation or filtration.

  • Wash the product multiple times with DI water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Dry the final this compound nanotube product in a vacuum oven at 60-80 °C overnight.

Protocol 2: Preparation of a this compound-Modified Glassy Carbon Electrode (GCE)

This protocol details the fabrication of a working electrode for electrochemical testing.

Materials:

  • This compound catalyst powder

  • Nafion solution (5 wt%)

  • Ethanol or Isopropanol

  • Deionized (DI) water

  • Glassy carbon electrode (GCE)

  • Alumina (B75360) slurry (for polishing)

Procedure:

  • Polish the GCE surface with alumina slurry on a polishing pad to a mirror finish.

  • Sonnicate the polished GCE in DI water and then in ethanol for 5 minutes each to remove any residual polishing material.

  • Dry the GCE under a stream of nitrogen gas.

  • Prepare a catalyst ink by dispersing a specific amount of this compound powder (e.g., 5 mg) in a mixture of DI water, ethanol (or isopropanol), and Nafion solution (e.g., 1 mL of a 4:1:0.05 v/v/v mixture).

  • Sonnicate the catalyst ink for at least 30 minutes to ensure a homogeneous dispersion.

  • Drop-cast a small, precise volume of the catalyst ink (e.g., 5-10 µL) onto the surface of the cleaned GCE.

  • Allow the solvent to evaporate at room temperature or in a low-temperature oven (e.g., 60 °C) to form a uniform catalyst film.

Protocol 3: Electrochemical Evaluation of Methanol Oxidation

This protocol outlines the procedure for assessing the catalytic activity and stability of the prepared this compound-modified electrode.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • This compound-modified GCE (Working Electrode)

  • Platinum wire or graphite (B72142) rod (Counter Electrode)

  • Ag/AgCl or Saturated Calomel Electrode (SCE) (Reference Electrode)

Electrolyte:

  • A solution of sodium hydroxide (NaOH, e.g., 0.1 M or 1.0 M) in DI water.

  • Methanol (CH₃OH)

Procedure:

A. Catalyst Activation:

  • Immerse the three electrodes in the NaOH electrolyte.

  • Perform cyclic voltammetry (CV) for a number of cycles (e.g., 20-50 cycles) in a potential window where the Ni(II)/Ni(III) redox transition occurs (e.g., 0 to 0.8 V vs. Ag/AgCl) at a scan rate of 100 mV/s. This step activates the catalyst by forming the Ni(OH)₂/NiOOH active layer.[1][2]

B. Cyclic Voltammetry (CV) for Methanol Oxidation:

  • Add a specific concentration of methanol (e.g., 0.5 M or 1.0 M) to the NaOH electrolyte.

  • Record the CV of the modified electrode in the methanol-containing electrolyte at a specific scan rate (e.g., 50 mV/s) within a defined potential window (e.g., 0 to 0.8 V vs. Ag/AgCl).[3]

  • The anodic peak current in the forward scan corresponds to the oxidation of methanol. The onset potential and peak current density are key metrics for evaluating catalytic activity.

C. Chronoamperometry (CA) for Stability Testing:

  • In the same methanol-containing electrolyte, apply a constant potential at or near the peak potential of methanol oxidation observed in the CV.

  • Record the current as a function of time for an extended period (e.g., 1000-5000 seconds).[4][5]

  • A slower decay in current over time indicates higher stability of the catalyst.

Visualizations

Experimental Workflow

G cluster_synthesis Catalyst Synthesis cluster_electrode Electrode Preparation cluster_testing Electrochemical Testing s1 Precursor Solution (NiCl₂·6H₂O, Na₂HPO₄, Urea) s2 Hydrothermal Reaction (120-180°C, 12-24h) s1->s2 s3 Washing & Drying s2->s3 s4 This compound Nanotubes s3->s4 e2 Catalyst Ink Preparation (Ni₃(PO₄)₂, Nafion, Solvent) s4->e2 e1 GCE Polishing & Cleaning e1->e2 e3 Drop-casting on GCE e2->e3 e4 Drying e3->e4 t1 Catalyst Activation (CV) e4->t1 t2 Methanol Oxidation (CV) t1->t2 t3 Stability Test (CA) t2->t3

Caption: Workflow for synthesis, electrode preparation, and testing.

Proposed Mechanism of Methanol Oxidation

G cluster_catalyst Catalyst Surface cluster_reaction Methanol Oxidation Pathway NiOH Ni(OH)₂ NiOOH NiOOH NiOH->NiOOH -e⁻, +OH⁻ ads_CH3OH CH₃OH(ads) CH3OH CH₃OH (Methanol) CH3OH->ads_CH3OH HCHO HCHO (Formaldehyde) ads_CH3OH->HCHO + NiOOH - Ni(OH)₂ HCOOH HCOOH (Formic Acid) HCHO->HCOOH CO2 CO₂ (Carbon Dioxide) HCOOH->CO2

Caption: Methanol oxidation mechanism on the this compound surface.

References

Application Notes and Protocols: Fabrication and Performance of Nickel Phosphate/Graphene Oxide Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the fabrication and performance of nickel phosphate (B84403)/graphene oxide (Ni₃(PO₄)₂/GO) composites, with a primary focus on their application as high-performance electrode materials for supercapacitors. The protocols outlined below are compiled from established research to guide in the synthesis and characterization of these promising energy storage materials.

Data Presentation

The electrochemical performance of nickel phosphate/graphene oxide composites and related materials from various studies are summarized in the tables below for comparative analysis.

Table 1: Supercapacitor Performance of this compound/Graphene Oxide and Similar Composites

Electrode MaterialSpecific Capacitance (F/g)Current Density (A/g)Energy Density (Wh/kg)Power Density (W/kg)Cycle Stability (% retention after cycles)Reference
Ni₃(PO₄)₂/rGO-30017260.557.42160-[1][2]
Ni₃(PO₄)₂/rGO-30085025---[1][2]
ASSC (Ni₃(PO₄)₂/rGO-300//AC)188.94159.048823.0985.19% after 10,000[1]
NRC@CoF1137.50.5644.82428.691.9% after 18,000[1]
Mn₃O₄/rGO118.375 (mAh/g)1--88.1% after 4,000[1]
Ni₂P/rGO/NiO/NF742 (C/g)----[3]
NiO/GO8931--85% after 5,000[4][5]
β-Ni(OH)₂/GO (4 layers)280---Stable for 500 cycles[6]
Pure β-Ni(OH)₂110----[6]

ASSC: Asymmetric Supercapacitor, AC: Activated Carbon, NRC@CoF: Ni₃(PO₄)₂/RGO/Co₃(PO₄)₂ on Cobalt Foam, NF: Nickel Foam, rGO: reduced Graphene Oxide.

Experimental Protocols

Detailed methodologies for the synthesis of this compound/graphene oxide composites and their assembly and testing in a supercapacitor are provided below.

Protocol 1: Synthesis of Ni₃(PO₄)₂/rGO Composite via Hydrothermal-Calcination Method

This protocol describes the synthesis of amorphous mesoporous this compound grown on reduced graphene oxide (rGO).[2]

Materials:

Procedure:

  • Preparation of GO Dispersion: Disperse a specific amount of GO in DI water through ultrasonication for 2 hours to obtain a homogeneous graphene oxide suspension.

  • Hydrothermal Reaction:

    • Dissolve NiCl₂·6H₂O and NaH₂PO₄ in the GO dispersion with vigorous stirring.

    • Add hydrazine hydrate dropwise to the mixture to initiate the reduction of GO.

    • Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it at 180°C for 12 hours.

    • Allow the autoclave to cool down to room temperature naturally.

  • Washing and Drying:

    • Collect the black precipitate by centrifugation.

    • Wash the product repeatedly with DI water and ethanol to remove any unreacted precursors and byproducts.

    • Dry the washed product in a vacuum oven at 60°C for 12 hours.

  • Calcination:

    • Place the dried powder in a tube furnace.

    • Heat the sample to 300°C under a nitrogen atmosphere at a heating rate of 5°C/min and maintain this temperature for 2 hours.

    • Cool the furnace to room temperature to obtain the final Ni₃(PO₄)₂/rGO-300 composite.[1][2]

Protocol 2: Fabrication of Working Electrode and Supercapacitor Assembly

This protocol details the steps for preparing a working electrode with the synthesized composite material and assembling a three-electrode system for electrochemical testing.[7][8]

Materials:

  • Synthesized Ni₃(PO₄)₂/rGO composite (active material)

  • Acetylene (B1199291) Black (conductive agent)

  • Polyvinylidene Fluoride (PVDF) (binder)

  • N-methyl-2-pyrrolidone (NMP) (solvent)

  • Nickel Foam or Carbon Cloth (current collector)

  • Counter Electrode (e.g., Platinum foil)

  • Reference Electrode (e.g., Ag/AgCl)

  • Electrolyte (e.g., 6M KOH)

Procedure:

  • Slurry Preparation:

    • Mix the active material (Ni₃(PO₄)₂/rGO), acetylene black, and PVDF in a weight ratio of 80:10:10.

    • Add a few drops of NMP to the mixture and grind in a mortar to form a homogeneous slurry.

  • Electrode Fabrication:

    • Coat the prepared slurry onto a piece of nickel foam or carbon cloth (e.g., 1x1 cm²).

    • Press the coated current collector under a pressure of 10 MPa.

    • Dry the electrode in a vacuum oven at 80°C for 12 hours.

  • Three-Electrode System Assembly:

    • Place the prepared working electrode, a platinum foil counter electrode, and an Ag/AgCl reference electrode in an electrochemical cell.

    • Fill the cell with the 6M KOH electrolyte.

Protocol 3: Electrochemical Performance Characterization

This protocol outlines the standard electrochemical tests to evaluate the performance of the fabricated supercapacitor electrode.[1][9]

Instrumentation:

  • Electrochemical Workstation (Potentiostat/Galvanostat)

Procedures:

  • Cyclic Voltammetry (CV):

    • Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within a potential window (e.g., 0 to 0.5 V vs. Ag/AgCl).[1] This provides information on the capacitive behavior and redox reactions.[1][10]

  • Galvanostatic Charge-Discharge (GCD):

    • Conduct GCD measurements at different current densities (e.g., 0.5, 1, 2, 5, 10 A/g) within the same potential window as the CV.[1] This is used to calculate the specific capacitance and assess the rate capability.[10]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements over a frequency range (e.g., 100 kHz to 0.01 Hz) with a small AC amplitude (e.g., 5 mV).[9] The resulting Nyquist plot provides insights into the internal resistance and charge transfer kinetics of the electrode.[10]

Mandatory Visualization

The following diagrams illustrate the experimental workflows and the proposed charge storage mechanism in the this compound/graphene oxide composite.

experimental_workflow cluster_synthesis Synthesis of Ni3(PO4)2/rGO cluster_fabrication Supercapacitor Fabrication & Testing GO_dispersion GO Dispersion Mixing Mixing Precursors (NiCl2, NaH2PO4) GO_dispersion->Mixing Hydrothermal Hydrothermal Reaction (180°C, 12h) Mixing->Hydrothermal Washing_Drying Washing & Drying Hydrothermal->Washing_Drying Calcination Calcination (300°C, N2 atm) Washing_Drying->Calcination Final_Product Ni3(PO4)2/rGO Powder Calcination->Final_Product Slurry_Prep Slurry Preparation (Active Material, Carbon, Binder) Final_Product->Slurry_Prep Electrode_Coat Electrode Coating (on Ni Foam) Slurry_Prep->Electrode_Coat Assembly Three-Electrode Assembly Electrode_Coat->Assembly Electrochem_Test Electrochemical Testing (CV, GCD, EIS) Assembly->Electrochem_Test

Caption: Experimental workflow for the synthesis of Ni₃(PO₄)₂/rGO and supercapacitor fabrication.

charge_storage_mechanism cluster_electrolyte Electrolyte (KOH) Ni3PO4 Amorphous Ni3(PO4)2 Nanoparticles Pseudocapacitance Pseudocapacitance (Faradaic Reactions) Ni3PO4->Pseudocapacitance Redox Reactions of Ni2+/Ni3+ rGO Reduced Graphene Oxide Sheets EDLC Electric Double-Layer Capacitance (EDLC) rGO->EDLC Fast ion adsorption/desorption OH_ions OH- Ions OH_ions->Ni3PO4 K_ions K+ Ions K_ions->rGO Total_Capacitance Synergistic High Total Capacitance EDLC->Total_Capacitance Pseudocapacitance->Total_Capacitance

References

Application Notes and Protocols for Self-Templated Synthesis of Microflower Nickel Phosphate Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of microflower-like nickel phosphate (B84403) structures via a self-templated method. These unique microstructures have promising applications in various fields, including the development of non-enzymatic glucose sensors, catalysts, and as electrode materials for supercapacitors.[1][2][3]

Applications

Nickel phosphate microflowers exhibit a high surface area and unique morphology, which contribute to their enhanced performance in several applications.

  • Non-Enzymatic Glucose Sensing: The microflower structure provides a large electroactive surface area, facilitating the electrocatalytic oxidation of glucose. This allows for the development of sensitive and selective non-enzymatic glucose sensors. The sensing mechanism is based on the redox couple of Ni(II)/Ni(III) on the electrode surface. In an alkaline medium, Ni(II) is oxidized to Ni(III), which then oxidizes glucose to glucolactone, and is itself reduced back to Ni(II). This process generates a measurable current proportional to the glucose concentration.

  • Supercapacitors: The high surface area and porous nature of the this compound microflowers make them excellent candidates for supercapacitor electrodes.[1][2][3] They can store charge through Faradaic redox reactions, contributing to high specific capacitance and energy density.

  • Catalysis: The unique structural properties of these materials also suggest their potential use as catalysts in various chemical reactions, although this application is less explored in the reviewed literature.[1][2][3]

Experimental Protocols

Two primary methods for the synthesis of this compound microflowers are detailed below: a self-templated method and a template-free hydrothermal method.

Self-Templated Synthesis of Amorphous this compound Microflowers

This method utilizes a nickel-amine complex and an organophosphate precursor to form microflower structures. The resulting this compound is typically amorphous.[2]

2.1.1. Materials

2.1.2. Equipment

  • Beakers and magnetic stir bars

  • Magnetic stirrer

  • Centrifuge

  • Oven

2.1.3. Protocol

  • Preparation of Nickel Triethanolamine Precursor:

    • Synthesize nickel triethanolamine by reacting nickel nitrate with triethanolamine.[2] (Note: The exact molar ratios were not specified in the reviewed literature and should be optimized by the user.) A common approach is to dissolve nickel nitrate in a solvent and add triethanolamine dropwise while stirring.

  • Synthesis of this compound Microflowers:

    • In a beaker, dissolve 30 mg of the prepared nickel triethanolamine in 20 mL of ethanol.[4]

    • Add a specific volume of triethyl phosphate to the solution while stirring. The volume of triethyl phosphate is a critical parameter for controlling the morphology and electrochemical properties of the resulting microflowers.[1][2][4] (See Table 1 for suggested volumes).

    • Continue stirring the solution at room temperature for a sufficient duration to allow for the formation of the microflower structures. (Note: The optimal reaction time was not specified and should be determined experimentally).

    • After the reaction is complete, collect the precipitate by centrifugation.

    • Wash the product multiple times with ethanol and deionized water to remove any unreacted precursors and byproducts.

    • Dry the final product in an oven at a suitable temperature (e.g., 60-80 °C) overnight.

2.1.4. Characterization

  • The morphology of the synthesized this compound should be characterized by Scanning Electron Microscopy (SEM).[1][2]

  • The crystalline structure can be analyzed using X-ray Diffraction (XRD). This method has been shown to produce an amorphous structure with a single broad peak in the XRD pattern.[1][2]

Template-Free Hydrothermal Synthesis of Crystalline Ni₃(PO₄)₂·8H₂O Microflowers

This method involves the direct reaction of nickel and phosphate sources under hydrothermal conditions to produce crystalline this compound microflowers.

2.2.1. Materials

  • A source of nickel ions (e.g., Nickel Chloride, NiCl₂·6H₂O or Nickel Nitrate, Ni(NO₃)₂·6H₂O)

  • A source of phosphate ions (e.g., Sodium Phosphate, Na₃PO₄ or Ammonium Dihydrogen Phosphate, NH₄H₂PO₄)

  • Deionized water

2.2.2. Equipment

  • Beakers and magnetic stir bars

  • Magnetic stirrer

  • Teflon-lined stainless steel autoclave

  • Oven or furnace

  • Centrifuge

2.2.3. Protocol

  • Precursor Solution Preparation:

    • Prepare aqueous solutions of the nickel salt and the phosphate salt.

    • The concentration of the phosphate ions, as well as the molar ratio of Ni²⁺ to PO₄³⁻, are critical parameters for controlling the final morphology.[5]

  • Hydrothermal Reaction:

    • Mix the nickel and phosphate solutions in a Teflon-lined autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature for a defined period. The reaction temperature and time are key parameters to be optimized to achieve the desired microflower morphology.[5]

  • Product Collection and Cleaning:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation.

    • Wash the product thoroughly with deionized water and ethanol to remove any residual ions.

    • Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C).

Data Presentation

Table 1: Effect of Triethyl Phosphate Volume on the Electrochemical Performance of Self-Templated this compound Microflowers [1][2][4]

Sample NameVolume of Triethyl Phosphate (µL)Observed MorphologyCurrent Response (mA)
This compound-500500Microflower0.2
This compound-800800Microflower0.01
This compound-10001000Microflower0.08

Note: The current response was measured by cyclic voltammetry and a higher value indicates better electrochemical performance for applications like glucose sensing.[1][2]

Visualizations

Experimental Workflow

G cluster_0 Self-Templated Synthesis cluster_1 Template-Free Hydrothermal Synthesis start_st Prepare Nickel Triethanolamine mix_st Dissolve in Ethanol with Triethyl Phosphate start_st->mix_st react_st Stir at Room Temperature mix_st->react_st wash_st Centrifuge and Wash react_st->wash_st dry_st Dry the Product wash_st->dry_st start_ht Prepare Ni²⁺ and PO₄³⁻ Solutions mix_ht Mix in Autoclave start_ht->mix_ht react_ht Hydrothermal Reaction (Heat) mix_ht->react_ht wash_ht Cool, Centrifuge, and Wash react_ht->wash_ht dry_ht Dry the Product wash_ht->dry_ht G NiOOH Ni(III)OOH (Active Species) NiOH2 Ni(II)(OH)₂ NiOOH->NiOH2 Reduction e_minus e⁻ NiOOH->e_minus NiOH2->NiOOH Oxidation OH_minus OH⁻ NiOH2->OH_minus Glucose Glucose Glucose->NiOOH Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation Gluconolactone->NiOH2

References

Application Notes and Protocols for Nickel Phosphate in the Hydrogen Evolution Reaction (HER)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of nickel phosphate-based materials as electrocatalysts for the hydrogen evolution reaction (HER). This document includes a summary of performance data, detailed experimental protocols for catalyst synthesis and electrochemical evaluation, and visualizations of the key processes involved.

Introduction

The electrochemical hydrogen evolution reaction (HER), a critical component of water splitting, offers a promising pathway for clean hydrogen fuel production. While noble metals like platinum are highly efficient catalysts for this reaction, their scarcity and high cost limit large-scale applications. This has spurred research into earth-abundant alternatives. Nickel phosphates have emerged as a class of cost-effective and efficient electrocatalysts for HER, exhibiting promising activity and stability, particularly in alkaline media. Their performance is closely linked to their composition, morphology, and crystalline structure.

Data Presentation

The performance of various this compound-based electrocatalysts for the HER is summarized in the table below. Key metrics include the overpotential required to achieve a current density of 10 mA/cm² (η₁₀), a benchmark for catalyst activity, and the Tafel slope, which provides insight into the reaction mechanism.

Catalyst MaterialSubstrateElectrolyteOverpotential at 10 mA/cm² (η₁₀) [mV]Overpotential at 100 mA/cm² (η₁₀₀) [mV]Tafel Slope [mV dec⁻¹]StabilityReference
Porous amorphous NiPO (p-NiPO)Titanium (Ti) sheet1.0 M KOH12824279.2Stable for 24 hours at 10 mA/cm²[1]
1D NiPO nano pinsNickel Foam (NF)Alkaline374 (at 250 mA/cm²)---[1]
Nickel Metaphosphate (Ni₂P₄O₁₂)-Alkaline---Enhanced durability[1]

Signaling Pathways and Logical Relationships

The following diagram illustrates the proposed mechanism for the hydrogen evolution reaction on a nickel phosphate (B84403) catalyst surface in an alkaline electrolyte.

HER_Mechanism cluster_heyrovsky Heyrovsky Step H2O H₂O H_ads H_ads H2O->H_ads Adsorption & Dissociation e_minus_1 e⁻ e_minus_1->H_ads OH_minus OH⁻ H_ads->OH_minus Release H_ads_2 H_ads H_ads_3 H_ads H_ads_4 H_ads H2_gas_heyrovsky H₂ (gas) H_ads_2->H2_gas_heyrovsky H2O_2 H₂O H2O_2->H2_gas_heyrovsky e_minus_2 e⁻ e_minus_2->H2_gas_heyrovsky OH_minus_2 OH⁻ H2_gas_heyrovsky->OH_minus_2 Release H2_gas_tafel H₂ (gas) H_ads_3->H2_gas_tafel H_ads_4->H2_gas_tafel Catalyst This compound Surface Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_electrode Electrode Preparation cluster_testing Electrochemical Testing Precursors Nickel and Phosphate Precursors Synthesis_Method Synthesis Method (e.g., Hydrothermal, Electrodeposition) Precursors->Synthesis_Method NiPO_Catalyst This compound Catalyst Synthesis_Method->NiPO_Catalyst Catalyst_Ink Catalyst Ink Preparation NiPO_Catalyst->Catalyst_Ink Substrate Conductive Substrate (e.g., Ni Foam, Ti Sheet) Deposition Deposition on Substrate Catalyst_Ink->Deposition Substrate->Deposition Working_Electrode Working Electrode Deposition->Working_Electrode Three_Electrode_Cell Three-Electrode Cell Setup Working_Electrode->Three_Electrode_Cell LSV Linear Sweep Voltammetry (LSV) Three_Electrode_Cell->LSV EIS Electrochemical Impedance Spectroscopy (EIS) Three_Electrode_Cell->EIS Chrono Chronopotentiometry/ Chronoamperometry Three_Electrode_Cell->Chrono Data_Analysis Data Analysis LSV->Data_Analysis EIS->Data_Analysis Chrono->Data_Analysis Performance_Metrics Performance Metrics (Overpotential, Tafel Slope, Stability) Data_Analysis->Performance_Metrics

References

Troubleshooting & Optimization

Technical Support Center: Controlling Morphology in Hydrothermal Synthesis of Nickel Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the hydrothermal synthesis of nickel phosphate (B84403).

Frequently Asked Questions (FAQs)

Q1: What is hydrothermal synthesis and why is it a preferred method for preparing nickel phosphate?

Hydrothermal synthesis is a technique used to crystallize substances from high-temperature aqueous solutions at high vapor pressures. It is a popular method for synthesizing this compound materials because it allows for excellent control over particle size, morphology, and crystallinity at relatively low temperatures.[1][2][3] This method is considered cost-effective, straightforward, and environmentally friendly.[3] Various this compound microstructures, such as nano-microspheres, nanorods, nanowires, and microflowers, can be achieved using this technique.[1]

Q2: Why is controlling the morphology of this compound crucial for its applications?

The morphology (i.e., the shape and size) of this compound nanomaterials significantly influences their physical and chemical properties.[4] Different morphologies offer different surface areas, active sites, and charge transfer characteristics, which are critical for applications such as:

  • Electrocatalysis: The catalytic activity for reactions like the oxygen evolution reaction (OER) is highly dependent on the material's structure and exposed crystal facets.[5][6][7] For instance, ultra-long nanowires can provide more interspaces and active sites, enhancing electrocatalytic activity.[2]

  • Energy Storage: In supercapacitors, morphologies like nanorods and microplates can enhance specific capacitance and energy density by providing high surface area and efficient ion diffusion pathways.[1]

  • Sensors: The uniform structure of materials like nanorods can be favorable for creating non-enzymatic sensors with high performance.[8]

Q3: What are the key experimental parameters that control the morphology of this compound during hydrothermal synthesis?

Several parameters must be carefully controlled to achieve a desired morphology. The most critical factors include:

  • pH of the precursor solution: The pH value plays a important role in determining the final morphology.[4][8] For example, the formation of this compound nanotubes is highly dependent on the pH and its rate of change, which can be controlled by agents like urea (B33335) hydrolysis.[8]

  • Reaction Temperature and Time: These parameters affect the nucleation and growth rates of the crystals.[1][9] Longer reaction times can lead to the evolution from one morphology to another, such as from microplates to other structures.[1]

  • Precursor Concentration and Molar Ratios: The ratio of nickel to phosphate sources (Ni:P) can influence the resulting phase and morphology.[10][11] Increasing reactant concentration can favor the formation of nanocrystalline products.[3]

  • Surfactants and Additives: Additives like cetyltrimethylammonium bromide (CTAB) can act as soft templates to direct the growth of specific structures, such as nanotubes.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the hydrothermal synthesis of this compound.

Problem: The resulting product has an undesired or mixed morphology.
Potential Cause Recommended Solution
Incorrect pH Value The pH of the precursor solution is a critical factor.[4] Verify the initial pH before sealing the autoclave. For morphologies sensitive to pH changes during the reaction (e.g., nanotubes via urea hydrolysis), ensure the concentration of the hydrolyzing agent is precise.[8]
Suboptimal Temperature or Reaction Time The evolution of morphology can be time-dependent.[1] If you observe intermediate or mixed structures, try adjusting the reaction time. A lower temperature might require a longer duration to achieve the desired crystalline phase and morphology.
Incorrect Precursor Ratio The molar ratio of the nickel source to the phosphate source affects the final product.[10][11] Double-check your calculations and weighings. A slight variation can lead to different phases or shapes.
Contamination in the Autoclave Residual materials from previous experiments can act as nucleation sites, leading to unintended morphologies. Ensure the Teflon liner and autoclave are thoroughly cleaned, potentially with a dilute acid wash followed by rinsing with deionized water.[9]
Problem: The synthesized product is amorphous instead of crystalline.
Potential Cause Recommended Solution
Insufficient Crystallization Temperature Low temperatures may not provide enough energy for crystal formation.[9] Gradually increase the synthesis temperature in increments of 10-20°C. Crystalline materials are often formed at temperatures above 180°C.[3]
Reaction Time is Too Short Crystallization is a kinetic process. If the reaction time is too short, the precursors may not have had enough time to form an ordered crystalline structure. Extend the reaction duration.
Inappropriate Precursor Variation Changes in the precursor can lead to structural shifts from crystalline to amorphous.[1] Ensure you are using the correct and pure precursors as specified in your protocol.
Problem: Poor yield or no product formation.
Potential Cause Recommended Solution
Incorrect Precursor Concentration The concentration of reactants can significantly impact the product yield.[3] Re-verify the concentrations of your nickel and phosphate stock solutions.
pH is Outside the Precipitation Range The solubility of this compound is pH-dependent. If the pH is too low (acidic), the salt may remain dissolved. Adjust the initial pH to a neutral or alkaline range to induce precipitation.[11]
Autoclave Leakage If the autoclave is not sealed properly, the pressure required for the hydrothermal reaction will not be reached, leading to incomplete or failed synthesis. Check the seal and ensure the autoclave is tightened to the manufacturer's specifications.

Experimental Protocols & Data

General Experimental Workflow for Hydrothermal Synthesis

The following diagram outlines the typical workflow for synthesizing this compound with controlled morphology.

G General Workflow for Hydrothermal Synthesis of this compound A 1. Precursor Preparation (e.g., NiCl2·6H2O, NaH2PO4) B 2. Solution Mixing & pH Adjustment (Add precursors to DI water, adjust pH with NaOH or NH3·H2O) A->B C 3. Additives (Optional) (Introduce surfactants like CTAB or structure-directing agents like urea) B->C D 4. Hydrothermal Reaction (Seal in Teflon-lined autoclave, heat at 120-200°C for 6-24h) C->D E 5. Cooling & Product Collection (Cool to room temperature, filter or centrifuge) D->E F 6. Washing & Drying (Wash with DI water and ethanol (B145695), dry at 60-80°C) E->F G 7. Characterization (XRD, SEM, TEM) F->G

Caption: A typical experimental workflow for this compound synthesis.

Detailed Protocol: Synthesis of this compound Nanotubes

This protocol is adapted from a urea-assisted hydrothermal method.[8]

  • Preparation: Dissolve nickel chloride hexahydrate (NiCl₂·6H₂O) and sodium dihydrogen phosphate (NaH₂PO₄) in deionized water to form a clear solution.

  • Additives: Add urea to the solution. The urea will slowly hydrolyze during heating to gradually raise the pH, which is critical for nanotube formation.[8]

  • Hydrothermal Reaction: Transfer the mixed solution into a Teflon-lined stainless steel autoclave. Seal it and maintain it at a temperature of approximately 150°C for 12-24 hours.

  • Collection: After the autoclave cools down naturally, collect the precipitate by centrifugation.

  • Washing: Wash the collected product repeatedly with deionized water and absolute ethanol to remove any unreacted ions.

  • Drying: Dry the final product in a vacuum oven at 60°C for 12 hours.

Data Summary: Influence of Synthesis Parameters on Morphology

The table below summarizes quantitative data from various studies, illustrating the relationship between experimental conditions and the resulting this compound morphology.

Nickel SourcePhosphate SourceNi:P Molar RatioTemperature (°C)Time (h)Key Additive / pHResulting MorphologyReference
NiCl₂·6H₂ONaH₂PO₄-15090 minUrea, HClPorous film of ultrathin nanotubes[12]
NiCl₂·6H₂ORed Phosphorus1:15 - 1:3020010KOH (pH ~13)Nanoparticles (10-40 nm)[11]
NiCl₂·6H₂ONaH₂PO₄--2 - 6-Microplates[1]
Ni(NO₃)₂·6H₂O(NH₄)₂HPO₄-18024-Nanorods[1]
NiCl₂·6H₂ONaH₂PO₄---UreaUrchin-shaped with nanotubes[8]
Logical Relationships in Morphology Control

The final morphology of this compound is a result of the interplay between several synthesis parameters. The diagram below illustrates these key relationships.

G Key Parameter Influences on this compound Morphology cluster_params Controllable Parameters cluster_processes Physical Processes cluster_morph Resulting Morphologies Temp Temperature Nucleation Nucleation Rate Temp->Nucleation Growth Crystal Growth Rate Temp->Growth Time Reaction Time Time->Growth pH pH / Urea pH->Nucleation Precursors Precursor Ratio (Ni:P) Precursors->Nucleation Additives Surfactants (CTAB) Additives->Growth directs growth Nanorods Nanorods Nucleation->Nanorods Microspheres Microspheres Nucleation->Microspheres Nanotubes Nanotubes Growth->Nanotubes Microplates Microplates Growth->Microplates

Caption: Relationship between synthesis parameters and final morphology.

References

improving the cycling stability of nickel phosphate supercapacitor electrodes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on improving the cycling stability of nickel phosphate-based supercapacitor electrodes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and testing of nickel phosphate (B84403) supercapacitor electrodes, offering potential causes and solutions.

Issue Potential Causes Troubleshooting Steps
Rapid Capacitance Fading in Early Cycles 1. Poor adhesion of the active material to the current collector. 2. Structural degradation or dissolution of the this compound material in the electrolyte. 3. Incomplete formation of the desired this compound phase.1. Optimize the binder content and curing temperature during electrode fabrication. Consider using binder-free synthesis methods like growing the material directly on the substrate. 2. Incorporate doping elements like cobalt or iron to enhance structural stability.[1] 3. Verify the crystal structure using XRD. Adjust synthesis parameters such as temperature, time, and pH to ensure complete phase formation.
Low Specific Capacitance 1. Low surface area or inaccessible active sites. 2. Poor electrical conductivity of the this compound material. 3. Incorrect electrolyte concentration or type.1. Synthesize nanostructured materials like nanosheets, nanorods, or porous architectures to increase the electrochemically active surface area.[2][3] 2. Create composites with conductive materials such as graphene or carbon nanotubes.[4][5] 3. Ensure the use of an appropriate electrolyte (e.g., 2M KOH) and that its concentration is accurate.[6]
High Internal Resistance (ESR) 1. Poor contact between the active material, conductive additive, and current collector. 2. Intrinsic low conductivity of this compound. 3. Degradation of the electrolyte.1. Optimize the electrode slurry composition and ensure uniform coating. 2. Incorporate conductive additives or synthesize composite materials.[5][7] 3. Use high-purity electrolytes and assemble the supercapacitor in a controlled environment to prevent contamination.
Poor Rate Capability 1. Slow ion diffusion within the electrode material. 2. High electrical resistance of the electrode.1. Design electrodes with hierarchical or porous structures to facilitate ion transport.[2] 2. Enhance the electrical conductivity by creating composites with conductive carbons or by doping.
Inconsistent Electrochemical Performance 1. Non-uniformity of the synthesized material. 2. Variations in electrode preparation. 3. Inconsistent testing conditions.1. Ensure homogenous mixing of precursors and precise control over synthesis parameters. 2. Standardize the electrode fabrication process, including slurry viscosity, coating thickness, and drying conditions. 3. Maintain consistent testing parameters such as the potential window, current density, and temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of cycling instability in this compound supercapacitor electrodes?

A1: The primary causes of cycling instability include the dissolution of the active material in the electrolyte, mechanical stress from volume changes during charge/discharge cycles leading to material pulverization, and an increase in internal resistance due to poor conductivity and contact loss.[8][9]

Q2: How does doping with other transition metals like cobalt improve the cycling stability of this compound electrodes?

A2: Doping with metals like cobalt can enhance the structural integrity of the this compound, create more active redox sites, and improve electrical conductivity. This synergistic effect leads to higher specific capacitance and better cycling stability.[1][4]

Q3: What is the role of the electrolyte in the performance and stability of this compound supercapacitors?

A3: The electrolyte provides the ions for charge storage and facilitates ion transport between the electrodes. The choice of electrolyte and its concentration can significantly impact the specific capacitance, potential window, and cycling stability. The electrolyte can also contribute to the degradation of the electrode material through dissolution or unwanted side reactions.

Q4: Can the morphology of the this compound material affect its cycling stability?

A4: Yes, the morphology plays a crucial role. Nanostructured materials such as nanosheets, nanorods, and hierarchical structures can better accommodate the mechanical stress during cycling, provide shorter ion diffusion pathways, and expose more active sites, all of which contribute to improved cycling stability and overall performance.[2][3][10]

Q5: What are the advantages of binder-free electrode fabrication methods?

A5: Binder-free methods, where the active material is grown directly on the current collector (e.g., via hydrothermal synthesis or electrodeposition), can improve cycling stability by ensuring strong adhesion of the active material and eliminating the insulating effect of polymer binders. This leads to lower internal resistance and better charge transfer.[1]

Performance Data of this compound-Based Supercapacitors

The following table summarizes the electrochemical performance of various this compound-based supercapacitor electrodes reported in the literature.

Electrode MaterialSynthesis MethodSpecific Capacitance (F/g)Current Density (A/g)Cycling Stability (% retention after cycles)Reference
NiCo(HPO₄)₂·3H₂O NanosheetsElectrodeposition1768.5 C/g2Excellent[2]
NiCo(HPO₄)Solvothermal6410.5Excellent[6]
Amorphous Hydrous this compoundSILAR17000.5 mA/cm²96.55% after 5000[3]
Ni-Co-P/POₓ/C NanosheetsMOF-derived583 C/g1Stable[7]
Fe-doped NiCo(PO₄)₂SILAR987 C/g2.195.3% after 5000[1]
Bimetal NiCoPPotentiostatic Electrodeposition883 C/g187% rate performance[11]
This compound NanosheetsChemical Bath Deposition11770.5 mA/cm²99% after 5000[10]
Amorphous Ni₃(PO₄)₂/rGOHydrothermal-calcination17260.594.4% after 1000[5][12]

Experimental Protocols

1. Hydrothermal Synthesis of this compound Nanorods

This protocol is based on the synthesis of Ni₂₀[(OH)₁₂(H₂O)₆][(HPO₄)₈(PO₄)₄]·12H₂O nanorods.[3]

  • Precursor Solution: Dissolve nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) and sodium dihydrogen phosphate (NaH₂PO₄) in deionized water.

  • Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave and heat it at a specific temperature (e.g., 120-180 °C) for a designated time (e.g., 12-24 hours).

  • Washing and Drying: After the autoclave cools down, collect the precipitate by centrifugation, wash it several times with deionized water and ethanol, and then dry it in a vacuum oven at 60-80 °C.

2. Electrodeposition of Nickel Cobalt Phosphate Nanosheets

This method is adapted from a procedure for fabricating ultrathin NiCo(HPO₄)₂·3H₂O nanosheets.[2]

  • Electrolyte Bath: Prepare an aqueous solution containing nickel nitrate, cobalt nitrate, and a phosphate source (e.g., sodium hypophosphite).

  • Electrochemical Setup: Use a three-electrode setup with a conductive substrate (e.g., nickel foam) as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

  • Deposition: Apply a constant potential or current for a specific duration to deposit the nickel cobalt phosphate nanosheets onto the working electrode.

  • Post-treatment: Gently rinse the electrode with deionized water and dry it.

Diagrams

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Electrode Fabrication cluster_assembly Cell Assembly cluster_testing Electrochemical Testing s1 Precursor Preparation s2 Synthesis Method (e.g., Hydrothermal, Electrodeposition) s1->s2 s3 Washing & Drying s2->s3 f1 Slurry Preparation (Active Material, Binder, Conductive Agent) s3->f1 Synthesized Material f2 Coating on Current Collector f1->f2 f3 Drying & Pressing f2->f3 a1 Electrode Cutting f3->a1 Fabricated Electrode a2 Assembly with Separator & Electrolyte a1->a2 t1 Cyclic Voltammetry (CV) a2->t1 t2 Galvanostatic Charge-Discharge (GCD) a2->t2 t3 Electrochemical Impedance Spectroscopy (EIS) a2->t3 t4 Cycling Stability Test a2->t4

Caption: Experimental workflow for this compound supercapacitor fabrication and testing.

degradation_pathway cluster_degradation Degradation Mechanisms cluster_effects Performance Effects start Initial Electrode Performance d1 Material Dissolution in Electrolyte start->d1 d2 Structural Degradation (Volume Changes) start->d2 d3 Increased Internal Resistance (Poor Conductivity, Contact Loss) start->d3 e1 Capacitance Fading d1->e1 d2->e1 e2 Reduced Rate Capability d3->e2 e3 Lower Energy & Power Density e1->e3 e2->e3 end Electrode Failure e3->end

Caption: Degradation pathway for this compound supercapacitor electrodes.

stability_improvement cluster_strategies Improvement Strategies cluster_mechanisms Improvement Mechanisms goal Improved Cycling Stability s1 Doping with Metals (e.g., Co, Fe) m1 Enhanced Structural Integrity s1->m1 m2 Improved Electrical Conductivity s1->m2 s2 Nanostructuring (Nanosheets, Nanorods, Porous Structures) s2->m1 m3 Facilitated Ion Transport s2->m3 s3 Composite Formation (with Graphene, CNTs) s3->m2 s3->m3 s4 Binder-Free Fabrication s4->m2 m4 Better Adhesion to Substrate s4->m4 m1->goal m2->goal m3->goal m4->goal

Caption: Strategies for improving the cycling stability of this compound electrodes.

References

Technical Support Center: Optimizing Oer Overpotential in Nickel Phosphate-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with nickel phosphate-based oxygen evolution reaction (OER) catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the overpotential of this compound-based OER catalysts?

A1: The overpotential of this compound-based OER catalysts is primarily influenced by several factors:

  • Composition and Doping: The intrinsic catalytic activity is highly dependent on the material's composition. Doping with transition metals like iron (Fe) or cobalt (Co) can significantly alter the electronic structure, creating more favorable active sites and reducing the overpotential. The addition of electronegative phosphate (B84403) groups can also adjust the electronic structure of the metal centers, facilitating the oxidation process.[1]

  • Morphology and Surface Area: A higher electrochemically active surface area (ECSA) generally leads to a lower overpotential by providing more active sites for the OER. Nanostructured morphologies such as nanowires, nanoflakes, or porous structures can enhance the ECSA.[2][3]

  • Crystallinity and Structure: The crystal structure and bond lengths within the catalyst can impact its activity. For instance, shorter nickel-oxygen (Ni-O) bond lengths have been correlated with lower OER overpotentials.[4][5]

  • Conductivity: Nickel phosphates often have inherently low electrical conductivity. Poor conductivity leads to high charge transfer resistance and increased overpotential. This is often mitigated by using conductive supports or additives.

  • Electrolyte Composition and pH: The type of electrolyte and its pH play a crucial role. The reaction kinetics and the stability of the catalyst can be significantly affected by the electrolyte. Additives to the electrolyte, such as phosphate, can in some cases stabilize the catalyst.[6]

  • Catalyst Loading and Thickness: The thickness of the catalyst layer can influence performance. Thicker films may suffer from higher potential drops, leading to reduced activity.[7]

Q2: My this compound catalyst shows high overpotential. What are the possible causes and how can I troubleshoot this?

A2: High overpotential can stem from several issues. Here’s a troubleshooting guide:

  • Poor Electrical Conductivity:

    • Cause: this compound materials are often semiconducting.

    • Solution: Mix your catalyst with a conductive additive like carbon nanotubes (CNTs) or carbon black in the electrode ink.[8] Alternatively, grow the catalyst directly on a conductive and corrosion-resistant substrate like nickel foam (NF) or gold (Au).

  • Low Electrocatalytic Activity:

    • Cause: The intrinsic activity of the material may be low.

    • Solution: Consider doping your this compound with other transition metals such as Fe or Co, which have been shown to enhance OER performance.[9][10] Optimizing the synthesis conditions (e.g., temperature, precursor ratios) can also lead to a more active catalyst phase.

  • Contamination of Electrolyte or Electrode:

    • Cause: Impurities in the electrolyte (e.g., from the glassware or reagents) or on the electrode surface can poison the catalyst.

    • Solution: Use high-purity water and reagents for your electrolyte. It is also good practice to electrochemically clean the electrolyte before use.[6] Ensure your electrodes and electrochemical cell are thoroughly cleaned before each experiment.

  • Incorrect Catalyst Loading:

    • Cause: Both too low and too high catalyst loadings can be detrimental. Too little material results in insufficient active sites, while too much can lead to poor adhesion and mass transport limitations.

    • Solution: Optimize the catalyst loading on your electrode. A typical starting point is in the range of 0.2-1.0 mg/cm².

  • High Interfacial Resistance:

    • Cause: Poor contact between the catalyst particles and the electrode substrate or within the catalyst layer itself can increase resistance.

    • Solution: Ensure good adhesion of your catalyst to the substrate. Using a binder like Nafion in your catalyst ink can improve adhesion and ionic conductivity.

Q3: The performance of my catalyst degrades quickly during stability testing. What could be the reason and what are the solutions?

A3: Catalyst degradation is a common issue. Here are some potential causes and remedies:

  • Corrosion of the Conductive Support:

    • Cause: Carbon-based supports are prone to oxidation at OER potentials, leading to detachment of the catalyst and loss of electrical contact.

    • Solution: Use a more corrosion-resistant conductive support, such as gold (Au) or nickel foam (NF), for long-term stability tests.[5]

  • Dissolution of the Catalyst:

    • Cause: The this compound material itself may be unstable and dissolve into the electrolyte under the applied potential and pH.

    • Solution: Doping with other metals can improve stability. Additionally, electrolyte engineering, such as using a phosphate buffer, can sometimes suppress the dissolution of the nickel species.[6]

  • Surface Restructuring or Phase Change:

    • Cause: The catalyst surface can undergo restructuring during OER, sometimes forming a less active nickel (oxy)hydroxide (NiOOH) layer.[10]

    • Solution: While this is an intrinsic property of the material, understanding this transformation through ex-situ and in-situ characterization techniques can provide insights for designing more stable catalysts.

  • Bubble Formation and Adhesion:

    • Cause: Oxygen bubbles evolved during the reaction can adhere to the electrode surface, blocking active sites and leading to an apparent decrease in activity.

    • Solution: Perform electrochemical measurements with a rotating disk electrode (RDE) to facilitate bubble removal.[11] For static electrodes, ensure the surface is hydrophilic to promote bubble detachment.

Quantitative Data Presentation

The following table summarizes the OER performance of various this compound and related catalysts reported in the literature.

Catalyst CompositionSynthesis MethodSubstrateOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Electrolyte
Ni₃(PO₄)₂Sol-gelAu~280Not Reported1 M KOH
Ni₂P₂O₇·8H₂OChemical Bath DepositionStainless Steel308 (at 25 mA/cm²)Not Reported1 M KOH
(Co₀.₅Ni₀.₅)₃(PO₄)₂HydrothermalNi Foam27359.31 M KOH
Fe-PiFacile and fast methodNi Foam215281 M KOH
Ni-P (optimized)Electroless DepositionNi Foam335701 M KOH
CoPOHydrothermal/SolvothermalNi Foam11665.61 M KOH
CoPiNF-800Hydrothermal & CalcinationNi Foam222 (at 100 mA/cm²)Not ReportedNot Specified

Experimental Protocols

Synthesis of this compound via Sol-Gel Method

This protocol is adapted from a study on the oxygen evolution activity of nickel-based phosphates.[8]

  • Precursor Solution Preparation:

    • Dissolve nickel(II) acetate (B1210297) tetrahydrate and phosphoric acid in a 2-methoxyethanol (B45455) solvent.

    • Add malic acid as a chelating agent. The molar ratio of Ni:P:malic acid can be varied to obtain different this compound phases (e.g., 6:4:15 for Ni₃(PO₄)₂).

  • Gel Formation:

    • Stir the solution at room temperature for 1 hour to form a homogeneous sol.

    • Heat the sol at 80°C with continuous stirring until a viscous gel is formed.

  • Drying and Calcination:

    • Dry the gel in an oven at 120°C overnight.

    • Grind the dried gel into a fine powder.

    • Calcine the powder in a furnace at a specific temperature (e.g., 800°C for Ni₃(PO₄)₂) for a designated time to obtain the crystalline this compound.

Electrode Preparation and Electrochemical Testing

This is a general protocol for preparing a catalyst-coated electrode and performing OER measurements.

  • Catalyst Ink Preparation:

    • Disperse a known amount of the synthesized this compound catalyst (e.g., 5 mg) in a mixture of deionized water, isopropanol, and a small amount of Nafion solution (5 wt%).

    • Add a conductive carbon material (e.g., Vulcan XC-72 or CNTs) to the mixture to improve conductivity. A typical catalyst-to-carbon ratio is 4:1.

    • Sonnicate the mixture for at least 30 minutes to form a homogeneous ink.

  • Electrode Coating:

    • Drop-cast a specific volume of the catalyst ink onto the surface of a polished glassy carbon electrode (GCE) or other suitable substrate.

    • Dry the electrode at room temperature or in a low-temperature oven.

  • Electrochemical Measurements:

    • Use a standard three-electrode electrochemical cell with the prepared catalyst as the working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Hg/HgO).

    • Perform measurements in an alkaline electrolyte (e.g., 1 M KOH).

    • Cyclic Voltammetry (CV): Cycle the potential in a non-faradaic region to determine the electrochemical double-layer capacitance and estimate the ECSA.

    • Linear Sweep Voltammetry (LSV): Scan the potential from the open-circuit potential to a higher potential at a slow scan rate (e.g., 5 mV/s) to obtain the OER polarization curve. Use a rotating disk electrode to minimize mass transport limitations.

    • Electrochemical Impedance Spectroscopy (EIS): Measure the impedance at a specific overpotential to determine the charge transfer resistance.

    • Chronoamperometry or Chronopotentiometry: Hold the potential or current constant for an extended period to evaluate the catalyst's stability.

Visualizations

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Material Characterization cluster_electrochemical Electrochemical Evaluation cluster_analysis Data Analysis & Optimization s1 Precursor Selection (e.g., Ni salt, P source) s2 Synthesis Method (e.g., Hydrothermal, Sol-Gel) s1->s2 s3 Post-Synthesis Treatment (e.g., Calcination) s2->s3 c1 Structural Analysis (XRD, Raman) s3->c1 c2 Morphological Analysis (SEM, TEM) s3->c2 c3 Compositional Analysis (XPS, EDX) s3->c3 e1 Electrode Preparation (Ink formulation, Coating) c3->e1 e2 Three-Electrode Setup e1->e2 e3 OER Performance Testing (LSV, Tafel Analysis) e2->e3 e4 Stability Testing (Chronoamperometry) e3->e4 a1 Performance Metrics (Overpotential, Tafel Slope) e4->a1 a2 Identify Limiting Factors a1->a2 a3 Iterative Optimization a2->a3 a3->s1 Feedback Loop

Caption: Experimental workflow for developing and evaluating this compound-based OER catalysts.

OER_Factors cluster_material Material Properties cluster_experimental Experimental Conditions p1 Composition (Doping with Fe, Co) overpotential OER Overpotential p1->overpotential p2 Morphology (Nanostructuring) p2->overpotential p3 Electronic Structure (Ni-O bond length) p3->overpotential p4 Conductivity p4->overpotential c1 Conductive Support (e.g., Au, Ni Foam) c1->overpotential c2 Electrolyte (pH, Additives) c2->overpotential c3 Catalyst Loading c3->overpotential

Caption: Key factors influencing the overpotential of this compound-based OER catalysts.

References

preventing agglomeration of nickel phosphate nanoparticles during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of nickel phosphate (B84403) nanoparticles, with a primary focus on preventing agglomeration.

Troubleshooting Guides

Q1: My synthesized nickel phosphate nanoparticles are heavily agglomerated. What are the primary causes and how can I resolve this issue?

A1: Agglomeration of this compound nanoparticles is a common issue stemming from their high surface energy, which drives particles to cluster together to achieve a more stable, lower-energy state. This phenomenon is primarily influenced by van der Waals forces. The agglomeration can be categorized as either soft (held by weak forces and potentially reversible) or hard (involving chemical bonds that are difficult to break).

To address significant agglomeration, consider the following factors and solutions:

  • Inadequate Stabilization: The absence or insufficient concentration of a suitable stabilizing agent is a primary cause of agglomeration.

    • Solution: Introduce or optimize the concentration of capping agents or surfactants. These molecules adsorb to the nanoparticle surface, creating a protective layer that prevents particles from coming into close contact through steric or electrostatic repulsion.[1][2]

  • Suboptimal pH: The pH of the reaction medium plays a critical role in the surface charge of the nanoparticles.

    • Solution: Carefully control and optimize the pH of your synthesis. For nickel-based nanoparticles, pH can significantly influence morphology and aggregation. For instance, in some nickel oxide syntheses, a lower pH has been shown to reduce agglomeration.[3]

  • High Precursor Concentration: An elevated concentration of nickel and phosphate precursors can lead to rapid nucleation and uncontrolled growth, resulting in larger, aggregated particles.

    • Solution: Experiment with lower precursor concentrations to slow down the reaction kinetics, allowing for more controlled particle formation.

  • Ineffective Stirring: Inadequate or improper agitation can lead to localized areas of high concentration, promoting agglomeration.

    • Solution: Ensure vigorous and consistent stirring throughout the synthesis process to maintain a homogeneous reaction mixture. However, be aware that excessive or turbulent stirring can sometimes promote aggregation in certain systems.

  • Inappropriate Temperature: The reaction temperature affects nucleation and growth rates.

    • Solution: Optimize the synthesis temperature. While higher temperatures can sometimes lead to smaller, more crystalline particles, they can also increase particle kinetic energy and collision frequency, potentially leading to agglomeration if not properly controlled.[4]

Below is a flowchart to guide your troubleshooting process:

Agglomeration_Troubleshooting start Start: Agglomerated Nanoparticles check_stabilizer Is a stabilizing agent being used? start->check_stabilizer add_stabilizer Introduce a capping agent/surfactant (e.g., PVP, PEG, CTAB). check_stabilizer->add_stabilizer No optimize_stabilizer Optimize the concentration of the existing stabilizer. check_stabilizer->optimize_stabilizer Yes check_ph Is the pH of the reaction medium controlled and optimized? add_stabilizer->check_ph optimize_stabilizer->check_ph adjust_ph Systematically vary the pH to find the optimal range for dispersion. check_ph->adjust_ph No/Unsure check_concentration Are the precursor concentrations optimized? check_ph->check_concentration Yes adjust_ph->check_concentration reduce_concentration Decrease the concentration of nickel and phosphate precursors. check_concentration->reduce_concentration No/Unsure check_stirring Is the stirring rate and method appropriate? check_concentration->check_stirring Yes reduce_concentration->check_stirring adjust_stirring Ensure vigorous and consistent stirring. Experiment with different stirring speeds. check_stirring->adjust_stirring No/Unsure check_temperature Is the reaction temperature optimized? check_stirring->check_temperature Yes adjust_stirring->check_temperature adjust_temperature Systematically vary the temperature to control nucleation and growth. check_temperature->adjust_temperature No/Unsure end_success Successfully Synthesized Dispersed Nanoparticles check_temperature->end_success Yes adjust_temperature->end_success

Caption: Troubleshooting workflow for agglomerated nanoparticles.

Q2: I'm using a capping agent, but my nanoparticles are still agglomerating. What could be going wrong?

A2: Even with the use of a capping agent, agglomeration can occur if the chosen agent or its concentration is not optimal for your specific synthesis conditions. Here are some factors to consider:

  • Type of Capping Agent: The effectiveness of a capping agent depends on its chemical structure and its interaction with the nanoparticle surface and the solvent.

  • Concentration of Capping Agent: An insufficient amount of capping agent will not provide complete surface coverage, leaving exposed areas that can lead to aggregation. Conversely, an excessive concentration can sometimes lead to issues like bridging flocculation.

    • Solution: Perform a systematic study to determine the optimal concentration of your chosen capping agent.

  • Timing of Addition: The point at which the capping agent is introduced into the reaction can be crucial.

    • Solution: Ensure the capping agent is present in the reaction mixture before the nucleation of nanoparticles begins. This allows the agent to adsorb onto the newly formed surfaces and prevent initial aggregation.

  • Interaction with Other Reagents: The capping agent may interact with other components of your reaction mixture, reducing its effectiveness.

    • Solution: Review the compatibility of your capping agent with the precursors, solvent, and any pH-adjusting agents.

Frequently Asked Questions (FAQs)

Q1: What is the role of a capping agent in preventing agglomeration?

A1: Capping agents are surface-active molecules that adsorb onto the surface of nanoparticles during their synthesis.[1][2] They prevent agglomeration through two primary mechanisms:

  • Steric Hindrance: Polymeric capping agents (e.g., PVP, PEG) have long chains that extend into the solvent, creating a physical barrier that prevents nanoparticles from getting too close to each other.

  • Electrostatic Repulsion: Ionic capping agents (e.g., citrate, CTAB) impart a surface charge to the nanoparticles. The resulting electrostatic repulsion between like-charged particles keeps them dispersed in the solution.

Q2: How does pH affect the agglomeration of this compound nanoparticles?

A2: The pH of the synthesis medium is a critical parameter that influences the surface chemistry of the nanoparticles and the overall reaction kinetics. It can affect:

  • Surface Charge: The pH determines the protonation state of surface hydroxyl groups on the nanoparticles, thereby influencing their surface charge and electrostatic stability.

  • Precursor Speciation: The chemical form of the nickel and phosphate precursors can change with pH, which in turn affects the nucleation and growth processes.

  • Reaction Rate: The rate of the precipitation reaction is often pH-dependent. For the synthesis of nickel nanostructures, varying the pH from 6 to 12 has been shown to result in different morphologies, such as wool-like structures.[6] In the synthesis of NiO nanoparticles, lower pH values have been associated with less agglomeration.[3]

Q3: Can the synthesis temperature be used to control agglomeration?

A3: Yes, temperature is a key parameter for controlling nanoparticle synthesis. Its effects on agglomeration can be complex:

  • Increased Reaction Rate: Higher temperatures generally increase the rate of reduction and nucleation, which can lead to the rapid formation of many small nuclei.[4] If properly stabilized, this can result in smaller, well-dispersed nanoparticles.

  • Increased Particle Mobility: At higher temperatures, nanoparticles have greater kinetic energy, leading to more frequent collisions. If the repulsive forces between particles are insufficient to overcome the attractive van der Waals forces upon collision, this can lead to increased agglomeration.[7]

  • Capping Agent Adsorption: Temperature can affect the adsorption-desorption equilibrium of capping agents on the nanoparticle surface, potentially reducing their stabilizing efficiency at elevated temperatures.

Therefore, an optimal temperature must be found that balances the desired reaction kinetics with the need to prevent agglomeration.

Q4: What are the common methods for synthesizing this compound nanoparticles?

A4: Several methods can be employed for the synthesis of this compound nanoparticles, each with its own advantages and challenges:

  • Co-precipitation: This is a relatively simple and scalable method that involves the precipitation of this compound from a solution containing nickel salts and a phosphate source.[8] Careful control of parameters like precursor concentration, pH, and temperature is crucial to obtain nanoparticles with the desired characteristics.

  • Hydrothermal/Solvothermal Synthesis: This method involves a chemical reaction in a sealed vessel (autoclave) at elevated temperatures and pressures.[9][10][11][12] It can produce highly crystalline nanoparticles with controlled morphology.

  • Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to faster reaction times and more homogeneous nanoparticles compared to conventional heating methods.[13][14][15][16][17]

Quantitative Data on Synthesis Parameters

The following tables summarize quantitative data on the influence of various parameters on the synthesis of nickel-based nanoparticles. While specific data for this compound is limited, data from related nickel compounds provide valuable insights.

Table 1: Effect of pH on Nickel-Based Nanoparticle Synthesis

Nanoparticle TypeSynthesis MethodpHResulting Particle Size/MorphologyObservations on AgglomerationReference
NickelChemical Reduction8.736 nm (average)Elongated, needle-like precursor[18]
NickelChemical Reduction9.519 nm (average)Round-shaped nanoparticles, smaller size[18]
NiOSol-gel119-26 nmLess agglomeration[3]
NiOSol-gel721-28 nmMore agglomeration[3]
NiOSol-gel1124-30 nmMore agglomeration[3]

Table 2: Effect of Temperature on Nickel Nanoparticle Synthesis

Nanoparticle TypeSynthesis MethodTemperature (°C)Resulting Particle SizeMorphologyReference
NickelChemical Reduction60~31 nmSpherical[4]
NickelChemical Reduction80Smaller than at 60°CSpherical, spiky[4]
NickelChemical Reduction100< 10 nmMixed hexagonal and spiky[4]

Experimental Protocols

Protocol 1: Co-precipitation Synthesis of this compound Nanoparticles

This protocol is adapted from general co-precipitation methods for metal phosphates and nickel-based nanoparticles.[8][19][20]

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of a nickel salt (e.g., 0.1 M Nickel(II) chloride hexahydrate, NiCl₂·6H₂O).

    • Prepare an aqueous solution of a phosphate source (e.g., 0.067 M diammonium hydrogen phosphate, (NH₄)₂HPO₄).

    • If using a capping agent, dissolve it in the nickel salt solution (e.g., 1 wt% PVP).

  • Precipitation:

    • Place the nickel salt solution in a beaker on a magnetic stirrer and begin stirring vigorously.

    • Slowly add the phosphate solution dropwise to the nickel salt solution.

    • A precipitate of this compound will form.

  • pH Adjustment:

    • Monitor the pH of the mixture. If necessary, adjust the pH to a desired value (e.g., between 7 and 9) by adding a base solution (e.g., 1 M NaOH) dropwise.

  • Aging:

    • Continue stirring the suspension for a period of time (e.g., 2-4 hours) at a constant temperature (e.g., room temperature or slightly elevated) to allow the nanoparticles to age and stabilize.

  • Washing and Collection:

    • Separate the nanoparticles from the solution by centrifugation.

    • Wash the collected nanoparticles multiple times with deionized water and then with ethanol (B145695) to remove unreacted precursors and byproducts.

  • Drying:

    • Dry the washed nanoparticles in an oven at a low temperature (e.g., 60-80 °C) until a fine powder is obtained.

Co_Precipitation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Processing prep_ni Prepare NiCl₂ Solution (+ Capping Agent) mix Mix Solutions with Vigorous Stirring prep_ni->mix prep_p Prepare (NH₄)₂HPO₄ Solution prep_p->mix adjust_ph Adjust pH (e.g., with NaOH) mix->adjust_ph age Age the Suspension adjust_ph->age centrifuge Centrifuge to Collect Precipitate age->centrifuge wash Wash with DI Water and Ethanol centrifuge->wash dry Dry in Oven wash->dry product This compound Nanoparticles dry->product

Caption: Workflow for co-precipitation synthesis.

Protocol 2: Hydrothermal Synthesis of this compound Nanoparticles

This protocol is based on general hydrothermal synthesis procedures for nickel-based nanomaterials.[9][10][11][12]

  • Precursor Solution Preparation:

    • Dissolve a nickel salt (e.g., Nickel(II) chloride hexahydrate) and a phosphate source (e.g., phosphoric acid or a phosphate salt) in a suitable solvent (e.g., deionized water or an ethanol/water mixture).

    • Add any desired capping agents or structure-directing agents at this stage.

  • pH Adjustment:

    • Adjust the pH of the solution to the desired level using an acid or base.

  • Hydrothermal Reaction:

    • Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in an oven.

    • Heat the autoclave to the desired reaction temperature (e.g., 120-200 °C) and maintain it for a specific duration (e.g., 6-24 hours).

  • Cooling and Collection:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the resulting precipitate by filtration or centrifugation.

  • Washing and Drying:

    • Wash the product several times with deionized water and ethanol.

    • Dry the final product in an oven at a low temperature (e.g., 60-80 °C).

Protocol 3: Microwave-Assisted Synthesis of this compound Nanoparticles

This protocol is adapted from microwave-assisted synthesis methods for related nanomaterials.[13][14][15][16][17]

  • Precursor Solution Preparation:

    • Prepare a solution containing the nickel precursor, phosphate source, and a solvent that couples well with microwaves (e.g., ethylene (B1197577) glycol, water).

    • Dissolve a capping agent in the solution.

  • Microwave Reaction:

    • Place the reaction vessel containing the precursor solution in a microwave reactor.

    • Set the desired temperature, pressure, and reaction time (e.g., 150-200 °C for 5-30 minutes).

    • Run the microwave synthesis program. The rapid and uniform heating will promote the formation of nanoparticles.

  • Cooling and Collection:

    • After the reaction is complete, allow the solution to cool to a safe temperature.

    • Collect the nanoparticles by centrifugation.

  • Washing and Drying:

    • Wash the collected product with appropriate solvents (e.g., ethanol, water) to remove any remaining reactants or byproducts.

    • Dry the purified nanoparticles in a vacuum oven.

References

identifying and eliminating phase impurities in nickel phosphate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and eliminating phase impurities during nickel phosphate (B84403) synthesis.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of nickel phosphate, providing explanations and actionable solutions.

Q1: My final product is amorphous, not crystalline. How can I obtain a crystalline this compound?

A1: The formation of an amorphous phase is a common issue in this compound synthesis, often influenced by the reaction temperature and post-synthesis treatment.

  • Troubleshooting:

    • Post-Synthesis Calcination: If you have already synthesized an amorphous product, a post-synthesis calcination step can induce crystallization. Heating the amorphous this compound powder to 800 °C can transform it into the monoclinic crystalline phase of Ni₃(PO₄)₂.

    • Control of Synthesis Temperature: During precipitation, the stirring temperature can influence the crystallinity of the product. While lower temperatures might favor amorphous phases, a controlled higher temperature during synthesis, such as 90 °C, can promote the formation of a crystalline precipitate.

Q2: I have identified a second crystalline phase in my product, likely nickel hydrogen phosphate (NiHPO₄). How can I synthesize phase-pure Ni₃(PO₄)₂?

A2: The formation of nickel hydrogen phosphate (NiHPO₄) as an impurity is often related to the pH of the reaction medium. The relative stability of Ni₃(PO₄)₂ and NiHPO₄ is highly dependent on the hydrogen ion concentration.

  • Troubleshooting:

    • pH Control: Maintaining a specific pH is crucial for precipitating the desired this compound phase. A pH of 6 has been found to be optimal for the formation of Ni₃(PO₄)₂ precipitate. At lower (more acidic) pH values, the formation of NiHPO₄ is more favorable. It is recommended to use a buffer solution or to carefully monitor and adjust the pH of the reaction mixture throughout the synthesis.

    • Precursor Selection: The choice of phosphate precursor can also influence the final phase. Using a phosphate source that helps maintain the desired pH range can be beneficial.

Q3: My XRD pattern shows broad peaks, indicating poor crystallinity or very small crystallite size. How can I improve the crystallinity of my this compound?

A3: Broad peaks in an X-ray diffraction (XRD) pattern can be attributed to several factors, including the presence of an amorphous phase, small crystallite size, or lattice strain.

  • Troubleshooting:

    • Optimize Annealing Conditions: As mentioned in A1, annealing at a sufficiently high temperature (e.g., 800 °C) can significantly improve crystallinity and increase crystallite size.

    • Hydrothermal Synthesis: Hydrothermal methods can promote the growth of larger, more well-defined crystals. Optimizing the hydrothermal temperature and reaction time can lead to improved crystallinity.

    • Slower Precipitation Rate: A slower addition of precursors during co-precipitation can lead to the formation of larger and more ordered crystals.

Q4: What are the key synthesis parameters I need to control to ensure phase purity?

A4: The phase purity of this compound is primarily influenced by a combination of factors that must be carefully controlled during the synthesis process.

  • Key Parameters:

    • pH: This is one of the most critical parameters. As detailed in A2, the pH of the solution determines which this compound species is thermodynamically favored to precipitate.

    • Temperature: The reaction temperature affects the kinetics of nucleation and crystal growth, as well as the potential for amorphous phase formation.

    • Ni:P Molar Ratio: The stoichiometry of the nickel and phosphate precursors can influence the final product. A stoichiometric or slight excess of the phosphate precursor is often used to ensure complete reaction.

    • Stirring/Agitation: Proper mixing ensures a homogeneous reaction environment, which is important for uniform precipitation and phase purity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of phase-pure this compound.

Table 1: Effect of pH on this compound Phase

pHPredominant PhaseRemarks
< 6NiHPO₄ and/or other acidic phosphatesLower pH favors the formation of hydrogen phosphate species.
6 Ni₃(PO₄)₂ Optimal pH for the precipitation of phase-pure Ni₃(PO₄)₂.
> 7Potential for nickel hydroxide (B78521) formationAt higher pH, there is an increased risk of co-precipitating nickel hydroxide (Ni(OH)₂).

Table 2: Effect of Temperature on this compound Synthesis

Synthesis MethodTemperatureEffect on Product
Co-precipitationRoom TemperatureMay result in amorphous or poorly crystalline product.
Co-precipitation90 °CPromotes the formation of a crystalline precipitate.
Post-synthesis350 - 600 °CThe product may remain amorphous.
Post-synthesis 800 °C Transforms amorphous this compound to crystalline monoclinic Ni₃(PO₄)₂. [1]
Hydrothermal120 - 180 °CCan yield well-crystalline Ni₃(PO₄)₂·8H₂O, but phase purity depends on other factors.

Experimental Protocols

Protocol 1: Co-precipitation Synthesis of Ni₃(PO₄)₂

This protocol describes a method to synthesize this compound via co-precipitation, with a focus on controlling parameters to achieve a phase-pure product.

  • Precursor Preparation:

    • Prepare an aqueous solution of a nickel(II) salt (e.g., nickel nitrate (B79036) hexahydrate, Ni(NO₃)₂·6H₂O).

    • Prepare an aqueous solution of a phosphate source (e.g., diammonium hydrogen phosphate, (NH₄)₂HPO₄).

  • Precipitation:

    • Slowly add the phosphate solution to the nickel salt solution under constant and vigorous stirring.

    • Continuously monitor the pH of the mixture and maintain it at 6 by adding a suitable acid or base (e.g., dilute nitric acid or ammonia (B1221849) solution).

  • Aging and Washing:

    • Age the resulting precipitate in the mother liquor for a specified time (e.g., 1-2 hours) to allow for crystal growth and maturation.

    • Separate the precipitate by filtration or centrifugation.

    • Wash the precipitate several times with deionized water to remove any unreacted precursors and by-products.

  • Drying:

    • Dry the washed precipitate in an oven at a low temperature (e.g., 60-80 °C) to obtain the hydrated this compound powder.

  • (Optional) Calcination:

    • To obtain the anhydrous crystalline phase, calcine the dried powder at 800 °C in a furnace.[1]

Protocol 2: Hydrothermal Synthesis of Ni₃(PO₄)₂·8H₂O

This protocol outlines the hydrothermal synthesis of crystalline this compound octahydrate.

  • Precursor Mixing:

    • In a typical synthesis, dissolve a nickel(II) salt (e.g., nickel chloride, NiCl₂) and a phosphate source (e.g., sodium phosphate, Na₃PO₄) in deionized water.

    • Adjust the pH of the solution to the desired value (typically around 6-7).

  • Hydrothermal Reaction:

    • Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to a specific temperature (e.g., 150 °C) for a designated period (e.g., 12-24 hours).

  • Cooling and Collection:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by filtration or centrifugation.

  • Washing and Drying:

    • Wash the product thoroughly with deionized water and ethanol (B145695) to remove any residual ions.

    • Dry the final product in a vacuum oven at a low temperature (e.g., 60 °C).

Visualizations

The following diagrams illustrate the key workflows and relationships in identifying and eliminating phase impurities in this compound synthesis.

Impurity_Identification_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis cluster_troubleshooting Troubleshooting Synthesize Synthesize this compound XRD Perform XRD Analysis Synthesize->XRD Analyze Analyze XRD Pattern XRD->Analyze Phase_ID Identify Phases Present Analyze->Phase_ID Pure Phase-Pure Ni₃(PO₄)₂ Phase_ID->Pure Single Phase Amorphous Amorphous Phase Detected Phase_ID->Amorphous Broad Hump Impurity Crystalline Impurity (e.g., NiHPO₄) Detected Phase_ID->Impurity Extra Peaks Calcination Action: Calcine at 800°C Amorphous->Calcination Adjust_pH Action: Adjust Synthesis pH to 6 Impurity->Adjust_pH Calcination->XRD Re-characterize Adjust_pH->Synthesize Re-synthesize

Caption: Workflow for identifying and troubleshooting phase impurities in this compound synthesis.

Synthesis_Parameters center_node Phase Purity of this compound param1 pH center_node->param1 param2 Temperature center_node->param2 param3 Ni:P Ratio center_node->param3 outcome1 Ni₃(PO₄)₂ (Desired) param1->outcome1 = 6 outcome2 NiHPO₄ (Impurity) param1->outcome2 < 6 outcome4 Ni(OH)₂ (Impurity) param1->outcome4 > 7 param2->outcome1 High (e.g., 90°C Synthesis, 800°C Calcination) outcome3 Amorphous Phase param2->outcome3 Low (e.g., Room Temp Synthesis) param3->outcome1 Stoichiometric

Caption: Logical relationships between synthesis parameters and resulting this compound phases.

References

addressing adhesion issues of electrodeposited nickel phosphate films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address adhesion issues with electrodeposited nickel phosphate (B84403) films. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Adhesion Issues

Poor adhesion of electrodeposited nickel phosphate films to the substrate is a common issue that can lead to film delamination, blistering, or cracking. This guide provides a systematic approach to troubleshooting and resolving these problems.

Question: My this compound film is peeling or flaking off the substrate. What are the potential causes and how can I fix it?

Answer:

Film peeling or flaking is a clear indicator of poor adhesion. The root cause typically lies in one of three areas: substrate preparation, electrodeposition process parameters, or internal stress in the film.

1. Inadequate Substrate Preparation:

The most common cause of poor adhesion is improper cleaning and activation of the substrate surface.[1][2][3][4][5] A pristine surface is essential for strong bonding between the substrate and the this compound film.

  • Symptoms: Peeling starts at the edges, non-uniform adhesion across the surface.

  • Solutions:

    • Degreasing: Ensure all oils, greases, and organic contaminants are removed. Ultrasonic cleaning in a suitable solvent (e.g., acetone (B3395972), isopropyl alcohol) is highly effective.[6]

    • Acid Activation/Etching: Remove any oxide layers and create a slightly roughened surface for better mechanical anchoring. The choice of acid and treatment time depends on the substrate material. For steel substrates, a dip in dilute hydrochloric or sulfuric acid is common.[1] For nickel substrates, an anodic treatment in a chloride solution can be very effective at removing the passive oxide layer.[7][8]

    • Rinsing: Thoroughly rinse the substrate with deionized water between each preparation step to remove residual chemicals.[4] Inadequate rinsing can leave behind contaminants that interfere with adhesion.[9]

2. Sub-optimal Electrodeposition Parameters:

The conditions during electrodeposition significantly impact film adhesion.

  • Symptoms: Brittle or stressed-looking films, inconsistent film thickness, or a powdery deposit.

  • Solutions:

    • Current Density: Too high a current density can lead to rapid, uneven deposition and high internal stress, which weakens adhesion.[10] Start with a lower current density and optimize based on experimental results.

    • pH of the Plating Bath: The pH affects the deposition rate and the chemical composition of the film. An incorrect pH can lead to the formation of a poorly adherent film. The optimal pH needs to be determined experimentally for your specific this compound bath.

    • Temperature: Temperature influences the deposition rate and the properties of the deposited film. Both too high and too low temperatures can be detrimental to adhesion.[10]

    • Bath Composition: The concentration of nickel salts, phosphate sources, and any additives must be carefully controlled. Contamination of the bath with impurities can also lead to poor adhesion.[2][3]

3. High Internal Stress:

Stress within the electrodeposited film can exceed the adhesive strength, causing it to detach from the substrate.

  • Symptoms: Spontaneous cracking or peeling of the film, sometimes even after the deposition process is complete.

  • Solutions:

    • Optimize Deposition Parameters: As mentioned above, lower current densities and optimized temperature can help reduce internal stress.

    • Pulse Plating: In some cases, using pulsed current instead of direct current can produce films with lower internal stress.

    • Post-Deposition Annealing: Heat treating the coated substrate at a suitable temperature can relieve stress and improve adhesion. However, the temperature must be carefully controlled to avoid undesirable changes in the film's properties.

Troubleshooting Workflow Diagram:

Caption: A logical workflow for troubleshooting adhesion failures.

Frequently Asked Questions (FAQs)

Q1: What is the best way to clean my substrate before electrodeposition of this compound?

A1: A multi-step cleaning process is recommended.[11]

  • Mechanical Cleaning (if necessary): For rough or heavily soiled surfaces, mechanical polishing or grinding may be necessary.

  • Degreasing: Remove organic contaminants by ultrasonic cleaning in a solvent like acetone, followed by an alkaline cleaner.

  • Rinsing: Thoroughly rinse with deionized water.

  • Acid Activation: Immerse the substrate in an appropriate acid solution to remove oxide layers. The type of acid and duration will depend on your substrate material.

  • Final Rinsing: Rinse again with deionized water immediately before placing it in the electrodeposition bath.

Q2: How do I know if my electrodeposition bath is contaminated?

A2: Signs of bath contamination include a sudden drop in plating quality, such as poor adhesion, pitting, or a change in the film's appearance.[3] You may also observe the formation of precipitates or a color change in the solution. To confirm, you can perform a chemical analysis of the bath or run a test deposition on a standard substrate to compare with previous results.

Q3: Can the thickness of the this compound film affect its adhesion?

A3: Yes, thicker films tend to have higher internal stress, which can negatively impact adhesion. If you are experiencing adhesion problems with thick films, try reducing the deposition time to produce a thinner coating. If a thick coating is required, you may need to optimize your deposition parameters to minimize internal stress.

Q4: What are some common adhesion testing methods for electrodeposited films?

A4: Several qualitative and quantitative methods are available to test the adhesion of thin films.[12] Common methods include:

  • Tape Test (ASTM D3359): A simple and quick qualitative test where pressure-sensitive tape is applied to the coating and then rapidly removed. The amount of coating removed is assessed.[13]

  • Bend Test: The coated substrate is bent over a mandrel, and the bent area is examined for cracking or flaking of the coating.[12]

  • Scribe Test: A sharp tool is used to scribe a pattern through the coating to the substrate. The edges of the scribe marks are examined for any lifting of the film.[12]

  • Pull-off Test (ASTM C633): A more quantitative test where a stud is bonded to the coated surface, and the force required to pull the coating off perpendicular to the substrate is measured.[14]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for the adhesion of electrodeposited this compound films in the search results, the following table provides a general overview of how electrodeposition parameters can influence film properties, based on findings for nickel and nickel-alloy coatings. Researchers should use this as a guide for their own experimental design.

ParameterGeneral Effect on Adhesion and Film PropertiesTypical Range for Nickel Plating (for reference)
Current Density Higher density can increase deposition rate but may also increase internal stress and reduce adhesion.[10]1 - 10 A/dm²
pH Affects deposition efficiency, film composition, and surface morphology. Extreme pH values often lead to poor quality deposits.[3]3.5 - 5.0
Temperature Influences deposition rate, grain size, and internal stress.[10]40 - 60 °C
Agitation Moderate agitation can improve film uniformity and reduce pitting, but excessive agitation can be detrimental.Varies with cell geometry

Experimental Protocols

Protocol 1: Standard Substrate Cleaning Procedure for Steel

  • Solvent Degreasing: Ultrasonically clean the steel substrate in acetone for 10-15 minutes.

  • Alkaline Cleaning: Immerse the substrate in a hot alkaline cleaning solution (e.g., 50 g/L NaOH at 60-80°C) for 5-10 minutes.

  • Rinsing: Rinse thoroughly with deionized water.

  • Acid Activation: Dip the substrate in a 10-20% hydrochloric acid solution at room temperature for 30-60 seconds.

  • Final Rinsing: Immediately rinse with deionized water and transfer to the electrodeposition bath.

Protocol 2: Tape Adhesion Test (Qualitative - based on ASTM D3359)

  • Scribing: Make a cross-hatch pattern of cuts through the this compound film to the substrate using a sharp blade. The spacing of the cuts should be approximately 1-2 mm.

  • Tape Application: Apply a pressure-sensitive adhesive tape (e.g., Scotch® 610) firmly over the cross-hatched area.

  • Tape Removal: After 90 seconds, rapidly pull the tape off at a 180° angle.

  • Evaluation: Examine the tape and the cross-hatched area on the substrate under magnification. The adhesion is rated based on the amount of coating removed.

Adhesion Classification Table (based on ASTM D3359)

Classification% Area of Coating RemovedDescription
5B0%The edges of the cuts are completely smooth; no detachment of squares.
4B< 5%Small flakes of the coating are detached at intersections.
3B5 - 15%Small flakes of the coating are detached along edges and at intersections of cuts.
2B15 - 35%The coating has flaked along the edges of the cuts in whole squares.
1B35 - 65%Flaking and detachment of whole squares is more pronounced.
0B> 65%Flaking and detachment worse than 1B.

Signaling Pathways and Logical Relationships

Relationship between Deposition Parameters and Film Properties:

DepositionParameters cluster_params Deposition Parameters cluster_props Film Properties CurrentDensity Current Density Adhesion Adhesion CurrentDensity->Adhesion - (high) InternalStress Internal Stress CurrentDensity->InternalStress + (high) Thickness Thickness CurrentDensity->Thickness + pH Bath pH pH->Adhesion Morphology Morphology pH->Morphology Temperature Temperature Temperature->Adhesion Temperature->InternalStress BathComp Bath Composition BathComp->Adhesion BathComp->Morphology InternalStress->Adhesion -

Caption: Influence of deposition parameters on film properties.

References

optimizing annealing temperature for crystalline nickel phosphate formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of crystalline nickel phosphate (B84403). Our focus is on optimizing the annealing temperature to achieve desired material properties.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of annealing temperature in the synthesis of crystalline nickel phosphate?

A1: Annealing temperature is a critical parameter that governs the phase transformation of this compound from an amorphous to a crystalline state.[1] Controlled thermal treatment, also known as calcination, is essential for improving phase purity, thermal stability, and overall crystallinity.[1] For instance, amorphous this compound can be transformed into a monoclinic crystalline phase of Ni₃(PO₄)₂ at an annealing temperature of 800°C.[1]

Q2: How does the annealing temperature affect the surface properties of this compound?

A2: Increasing the annealing temperature generally leads to a decrease in the surface area and total acidity of the this compound material.[1] This is attributed to pore coalescence and dehydration at higher temperatures, resulting in a denser morphology.[1] For example, a sample calcined at 350°C exhibited the highest surface area, which then decreased at higher temperatures.[1]

Q3: What are the typical synthesis methods for preparing the this compound precursor before annealing?

A3: The precipitation method is a common and effective technique for synthesizing the this compound precursor.[1] This typically involves reacting a nickel salt (e.g., nickel chloride) with a phosphate source (e.g., potassium dihydrogen phosphate) in an aqueous solution.[1] Another method is hydrothermal synthesis, which involves reacting the precursors in a sealed vessel at elevated temperatures and pressures.[2]

Q4: Besides annealing temperature, what other synthesis parameters are important?

A4: Several other parameters significantly influence the formation of the this compound precursor and its final properties. These include:

  • pH of the solution: A pH of 6 has been shown to be optimal for this compound formation.[1]

  • Molar ratio of Ni:P: A Ni:P molar ratio of 3:6 has been identified as effective for achieving high precipitation efficiency.[1]

  • Stirring temperature: A stirring temperature of 90°C during precipitation can lead to higher precipitation efficiency.[1]

Q5: What are the different crystalline phases of nickel phosphide (B1233454) that can be formed through annealing, and at what temperatures?

A5: While this guide focuses on this compound, it's useful to be aware of nickel phosphide phases that can form under different conditions, particularly if phosphorus-rich precursors are used or reducing atmospheres are present during annealing. Different crystalline phases of nickel phosphide can be synthesized by controlling the annealing temperature. For example:

  • Crystalline Ni₁₂P₅ nanoparticles can be formed with an annealing step at 280°C.[3]

  • Crystalline Ni₂P nanoparticles are synthesized with an additional heating step at 315°C.[3]

  • Crystalline Ni₅P₄ nanoparticles can be obtained by raising the annealing temperature to 350°C.[3]

  • The stable Ni₃P phase generally forms at temperatures of 400°C and above.[4][5]

Troubleshooting Guides

Issue 1: Low Crystallinity or Amorphous Product After Annealing
Possible Cause Troubleshooting Step Expected Outcome
Insufficient Annealing Temperature The annealing temperature was too low to induce crystallization.Increase the annealing temperature. For the formation of crystalline Ni₃(PO₄)₂, a temperature of 800°C is recommended.[1]
Incorrect Precursor Synthesis The initial amorphous this compound was not formed correctly, potentially due to suboptimal pH or molar ratios.Ensure the precursor synthesis follows an optimized protocol. The recommended conditions are a pH of 6, a Ni:P molar ratio of 3:6, and a stirring temperature of 90°C.[1]
Insufficient Annealing Time The duration of the annealing process was not long enough for the crystalline structure to develop fully.Increase the annealing time at the target temperature. A typical duration can range from 1 to several hours.
Issue 2: Presence of Impure Phases in the Final Product
Possible Cause Troubleshooting Step Expected Outcome
Incorrect Ni:P Molar Ratio An incorrect stoichiometric ratio of nickel to phosphorus in the precursor can lead to the formation of unwanted nickel or phosphate species.Carefully control the Ni:P molar ratio during the synthesis of the precursor. A 3:6 ratio has been shown to be effective.[1]
Contamination from Precursors Impurities in the starting materials (nickel and phosphate salts) can be carried through to the final product.Use high-purity precursor materials.
Reaction with Annealing Atmosphere The atmosphere in the furnace (e.g., presence of reducing agents) might lead to the formation of nickel phosphides instead of this compound.Conduct the annealing in a controlled atmosphere (e.g., air or an inert gas like argon) to prevent unwanted side reactions.
Issue 3: Low Surface Area of the Crystalline this compound
Possible Cause Troubleshooting Step Expected Outcome
High Annealing Temperature Higher annealing temperatures promote crystal growth and pore collapse, leading to a reduction in surface area.[1]If a high surface area is critical, consider using a lower annealing temperature. Be aware that this may result in lower crystallinity. A balance must be struck based on the application's requirements. For example, a sample calcined at 350°C showed the highest surface area.[1]
Precursor Morphology The initial morphology of the amorphous precursor can influence the final surface area.Modify the precursor synthesis conditions (e.g., by using surfactants or templates) to create a more porous initial structure.

Data Summary

Table 1: Effect of Annealing Temperature on this compound Properties

Annealing Temperature (°C)Crystalline PhaseSurface Area (m²/g)Key ObservationsReference
350Amorphous9.94Highest surface area and Brønsted acidity.[1]
600Amorphous-Structure remains amorphous.[1]
800Monoclinic Ni₃(PO₄)₂Lower than 350°C samplePhase transformation to a crystalline structure. Reduced surface area due to pore coalescence.[1]

Experimental Protocols

Protocol 1: Synthesis of Amorphous this compound Precursor via Precipitation

This protocol is based on the optimized synthesis conditions described in the literature.[1]

Materials:

  • Nickel chloride (NiCl₂·6H₂O)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Hydrochloric acid (HCl, 4M)

  • Deionized water

Procedure:

  • Prepare a nickel chloride solution in deionized water.

  • Prepare a potassium dihydrogen phosphate solution in deionized water.

  • Adjust the pH of the nickel chloride solution to 6 using the 4M HCl solution.

  • Heat the pH-adjusted nickel chloride solution to 90°C with stirring.

  • Slowly add the potassium dihydrogen phosphate solution to the heated nickel chloride solution while maintaining vigorous stirring. A Ni:P molar ratio of 3:6 is recommended.

  • Continue stirring the mixture at 90°C for a designated period (e.g., 1-2 hours) to allow for complete precipitation.

  • Allow the precipitate to cool to room temperature.

  • Filter the precipitate and wash it several times with deionized water to remove any unreacted ions.

  • Dry the resulting powder in an oven at a low temperature (e.g., 60-80°C) overnight. The dried powder is the amorphous this compound precursor.

Protocol 2: Annealing of this compound to Form a Crystalline Structure

Materials:

  • Amorphous this compound precursor (from Protocol 1)

  • Crucible

  • Tube furnace with temperature and atmosphere control

Procedure:

  • Place the dried amorphous this compound powder into a crucible.

  • Place the crucible in the center of the tube furnace.

  • Purge the furnace with the desired gas (e.g., air for this compound, or an inert gas like argon to prevent oxidation).

  • Ramp up the temperature to the target annealing temperature (e.g., 800°C for crystalline Ni₃(PO₄)₂). A controlled heating rate (e.g., 5°C/min) is recommended.

  • Hold the temperature at the target for a specified duration (e.g., 2-4 hours).

  • After the holding period, cool the furnace down to room temperature at a controlled rate.

  • The resulting powder is the crystalline this compound.

Visualizations

experimental_workflow cluster_synthesis Precursor Synthesis (Precipitation) cluster_annealing Annealing s1 Prepare NiCl₂ and KH₂PO₄ Solutions s2 Adjust pH of NiCl₂ to 6 s1->s2 s3 Heat NiCl₂ Solution to 90°C s2->s3 s4 Mix Solutions (Ni:P = 3:6) with Stirring s3->s4 s5 Filter and Wash Precipitate s4->s5 s6 Dry at 60-80°C s5->s6 a1 Place Precursor in Furnace s6->a1 Amorphous Ni-Phosphate a2 Ramp to Target Temperature (e.g., 800°C) a1->a2 a3 Hold for 2-4 hours a2->a3 a4 Cool to Room Temperature a3->a4 end end a4->end Crystalline Ni₃(PO₄)₂

Caption: Experimental workflow for the synthesis and annealing of crystalline this compound.

troubleshooting_workflow start Analyze Final Product q1 Is Crystallinity Low? start->q1 s1 Increase Annealing Temperature (e.g., to 800°C) q1->s1 Yes s2 Verify Precursor Synthesis (pH, Molar Ratio) q1->s2 q2 Impure Phases Present? q1->q2 No s1->start s2->start s3 Check Ni:P Ratio q2->s3 Yes s4 Use High-Purity Reagents q2->s4 s5 Control Annealing Atmosphere q2->s5 q3 Is Surface Area Too Low? q2->q3 No s3->start s4->start s5->start s6 Consider Lower Annealing Temperature q3->s6 Yes end Optimized Product q3->end No s6->start

Caption: Troubleshooting decision tree for optimizing crystalline this compound formation.

References

Technical Support Center: Troubleshooting Poor Rate Performance in Nickel Phosphate Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers and scientists working with nickel phosphate (B84403) electrodes. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and resolve issues related to poor rate performance in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Q: My nickel phosphate electrode shows a rapid decrease in capacity, especially at higher charge/discharge rates. What are the potential causes?

A: Rapid capacity fading at high rates is a common issue and can stem from several factors:

  • Low Intrinsic Electrical Conductivity: this compound itself has poor electrical conductivity, which can lead to high internal resistance and limit the accessibility of the active material at high current densities.[1]

  • Poor Ionic Conductivity: Slow diffusion of electrolyte ions within the electrode structure can be a bottleneck, especially at high rates where rapid ion transport is required.

  • Structural Degradation: The mechanical stress from repeated ion insertion and extraction, particularly at high rates, can cause particle cracking, loss of electrical contact between particles, and delamination from the current collector.[2]

  • Irreversible Phase Transitions: The material may undergo irreversible changes in its crystal structure during cycling, leading to a loss of electrochemically active sites.[2]

  • Side Reactions: Unwanted chemical reactions between the electrode and the electrolyte can form a resistive layer on the electrode surface, known as the solid-electrolyte interphase (SEI), impeding charge transfer.[3][4][5]

2. Q: How can I diagnose the root cause of the poor rate performance of my electrode?

A: A systematic approach using electrochemical characterization techniques is crucial for diagnosis. The following workflow can help you pinpoint the issue.

G cluster_0 Troubleshooting Workflow for Poor Rate Performance start Observe Poor Rate Performance gc Galvanostatic Cycling (High vs. Low Rates) start->gc cv Cyclic Voltammetry (CV) (Varying Scan Rates) gc->cv eis Electrochemical Impedance Spectroscopy (EIS) cv->eis analysis Analyze Data eis->analysis high_ir High Internal Resistance? analysis->high_ir diffusion_limit Diffusion Limited? analysis->diffusion_limit structural_issue Structural Instability? analysis->structural_issue conductivity Improve Conductivity (e.g., Carbon Coating) high_ir->conductivity Yes morphology Optimize Morphology (e.g., Nanostructuring) diffusion_limit->morphology Yes binder Check Binder/Adhesion structural_issue->binder Yes

Caption: A workflow diagram for troubleshooting poor rate performance.

3. Q: What does Electrochemical Impedance Spectroscopy (EIS) tell me about my electrode's performance?

A: EIS is a powerful non-destructive technique used to investigate the internal resistance of your electrode.[6] By applying a small AC voltage over a range of frequencies, you can distinguish between different resistive and capacitive elements within your system.[7]

A typical Nyquist plot for an electrode will show:

  • Solution Resistance (Rs): The intercept on the real axis at high frequency, representing the electrolyte resistance.

  • Charge Transfer Resistance (Rct): The diameter of the semicircle in the high-to-mid frequency region, which relates to the kinetics of the electrochemical reactions at the electrode-electrolyte interface. A large Rct indicates slow charge transfer, which is a common cause of poor rate performance.

  • Warburg Impedance: A sloped line in the low-frequency region, indicative of diffusion limitations of ions within the electrode.

G cluster_0 Potential Causes and Their EIS Signatures cause1 Poor Electrical Conductivity effect1 Increased Rct (Charge Transfer Resistance) cause1->effect1 cause2 Slow Ion Diffusion effect2 Increased Warburg Impedance cause2->effect2 cause3 Electrode Delamination effect3 Overall Increase in Impedance cause3->effect3 cause4 Thick SEI Layer effect4 Additional Semicircle in Nyquist Plot cause4->effect4

Caption: Relationship between causes of poor performance and EIS results.

4. Q: My cyclic voltammetry (CV) curves look distorted at high scan rates. What does this indicate?

A: In CV, as you increase the scan rate, you are effectively increasing the charge/discharge rate. If the redox peaks become broad, shift significantly in potential, or decrease in intensity, it suggests:

  • Slow Kinetics: The electrochemical reactions cannot keep up with the fast scan rate.

  • Diffusion Limitations: Ions cannot move to and from the electrode surface fast enough.

  • High Resistance: A large internal resistance can cause a significant voltage drop, leading to peak shifting and broadening.

For a well-performing electrode, the peak currents should be proportional to the square root of the scan rate for a diffusion-controlled process.

Experimental Protocols

1. Galvanostatic Cycling

  • Objective: To determine the specific capacity, coulombic efficiency, and cycling stability of the electrode at various current densities (C-rates).

  • Methodology:

    • Assemble the coin cell (or other test cell) with the this compound working electrode, a suitable counter electrode (e.g., lithium foil), a reference electrode (optional), and an appropriate electrolyte.

    • Set the voltage window based on the electrochemical stability of your material and electrolyte.

    • Perform a few formation cycles at a low C-rate (e.g., C/10) to stabilize the SEI layer.

    • Cycle the cell at progressively higher C-rates (e.g., C/5, C/2, 1C, 2C, 5C, and then back to C/10). At each C-rate, perform at least 5-10 cycles.

    • For long-term stability testing, cycle the cell at a moderate C-rate (e.g., 1C) for an extended number of cycles (e.g., 100 or more).

    • Plot the specific discharge capacity and coulombic efficiency versus the cycle number for each C-rate.

2. Cyclic Voltammetry (CV)

  • Objective: To investigate the redox behavior and kinetics of the this compound electrode.

  • Methodology:

    • Use a three-electrode setup with the this compound working electrode, a counter electrode, and a reference electrode.

    • Set the potential range to cover the expected redox reactions of the this compound.

    • Begin with a slow scan rate (e.g., 0.1 mV/s) and perform several cycles until the CV curve is stable.

    • Increase the scan rate incrementally (e.g., 0.2, 0.5, 1, 2, 5 mV/s) and record the CV at each rate.

    • Plot the peak current versus the square root of the scan rate to analyze the reaction kinetics.

3. Electrochemical Impedance Spectroscopy (EIS)

  • Objective: To analyze the internal resistance components of the electrode.

  • Methodology:

    • Use the same cell setup as for galvanostatic cycling.

    • Set the cell to a specific state of charge (e.g., 50% SOC) or open-circuit voltage.

    • Apply a small AC voltage perturbation (e.g., 5-10 mV).

    • Sweep the frequency over a wide range (e.g., 100 kHz to 0.01 Hz).

    • Plot the resulting impedance data as a Nyquist plot (Z' vs. -Z'').

    • Fit the data to an equivalent circuit model to quantify the different resistance and capacitance components.[6][8]

Quantitative Data Summary

The following tables summarize typical performance metrics for this compound-based electrodes from the literature. These values can serve as a benchmark for your own experimental results.

Table 1: Rate Capability of this compound Electrodes

MaterialCurrent DensitySpecific Capacity (F/g or mAh/g)Reference
Amorphous Ni3P2O80.5 A/g1464 F/g
Amorphous, hydrous this compound0.5 mA cm⁻²1700 F/g (814 C/g)[9]
Amorphous this compound microspheres0.5 mA cm⁻²~1031 F/g (114.6 mAh/g)[9]
Ni3(PO4)2/rGO-3000.5 A/g1726 F/g[1]
Ni3(PO4)2/rGO-30025 A/g850 F/g[1]

Table 2: Cycling Stability of this compound Electrodes

MaterialCyclesCapacity RetentionCoulombic EfficiencyReference
Amorphous, hydrous this compound500096.55%98.62%[9]
Asymmetric supercapacitor (amorphous this compound positive electrode)300080%-[9]

Strategies for Performance Improvement

If your troubleshooting points to intrinsic material limitations, consider the following strategies to enhance the rate performance of your this compound electrodes:

  • Carbon Coating: Applying a thin layer of conductive carbon to the this compound particles can significantly improve electrical conductivity.

  • Nanostructuring: Synthesizing nanoscale materials (nanorods, nanowires, nanosheets) can shorten the diffusion path for ions and increase the surface area for electrochemical reactions.[9]

  • Doping: Introducing other metal ions into the this compound structure can enhance its electronic and ionic conductivity.

  • Composite Formation: Creating composites with highly conductive materials like graphene or carbon nanotubes can create an effective conductive network throughout the electrode.[1][10]

References

influence of pH on the precipitation and purity of nickel phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the precipitation of nickel phosphate (B84403). The following information is intended to help resolve common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the precipitation of nickel phosphate?

A1: The pH of the solution is the most critical factor governing the precipitation and purity of this compound. This compound solubility is highly pH-dependent.

Q2: At what pH range does this compound typically precipitate?

A2: While the exact pH for optimal precipitation can vary based on reactant concentrations and temperature, this compound precipitation is generally favored in neutral to slightly alkaline conditions. In acidic solutions, the phosphate ion exists predominantly as H₂PO₄⁻ or H₃PO₄, which do not readily form an insoluble salt with nickel ions. As the pH increases, the concentration of PO₄³⁻ ions increases, leading to the precipitation of Ni₃(PO₄)₂.

Q3: My this compound precipitate is not forming, even at a neutral pH. What could be the issue?

A3: Several factors could be at play. Insufficient concentrations of nickel or phosphate ions will prevent the solution from reaching saturation. The presence of strong chelating agents can also sequester nickel ions and inhibit precipitation. Additionally, ensure accurate pH measurement, as even small deviations can significantly impact solubility.

Q4: I am observing a very low yield of this compound precipitate. How can I improve it?

A4: To improve the yield, you can try adjusting the pH to a more optimal, slightly alkaline range (e.g., pH 8-9). Increasing the concentration of either the nickel or phosphate precursor can also drive the equilibrium towards precipitation. Allowing for a longer reaction time or gentle heating of the solution can sometimes enhance the precipitation process, although high temperatures might alter the precipitate's characteristics.

Q5: How does pH affect the purity of the this compound precipitate?

A5: The pH of the solution can significantly impact the purity of the this compound precipitate, primarily through the co-precipitation of other metal hydroxides or phosphates. If other metal ions are present in the solution, they may precipitate as hydroxides or phosphates at specific pH values. For instance, iron (III) phosphate can precipitate at a much lower pH than this compound.[1][2] Therefore, controlling the pH is a key strategy for the selective precipitation of this compound from mixed-ion solutions.[3][4][5]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
No precipitate forms 1. pH is too low (acidic).2. Reactant concentrations are too low.3. Presence of chelating agents.1. Gradually increase the pH of the solution using a suitable base (e.g., NaOH or NH₄OH) while monitoring with a calibrated pH meter.2. Increase the concentration of the nickel salt or phosphate source.3. If chelating agents are suspected, consider a pre-treatment step to remove them, or increase reactant concentrations to overcome the chelation effect.
Low precipitate yield 1. Sub-optimal pH for precipitation.2. Incomplete reaction.3. Loss of precipitate during washing.1. Systematically vary the pH to find the optimal point for maximum yield. Based on related nickel salt precipitation, a pH in the range of 8-11 might be optimal.[6]2. Increase the reaction time and/or provide gentle agitation to ensure thorough mixing.3. Use a finer filter paper or centrifugation for more efficient recovery of the precipitate. Minimize the volume of washing solution used.
Precipitate appears discolored or impure 1. Co-precipitation of other metal ions.2. Precipitation of nickel hydroxide (B78521).3. Contamination from glassware or reagents.1. Adjust the pH to selectively precipitate this compound. A two-step precipitation process might be necessary if significant amounts of other metals are present.2. Avoid excessively high pH values (e.g., >11), which can favor the formation of nickel hydroxide.[6]3. Ensure all glassware is thoroughly cleaned and use high-purity reagents.
Precipitate has poor filterability (gelatinous) 1. Rapid precipitation leading to small particle size.2. High pH favoring hydroxide formation.1. Add the precipitating agent slowly and with constant stirring to promote the growth of larger, more easily filterable crystals.2. Maintain the pH within the optimal range for this compound formation and avoid excessively alkaline conditions.

Data Presentation

The following table illustrates the effect of pH on the precipitation of a nickel salt. While this data is for nickel hydroxide, it provides a representative example of how pH influences the recovery of nickel from a solution, a trend that is analogous to this compound precipitation.

pHNickel Remaining in Solution (ppm)Nickel Precipitation Efficiency (%)
3~40~0%
5~30~25%
7~20~50%
9~5~87.5%
11<1>97.5%

Note: Data is illustrative and based on the precipitation of nickel hydroxide from a 40 ppm nickel sulfate (B86663) solution.[7] The optimal pH for this compound precipitation may vary.

Experimental Protocols

Detailed Methodology for this compound Precipitation

This protocol is a general guideline for the precipitation of this compound from aqueous solutions of nickel (II) sulfate and sodium phosphate.

Materials:

  • Nickel (II) sulfate hexahydrate (NiSO₄·6H₂O)

  • Trisodium (B8492382) phosphate dodecahydrate (Na₃PO₄·12H₂O)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Sulfuric acid (H₂SO₄) solution

  • Deionized water

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a 0.1 M solution of nickel (II) sulfate by dissolving the appropriate amount of NiSO₄·6H₂O in deionized water.

    • Prepare a 0.1 M solution of trisodium phosphate by dissolving the appropriate amount of Na₃PO₄·12H₂O in deionized water.

  • Precipitation Reaction:

    • Place a known volume of the 0.1 M nickel sulfate solution in a beaker equipped with a magnetic stir bar.

    • Begin stirring the solution at a moderate speed.

    • Slowly add the 0.1 M trisodium phosphate solution to the nickel sulfate solution. A pale green precipitate should begin to form.

    • The stoichiometric molar ratio of Ni²⁺ to PO₄³⁻ is 3:2. An excess of the phosphate solution can be used to ensure complete precipitation of the nickel.

  • pH Adjustment and Control:

    • Monitor the pH of the reaction mixture continuously using a calibrated pH meter.

    • Adjust the pH to the desired level (e.g., pH 8) by dropwise addition of 1 M NaOH solution. Use 1 M H₂SO₄ for any downward pH adjustments.

    • Maintain the desired pH for a set period (e.g., 30-60 minutes) with continuous stirring to allow for complete precipitation and crystal growth.

  • Isolation and Washing of the Precipitate:

    • Turn off the stirrer and allow the precipitate to settle.

    • Separate the precipitate from the supernatant by filtration using a Büchner funnel and appropriate filter paper.

    • Wash the precipitate with a small amount of deionized water to remove any soluble impurities. Repeat the washing step two to three times.

  • Drying and Characterization:

    • Carefully transfer the filtered precipitate to a pre-weighed watch glass or drying dish.

    • Dry the precipitate in an oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.

    • The final product can be characterized using techniques such as X-ray diffraction (XRD) to confirm the formation of this compound and to assess its crystallinity.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Processing cluster_analysis Analysis A Prepare 0.1M NiSO₄ Solution C Mix Reactant Solutions A->C B Prepare 0.1M Na₃PO₄ Solution B->C D Adjust and Control pH C->D Continuous Stirring E Filter Precipitate D->E Allow to Settle F Wash Precipitate E->F G Dry Precipitate F->G H Characterize Product (e.g., XRD) G->H

Caption: Experimental workflow for the synthesis of this compound.

pH_Influence cluster_pH pH Scale cluster_outcome Precipitation Outcome Low_pH Low pH (Acidic) pH < 6 Outcome_Low Low to No Precipitation High Ni²⁺ in Solution Low_pH->Outcome_Low leads to Optimal_pH Optimal pH (Neutral/Slightly Alkaline) pH 7-9 Outcome_Optimal High Yield of Ni₃(PO₄)₂ Good Purity Optimal_pH->Outcome_Optimal leads to High_pH High pH (Alkaline) pH > 10 Outcome_High High Yield, but Risk of Ni(OH)₂ Co-precipitation High_pH->Outcome_High leads to

Caption: Influence of pH on this compound precipitation and purity.

References

Technical Support Center: Optimizing Electrochemical Performance by Selecting the Right Phosphate Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of different phosphate (B84403) precursors on the electrochemical performance of materials.

Frequently Asked Questions (FAQs)

Q1: How does the choice of phosphate precursor influence the final properties of my cathode material?

A1: The selection of a phosphate precursor is a critical step that significantly impacts the physicochemical and electrochemical properties of the final cathode material, such as Lithium Iron Phosphate (LiFePO₄). Key precursor characteristics like crystallinity, morphology, and hydration state directly influence the resulting material's particle size, surface area, and crystal structure. For instance, using a well-crystallized precursor can lead to a more ordered final product with improved electrochemical stability.

Q2: What are the most commonly used phosphate precursors in LiFePO₄ synthesis?

A2: The most common phosphate precursors for the synthesis of LiFePO₄ are phosphoric acid (H₃PO₄), ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄), and lithium dihydrogen phosphate (LiH₂PO₄). Each offers different advantages and can influence the reaction kinetics and final product morphology.

Q3: Can the phosphate precursor affect the morphology of the synthesized particles?

A3: Absolutely. The phosphate precursor can play a significant role in controlling the morphology and particle size of the final LiFePO₄/C composite.[1] For example, certain precursors might favor the formation of nano-sized particles or specific crystal facets, which can enhance rate capability and cycling performance. The pH of the precursor solution is also a critical factor that can be adjusted to control particle morphology.[2]

Q4: Is there a difference in performance between using a hydrated versus an anhydrous phosphate precursor?

A4: Both hydrated (e.g., FePO₄·2H₂O) and anhydrous FePO₄ can be effective precursors.[1] However, the dehydration of hydrated precursors during synthesis can sometimes lead to an uneven distribution of carbon coating, which may affect the material's electronic conductivity and overall performance.[1] Anhydrous precursors can sometimes lead to better cycling stability.[1]

Troubleshooting Guides

Issue 1: Low Specific Capacity in Synthesized LiFePO₄

  • Possible Cause: Incomplete reaction or formation of impurity phases.

    • Troubleshooting Step:

      • Precursor Purity: Ensure the purity of your phosphate precursor and other reactants. Impurities can lead to the formation of electrochemically inactive phases.

      • Stoichiometry: Carefully check the molar ratios of your precursors. An incorrect stoichiometric ratio can result in the formation of impurity phases like Li₃PO₄ or Fe₂P₂O₇.[3]

      • Synthesis Conditions: Optimize the calcination temperature and time. Insufficient temperature or time may lead to an incomplete reaction, while excessive heat can cause particle agglomeration and growth, reducing the active surface area.[4]

  • Possible Cause: Poor crystallinity of the LiFePO₄.

    • Troubleshooting Step:

      • Precursor Crystallinity: The crystallinity of the precursor can influence the final product. Consider using a more crystalline FePO₄ precursor, as monoclinic FePO₄ has been shown to yield LiFePO₄ with excellent discharge capacities.[1]

      • Annealing Profile: Adjust the annealing ramp rate and dwell time to promote better crystal growth.

Issue 2: Poor Rate Capability

  • Possible Cause: Large particle size and broad particle size distribution.

    • Troubleshooting Step:

      • Precursor Choice & Synthesis Method: Certain synthesis methods, like hydrothermal or sol-gel, tend to produce smaller, more uniform particles compared to solid-state reactions.[5] The choice of phosphate precursor can also influence particle size.

      • Milling: Introduce a ball milling step for your precursors or the final product to reduce particle size and improve homogeneity.

  • Possible Cause: Low electronic conductivity.

    • Troubleshooting Step:

      • Carbon Coating: Ensure a uniform and sufficient carbon coating. The choice of carbon source (e.g., glucose, sucrose, citric acid) and the coating process are critical.[6] Some precursors may interact differently with the carbon source, affecting the coating quality.

      • Doping: Consider doping with aliovalent ions to enhance electronic conductivity.

Issue 3: Rapid Capacity Fading During Cycling

  • Possible Cause: Structural instability or side reactions with the electrolyte.

    • Troubleshooting Step:

      • Precursor Selection: The choice of precursor can influence the stability of the final material. Precursors that lead to a more stable crystal structure and morphology can improve cycling performance. For instance, LiFePO₄ synthesized from monoclinic FePO₄ has shown good capacity retention.[4]

      • Electrolyte Compatibility: Ensure the electrolyte is stable within the operating voltage window of your material. Unstable electrolytes can lead to the formation of a resistive solid electrolyte interphase (SEI) layer, causing capacity fade.

      • Surface Coating: Applying a stable surface coating (e.g., Al₂O₃, ZrO₂) can mitigate side reactions with the electrolyte and improve long-term cycling stability.

Data Presentation

Table 1: Effect of FePO₄ Precursor on the Electrochemical Performance of LiFePO₄/C Cathodes

FePO₄ Precursor TypeDischarge Capacity (0.1C, mAh/g)Discharge Capacity (1C, mAh/g)Capacity RetentionReference
Monoclinic FePO₄155.9141.8-[1]
Hydrated FePO₄·2H₂O154.4-99.7% after 30 cycles[1]
Anhydrous FePO₄-106.3 (at 10C)99.2% after 200 cycles at 1C[1]
Nano-flake FePO₄ (Hydrothermal)158.24 (at 0.2C)--[1]
Amorphous FePO₄ derived LFP-115.8 (at 5C)94% after 300 cycles at 1C[4]
Monoclinic FePO₄ derived LFP---[4]
Trigonal FePO₄ derived LFP---[4]

Experimental Protocols

Co-precipitation Synthesis of FePO₄ Precursor

This protocol describes a general co-precipitation method to synthesize an FePO₄ precursor.

  • Prepare Solutions:

    • Dissolve a stoichiometric amount of an iron salt (e.g., Fe(NO₃)₃·9H₂O) in deionized water to form a solution (e.g., 1 M).

    • Dissolve a stoichiometric amount of a phosphate source (e.g., H₃PO₄) in deionized water to form a solution (e.g., 1 M).

  • Precipitation:

    • Slowly add the iron salt solution to the phosphate solution (or vice-versa) under vigorous stirring in a continuous stirring tank reactor (CSTR).[7]

    • Use a precipitating agent, such as a 3 M NH₄OH aqueous solution, to adjust and maintain the pH of the solution at a desired value (e.g., 1.5).[7]

    • Control the reaction temperature (e.g., 60 °C) and stirring speed (e.g., 900 RPM).[7]

  • Aging and Collection:

    • Allow the reaction to proceed for a specific duration (e.g., 3, 7, or 10 hours) to allow for precipitate formation and growth.[7]

    • Collect the resulting white or pale-yellow precipitate by filtration.

  • Washing and Drying:

    • Wash the precipitate several times with deionized water to remove any unreacted ions.

    • Dry the collected powder in an oven at a suitable temperature (e.g., 80 °C) for 12 hours.[7]

  • Calcination (Optional):

    • To obtain anhydrous FePO₄, calcine the dried precipitate in air at a specific temperature (e.g., 600 °C) for a set duration (e.g., 3 hours).[7]

Galvanostatic Cycling

This protocol outlines the procedure for evaluating the electrochemical performance of a cathode material using galvanostatic cycling.

  • Cell Assembly:

    • Prepare a slurry by mixing the active material, a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) in a weight ratio of 80:10:10 in a suitable solvent.[7]

    • Coat the slurry onto an aluminum foil current collector and dry it in a vacuum oven (e.g., at 120 °C for 24 hours).[7]

    • Assemble a coin cell (e.g., CR2032) in an argon-filled glovebox using the prepared cathode, a lithium metal anode, a separator, and an appropriate electrolyte (e.g., 1 M LiPF₆ in a mixture of EC, DMC, and EMC).[7]

  • Cycling Parameters:

    • Use a battery cycler to perform galvanostatic charge-discharge tests.

    • Set the potential window (e.g., 3.0 V to 4.2 V for a Li-ion battery).[8]

    • Define the C-rate for charging and discharging. The C-rate is a measure of the rate at which a battery is charged or discharged relative to its nominal capacity.[8] For example, a 1C rate means the battery is charged or discharged in one hour. Common C-rates for testing are 0.1C, 0.2C, 1C, and 2C.[8]

  • Data Acquisition:

    • Record the voltage profile as a function of capacity and time during charging and discharging.

    • Calculate the specific capacity (mAh/g) based on the mass of the active material.

    • Evaluate the cycling stability by monitoring the capacity retention over a certain number of cycles.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to analyze the internal resistance and charge transfer kinetics of a battery.[9][10]

  • Experimental Setup:

    • Use a potentiostat with a frequency response analyzer.

    • The battery should be at a specific state of charge (SOC) and a stable open-circuit voltage (OCV).

  • Measurement Parameters:

    • Apply a small AC voltage or current perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

    • Record the impedance response of the cell.

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance).

    • The high-frequency intercept with the real axis represents the ohmic resistance (Rs) of the electrolyte and cell components.

    • The semicircle in the mid-frequency region corresponds to the charge-transfer resistance (Rct) at the electrode-electrolyte interface.

    • The sloping line at low frequencies is related to the diffusion of lithium ions in the electrode (Warburg impedance).

Visualizations

Experimental_Workflow cluster_precursor Precursor Synthesis cluster_cathode Cathode Preparation cluster_cell Cell Assembly & Testing cluster_analysis Analysis P1 Reactant Solutions (e.g., Fe(NO₃)₃, H₃PO₄) P2 Co-precipitation (pH, Temp Control) P1->P2 P3 Filtration & Washing P2->P3 P4 Drying P3->P4 P5 Calcination (Optional) P4->P5 C1 Mixing (Active Material, Carbon, Binder) P5->C1 C2 Slurry Coating C3 Drying & Electrode Punching A1 Coin Cell Assembly (in Glovebox) C3->A1 A2 Electrochemical Testing A1->A2 T1 Galvanostatic Cycling A2->T1 T2 Cyclic Voltammetry A2->T2 T3 EIS A2->T3

Caption: Experimental workflow from precursor synthesis to electrochemical analysis.

Logical_Relationship cluster_precursor Phosphate Precursor Properties cluster_material Final Material Characteristics cluster_performance Electrochemical Performance Precursor Phosphate Precursor (e.g., H₃PO₄, NH₄H₂PO₄) Crystallinity Crystallinity Precursor->Crystallinity Morphology Morphology Precursor->Morphology Hydration Hydration State Precursor->Hydration ParticleSize Particle Size & Distribution CrystalStructure Crystal Structure & Purity Crystallinity->CrystalStructure Morphology->ParticleSize SurfaceArea Surface Area Morphology->SurfaceArea CarbonCoating Carbon Coating Quality Hydration->CarbonCoating Capacity Specific Capacity ParticleSize->Capacity Rate Rate Capability ParticleSize->Rate SurfaceArea->Rate CrystalStructure->Capacity Cycling Cycling Stability CrystalStructure->Cycling CarbonCoating->Rate Impedance Internal Impedance CarbonCoating->Impedance

Caption: Influence of phosphate precursor properties on material characteristics and electrochemical performance.

References

Technical Support Center: Optimizing Phosphorus Content in Nickel-Phosphorus Deposits

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of phosphorus content in nickel-phosphorus (Ni-P) deposits. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing Ni-P coatings and require precise control over their properties for experimental applications. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in the laboratory.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the electroless Ni-P plating process.

Issue Potential Causes Recommended Solutions
Inconsistent Phosphorus Content 1. pH Fluctuations: The pH of the plating bath is a primary driver of phosphorus incorporation.[1][2][3] 2. Temperature Variations: Inconsistent bath temperature affects the reaction kinetics and deposition rate.[1][2] 3. Incorrect Bath Composition: The ratio of the nickel source to the reducing agent (hypophosphite) is critical.[4][5] 4. Inadequate Mixing: Poor agitation leads to localized depletion of reactants.[1]1. Implement continuous pH monitoring and automated dosing for acid or alkali additions to maintain the setpoint. 2. Use a calibrated temperature controller with good circulation to ensure uniform bath temperature. 3. Regularly analyze and replenish the bath components based on chemical analysis. 4. Ensure consistent and adequate agitation, either mechanical or through filtered air.
Poor Adhesion of the Deposit 1. Inadequate Substrate Preparation: The most common cause, including incomplete cleaning or activation.[1] 2. Contamination of the Plating Bath: Organic or metallic impurities can interfere with bonding.[6] 3. Incorrect Plating Parameters: An excessively high plating rate can increase internal stress.1. Review and optimize the pre-treatment cycle, ensuring thorough degreasing, etching, and activation steps. 2. Implement regular bath filtration and consider carbon treatment for organic contaminants.[7] 3. Lower the bath temperature or pH to reduce the plating rate.
Pitting or Porosity in the Deposit 1. Insufficient Surface Cleaning: Residual oils or particles on the substrate.[1] 2. Gas Bubbles Adhering to the Surface: Hydrogen evolution is inherent to the process. 3. Particulates in the Bath: Can be caused by bath instability or external contamination.[1]1. Enhance the cleaning and rinsing steps in the pre-treatment process. 2. Improve agitation to dislodge hydrogen bubbles from the substrate surface. The use of wetting agents can also be beneficial.[7] 3. Implement continuous filtration of the plating bath (e.g., through a 1-micron filter).[7]
Cloudy or Dull Deposit Appearance 1. Incorrect pH: A pH that is too low can lead to a matte finish.[6] 2. Bath Contamination: Certain metallic contaminants can cause dullness. 3. Bath Age: An older bath with a high concentration of byproducts can affect deposit brightness.1. Check and adjust the pH to the optimal range for the specific bath chemistry. 2. Use dummy plating to remove metallic impurities.[6] 3. Monitor the age of the bath (metal turnovers) and replace it when performance degrades.

Frequently Asked Questions (FAQs)

Q1: How does phosphorus content affect the key properties of the Ni-P deposit?

A1: The phosphorus content is a critical determinant of the deposit's mechanical, chemical, and magnetic properties. Generally, higher phosphorus content leads to better corrosion resistance, especially in acidic environments, and results in a non-magnetic, amorphous structure.[4][5] Conversely, lower phosphorus content provides greater "as-plated" hardness and wear resistance but with reduced corrosion protection.[4][8]

Q2: What are the typical classifications for phosphorus content in Ni-P coatings?

A2: Ni-P coatings are generally categorized based on their weight percentage (wt%) of phosphorus:

  • Low Phosphorus (1-5 wt% P): Characterized by high hardness and wear resistance.[4][5]

  • Medium Phosphorus (5-9 wt% P): Offers a balance of hardness, wear resistance, and corrosion protection.[4][5]

  • High Phosphorus (10-13 wt% P): Provides excellent corrosion resistance and is amorphous in structure.[4][9][10]

Q3: How does heat treatment alter the properties of Ni-P deposits?

A3: Heat treatment significantly modifies the microstructure and, consequently, the properties of Ni-P coatings. Upon heating, amorphous high-phosphorus deposits crystallize and form nickel phosphide (B1233454) (Ni₃P) precipitates within the nickel matrix.[11] This transformation can dramatically increase the hardness and wear resistance of the deposit.[5][8] However, it's important to note that heat treatment can decrease the corrosion resistance.[3]

Q4: What are the primary bath parameters to adjust for controlling phosphorus content?

A4: The main parameters to control are:

  • pH: Lowering the pH of the plating bath generally increases the phosphorus content in the deposit.[4][12]

  • Reducing Agent Concentration: A higher concentration of sodium hypophosphite (the reducing agent) relative to the nickel concentration tends to increase phosphorus content.[5]

  • Temperature: Higher temperatures can sometimes lead to a decrease in phosphorus content.[2]

  • Bath Additives: Certain organic acids, like malic acid, can be added to increase phosphorus content.[2]

Q5: What analytical methods are suitable for determining the phosphorus content in my deposits?

A5: Several methods are available, with varying levels of accuracy, cost, and destructiveness:

  • X-Ray Fluorescence (XRF): A non-destructive and rapid method that can simultaneously measure coating thickness and phosphorus content.[13][14]

  • Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES): A highly accurate but destructive method requiring the dissolution of the coating.

  • Colorimetric/Spectrophotometric Methods: These are wet chemical methods that are also destructive. An example is the molybdivanadophosphoric acid method.[15]

  • Energy Dispersive X-ray Spectroscopy (EDS/EDX): Often coupled with a Scanning Electron Microscope (SEM), this provides elemental analysis of the surface.

Data Presentation: Impact of Phosphorus Content on Ni-P Deposit Properties

The following tables summarize the general relationship between phosphorus content and the key characteristics of Ni-P deposits.

Table 1: Properties as a Function of Phosphorus Content

PropertyLow Phosphorus (1-5% P)Medium Phosphorus (5-9% P)High Phosphorus (10-13% P)
Hardness (As Plated) HighMediumLow
Corrosion Resistance Good (especially in alkaline environments)[5]Very GoodExcellent (especially in acidic environments)[4][5]
Wear Resistance ExcellentGoodFair (improves significantly with heat treatment)
Magnetic Properties FerromagneticVariesNon-magnetic[4]
Microstructure CrystallineMix of Crystalline and AmorphousAmorphous[9][16]

Table 2: Hardness Before and After Heat Treatment

Phosphorus ContentAs-Plated Hardness (Knoop, HK₁₀₀)Hardness after Heat Treatment (approx. 400°C) (Knoop, HK₁₀₀)
Low (1-4%) ~550 - 700~850 - 950
Medium (5-9%) ~500 - 600~900 - 1000
High (>10%) ~450 - 550up to 1050+[5]
Note: These are typical values and can vary based on specific bath chemistry and heat treatment conditions.

Experimental Protocols

Protocol 1: Controlling Phosphorus Content by Adjusting Bath pH
  • Prepare the Plating Bath: Prepare the electroless nickel bath according to the manufacturer's specifications or your established laboratory formulation.

  • Calibrate pH Meter: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0).

  • Initial pH Measurement: Heat the bath to the desired operating temperature (e.g., 88°C) and measure the initial pH.

  • pH Adjustment:

    • To increase phosphorus content, slowly add a dilute solution of sulfuric acid (e.g., 10% v/v) while stirring to lower the pH.

    • To decrease phosphorus content, slowly add a dilute solution of ammonium (B1175870) hydroxide (B78521) or sodium hydroxide to raise the pH.

  • Stabilization: Allow the bath to stabilize for 15-20 minutes after each pH adjustment before re-measuring.

  • Plating: Once the target pH is stable, immerse the prepared substrate into the bath for the desired duration.

  • Analysis: After plating, analyze the phosphorus content of the deposit using a chosen analytical method (e.g., XRF).

  • Correlation: Create a calibration curve by plotting the bath pH against the resulting phosphorus content in the deposit.

Protocol 2: Analysis of Phosphorus Content via X-Ray Fluorescence (XRF)
  • Instrument Calibration: Ensure the XRF spectrometer is calibrated using certified Ni-P standards with known phosphorus content and thickness.

  • Sample Preparation: The plated sample should be clean and dry. No further preparation is typically needed for XRF analysis.

  • Measurement Setup: Place the sample in the measurement chamber. Select the appropriate analysis program for Ni-P coatings on the specific substrate material.

  • Data Acquisition: Initiate the measurement. The instrument will irradiate the sample with X-rays and analyze the emitted fluorescent X-rays.

  • Data Interpretation: The software will provide the phosphorus content as a weight percentage and the thickness of the coating.

  • Verification: For critical applications, it is advisable to periodically verify XRF results with a destructive method like ICP-AES.

Visualizations

experimental_workflow Experimental Workflow for Phosphorus Content Optimization cluster_prep Preparation cluster_plating Plating Process cluster_analysis Analysis & Iteration A Substrate Cleaning & Activation C Set Plating Parameters (pH, Temp, [Reducer]) A->C B Plating Bath Formulation B->C D Immerse Substrate & Plate C->D E Analyze P Content (e.g., XRF) D->E F Characterize Properties (Hardness, Corrosion) E->F G Compare to Desired Properties F->G H Adjust Parameters & Repeat G->H If properties are not optimal H->C

Caption: Workflow for optimizing Ni-P deposit properties.

troubleshooting_logic Troubleshooting Logic for Inconsistent Phosphorus Content A Inconsistent P Content? B Is pH Stable? A->B Start C Is Temperature Uniform? B->C Yes F Implement pH Control B->F No D Is Bath Composition Correct? C->D Yes G Calibrate Temp Controller C->G No E Is Agitation Adequate? D->E Yes H Analyze & Replenish Bath D->H No I Optimize Agitation E->I No J Problem Resolved E->J Yes F->B G->C H->D I->E

Caption: Decision tree for troubleshooting phosphorus content.

parameter_influence Influence of Plating Parameters on Phosphorus Content cluster_params Controllable Bath Parameters P_Content Phosphorus Content pH Bath pH pH->P_Content Decrease pH -> Increase P Temp Temperature Temp->P_Content Increase Temp -> Decrease P Reducer [Reducer] / [Nickel] Ratio Reducer->P_Content Increase Ratio -> Increase P

Caption: Key parameter effects on phosphorus content.

References

Validation & Comparative

Validating Nickel Phosphate Crystal Structures: A Comparative Guide to XRD with Rietveld Refinement and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of crystalline materials is paramount. When it comes to validating the crystal structure of nickel phosphate (B84403) compounds, X-ray Diffraction (XRD) coupled with Rietveld refinement stands as a cornerstone technique. This guide provides a comprehensive comparison of this method with alternative approaches, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.

The Gold Standard: XRD with Rietveld Refinement

Powder X-ray Diffraction (XRD) is a non-destructive analytical technique that provides information about the crystallographic structure of a material. The Rietveld method is a powerful analytical procedure used to refine the crystal structure of a material by fitting a theoretical diffraction pattern to the entire experimental powder XRD profile. This whole-pattern fitting approach allows for the precise determination of lattice parameters, atomic positions, and other structural details, making it a gold standard for crystal structure validation.

Two common nickel phosphate compounds, Nickel(II) Orthophosphate (Ni₃(PO₄)₂) and Sodium this compound (NaNiPO₄), serve as excellent examples of the application of this technique.

Comparative Crystallographic Data from Rietveld Refinement

The table below summarizes the key crystallographic parameters for Ni₃(PO₄)₂ and NaNiPO₄ (maricite form) as determined by Rietveld refinement.

ParameterNickel(II) Orthophosphate (Ni₃(PO₄)₂)Sodium this compound (NaNiPO₄) - Maricite
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPnma
Lattice Parameters a = 5.830(2) Å, b = 4.700(2) Å, c = 10.107(4) Å, β = 91.22(2)°[1]a = 8.7839(2) Å, b = 6.7426(2) Å, c = 5.0368(2) Å
R-factors R = 0.035[1]Not explicitly found in a single source
Reference Calvo and Faggiani, 1975[1]Multiple sources confirm the structure

Experimental Protocols for XRD and Rietveld Refinement

A generalized experimental workflow for the validation of a this compound crystal structure using XRD and Rietveld refinement is presented below.

XRD_Rietveld_Workflow cluster_synthesis Sample Preparation cluster_xrd Data Collection cluster_refinement Data Analysis synthesis Synthesis of this compound xrd Powder XRD Data Collection synthesis->xrd Fine powder sample initial_model Initial Structural Model Selection xrd->initial_model Diffraction pattern rietveld Rietveld Refinement initial_model->rietveld Starting parameters validation Structure Validation rietveld->validation Refined structure & R-factors

Caption: Experimental workflow for crystal structure validation using XRD and Rietveld refinement.

Detailed Methodology:
  • Sample Preparation: The synthesized this compound powder is finely ground to ensure random orientation of the crystallites and minimize preferred orientation effects. The powder is then carefully packed into a sample holder.

  • XRD Data Collection:

    • Instrument: A high-resolution powder diffractometer is used.

    • X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

    • Scan Range: A wide 2θ range (e.g., 10-120°) is scanned to collect a sufficient number of reflections.

    • Step Size and Dwell Time: A small step size (e.g., 0.02°) and an adequate counting time per step are crucial for obtaining high-quality data.

  • Rietveld Refinement:

    • Software: Specialized software such as GSAS, FullProf, or TOPAS is employed.

    • Initial Model: The refinement starts with an initial structural model, which includes the space group, approximate lattice parameters, and atomic positions. For known compounds like Ni₃(PO₄)₂ and NaNiPO₄, these can be obtained from crystallographic databases.

    • Refinement Strategy: The refinement proceeds in a stepwise manner. Typically, the scale factor, background parameters, and unit cell parameters are refined first. Subsequently, profile parameters (peak shape and width), atomic coordinates, and isotropic/anisotropic displacement parameters are refined until the best fit between the observed and calculated patterns is achieved.

    • Goodness-of-Fit Indicators: The quality of the refinement is assessed by monitoring agreement indices (R-factors) such as the weighted profile R-factor (Rwp), the profile R-factor (Rp), and the expected R-factor (Rexp). A low value for these indices indicates a good fit.

Alternative and Complementary Techniques

While XRD with Rietveld refinement is a powerful tool, other techniques can provide complementary information or serve as alternatives in specific scenarios.

Comparison_Techniques XRD XRD with Rietveld Refinement (Long-range order, precise atomic positions) FTIR Fourier-Transform Infrared Spectroscopy (FTIR) (Local vibrational modes, functional groups) XRD->FTIR Complementary Information XAFS X-ray Absorption Fine Structure (XAFS) (Local atomic environment, coordination number) XRD->XAFS Complementary Information FTIR->XAFS Complementary Local Structure Probes

Caption: Relationship between XRD and complementary analytical techniques.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy probes the vibrational modes of molecules and can be used to identify the functional groups present in a material. For nickel phosphates, FTIR can be particularly useful for:

  • Confirming the Presence of Phosphate Groups: The characteristic vibrational modes of the PO₄³⁻ tetrahedron can be readily identified.

  • Distinguishing Between Different Phosphate Phases: Subtle differences in the crystal structure can lead to shifts in the vibrational frequencies, which may allow for the differentiation of phases that are difficult to distinguish using XRD alone, especially in mixed-phase samples. For instance, studies on modified zinc phosphate coatings containing nickel have demonstrated the utility of FTIR in phase identification.

  • Detecting Water of Hydration: The presence of water molecules in the crystal structure can be confirmed by the observation of O-H stretching and bending vibrations.

X-ray Absorption Fine Structure (XAFS)

XAFS is a technique that provides information about the local atomic environment around a specific element. By tuning the X-ray energy to an absorption edge of nickel, one can obtain detailed information about:

  • Coordination Number and Geometry: XAFS can determine the number of nearest neighbors around the nickel atoms and provide insights into their geometric arrangement (e.g., octahedral or tetrahedral coordination).

  • Bond Distances: The technique allows for the precise measurement of the distances between the nickel atom and its neighboring atoms.

  • Oxidation State: The position of the absorption edge can provide information about the oxidation state of the nickel ions.

XAFS is particularly valuable for studying materials with short-range order or amorphous components, where traditional XRD may not be as effective.

Conclusion

The validation of this compound crystal structures relies heavily on the robust and detailed information provided by X-ray Diffraction with Rietveld refinement . This method remains the gold standard for determining precise crystallographic parameters. However, a comprehensive understanding of the material can be achieved by employing a multi-technique approach. FTIR spectroscopy offers valuable insights into the local vibrational environment and the presence of specific functional groups, while XAFS provides detailed information about the local coordination and electronic structure of the nickel centers. By judiciously combining these techniques, researchers can obtain a complete and validated picture of the crystal structure of this compound compounds, which is essential for advancing research and development in materials science and drug discovery.

References

A Comparative Guide to FTIR and Raman Spectroscopy for the Analysis of Nickel Phosphate Chemical Bonds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fourier-Transform Infrared (FTIR) and Raman spectroscopy for the characterization of chemical bonds in nickel phosphate (B84403) compounds. The information presented is supported by experimental data from scientific literature to assist researchers in selecting the most appropriate vibrational spectroscopy technique for their specific analytical needs.

Vibrational spectroscopy is a cornerstone of materials characterization, providing detailed insights into the molecular structure and chemical bonding within a sample. Both FTIR and Raman spectroscopy probe the vibrational modes of molecules, offering a unique chemical fingerprint. However, the fundamental principles of light interaction differ between the two techniques, leading to distinct advantages and limitations in their application. FTIR spectroscopy measures the absorption of infrared radiation by a sample, which is particularly sensitive to polar bonds and hetero-nuclear functional groups. In contrast, Raman spectroscopy analyzes the inelastic scattering of monochromatic light, a phenomenon that is more pronounced for non-polar, symmetric bonds and homo-nuclear molecular bonds.[1]

Performance Comparison: FTIR vs. Raman Spectroscopy

The choice between FTIR and Raman spectroscopy for analyzing nickel phosphate compounds depends on several factors, including the specific information required, the nature of the sample, and potential interferences.

FTIR Spectroscopy is highly effective for identifying the fundamental vibrational modes of the phosphate (PO₄³⁻) group due to the strong dipole moment changes associated with P-O bond stretching and bending. It is a robust technique for routine qualitative analysis and can be more sensitive for certain functional groups.

Raman Spectroscopy , conversely, provides valuable information about the Ni-O and O-P-O bonds within the crystal lattice. It is particularly advantageous for examining aqueous samples, as the Raman signal of water is weak, and for analyzing samples with minimal to no preparation.[1] Furthermore, Raman microscopy allows for high spatial resolution analysis, enabling the study of heterogeneity within a sample.

A key consideration is the potential for fluorescence interference in Raman spectroscopy, which can obscure the weaker Raman signal.[1] In such cases, FTIR may be the preferred method. However, for crystalline this compound, where fluorescence is less of a concern, the two techniques offer complementary information. For a comprehensive analysis, employing both FTIR and Raman spectroscopy is often the most effective approach.

Quantitative Data Summary

The following table summarizes the characteristic vibrational modes of this compound compounds as observed by FTIR and Raman spectroscopy, with peak assignments derived from the scientific literature.

Vibrational ModeFTIR Peak Position (cm⁻¹)Raman Peak Position (cm⁻¹)Reference(s)
ν(Ni-O) Stretching~400 - 500~640 - 660[2][3]
O-P-O Bending~435 - 600~445 - 475[2][4]
P-O Symmetric Stretching (ν₁)~900 - 950~938[2][4]
P-O Asymmetric Stretching (ν₃)~1000 - 1200~1027 - 1058[2][4]

Experimental Protocols

Detailed methodologies for FTIR and Raman analysis are crucial for obtaining high-quality, reproducible data. The following protocols are generalized from standard practices reported in the literature.

FTIR Spectroscopy Protocol (KBr Pellet Method)

The Potassium Bromide (KBr) pellet method is a common technique for preparing solid samples for FTIR transmission analysis.[4]

  • Sample Preparation: Dry the this compound sample thoroughly to remove any residual water, which has strong IR absorption bands.

  • Grinding: Grind a small amount of the this compound sample (typically 1-2 mg) to a fine powder using an agate mortar and pestle.

  • Mixing: Add approximately 200 mg of dry, spectroscopic grade KBr to the mortar and mix thoroughly with the sample powder.[5] The goal is to achieve a homogenous mixture.

  • Pellet Pressing: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Spectrum Collection: Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[4] A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.

Raman Spectroscopy Protocol

Raman spectroscopy often requires minimal sample preparation, making it a rapid and non-destructive technique.[1]

  • Sample Preparation: Place a small amount of the this compound powder directly onto a microscope slide or into a suitable sample holder.

  • Instrument Calibration: Calibrate the Raman spectrometer using a standard reference material, such as a silicon wafer, to ensure wavenumber accuracy.[6]

  • Laser Focusing: Focus the laser onto the sample using the microscope objective. The laser power should be optimized to obtain a good signal without causing sample damage.

  • Data Acquisition: Acquire the Raman spectrum over the desired spectral range. The integration time and number of accumulations should be adjusted to achieve an adequate signal-to-noise ratio.[6]

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for a comparative analysis of this compound using FTIR and Raman spectroscopy.

G Comparative Analysis Workflow: FTIR vs. Raman for this compound cluster_sample Sample Preparation cluster_ftir FTIR Analysis cluster_raman Raman Analysis cluster_analysis Data Analysis & Comparison Sample This compound Sample FTIR_Prep Grind & Mix with KBr Press into Pellet Sample->FTIR_Prep Raman_Prep Mount Powder on Slide Sample->Raman_Prep FTIR_Acq Acquire IR Spectrum FTIR_Prep->FTIR_Acq FTIR_Data FTIR Spectrum Data FTIR_Acq->FTIR_Data Peak_Assign Peak Position & Assignment FTIR_Data->Peak_Assign Raman_Acq Acquire Raman Spectrum Raman_Prep->Raman_Acq Raman_Data Raman Spectrum Data Raman_Acq->Raman_Data Raman_Data->Peak_Assign Comparison Comparative Analysis (Strengths & Weaknesses) Peak_Assign->Comparison Conclusion Conclusion on Chemical Bonds Comparison->Conclusion

Caption: Workflow for analyzing this compound with FTIR and Raman.

References

A Comparative Guide to the Synthesis and Morphology of Nickel Phosphate Nanorods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise control over the morphology of nanomaterials is paramount for their successful application. This guide provides a comparative analysis of two common synthesis methods for nickel phosphate (B84403) nanorods—hydrothermal and sonochemical—with a focus on the resulting morphology as characterized by Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).

This document outlines detailed experimental protocols for each method, presents a quantitative comparison of the resulting nanorod morphologies, and discusses the potential implications for applications such as drug delivery.

Morphological Comparison of Nickel Phosphate Nanorods

The choice of synthesis method significantly influences the morphology, size, and aspect ratio of the resulting this compound nanorods. Below is a summary of typical morphological characteristics observed through SEM and TEM analysis for hydrothermal and sonochemical synthesis routes.

Synthesis MethodMorphologyAverage Length (nm)Average Diameter (nm)Aspect RatioSurface Characteristics
Hydrothermal Well-defined nanorods100 - 50020 - 505 - 10Smooth
Sonochemical Shorter nanorods, sometimes agglomerated50 - 20010 - 303 - 7Can be rougher, with smaller crystallite sizes

Note: The values presented are typical ranges and can be tuned by varying experimental parameters such as precursor concentration, temperature, reaction time, and ultrasonic power.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound nanorods are crucial for reproducibility and optimization.

Hydrothermal Synthesis of this compound Nanorods

This method involves a chemical reaction in an aqueous solution above the boiling point of water, conducted in a sealed vessel called an autoclave. The elevated temperature and pressure facilitate the dissolution and recrystallization of materials, leading to the formation of well-defined crystalline nanostructures.

Materials:

  • Nickel chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Urea (B33335) (CO(NH₂)₂)

  • Deionized water

Procedure:

  • Precursor Solution Preparation: In a typical synthesis, dissolve 1 mmol of NiCl₂·6H₂O and 2 mmol of NaH₂PO₄ in 40 mL of deionized water.

  • Addition of Urea: Add 5 mmol of urea to the solution. Urea acts as a pH-adjusting agent, slowly decomposing to ammonia (B1221849) and carbon dioxide upon heating, which gradually increases the pH of the solution.

  • Hydrothermal Reaction: Transfer the solution to a 50 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 180°C for 12 hours.

  • Cooling and Collection: Allow the autoclave to cool down to room temperature naturally.

  • Washing: Collect the green precipitate by centrifugation, wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product in a vacuum oven at 60°C for 6 hours.

Sonochemical Synthesis of this compound Nanorods

Sonochemistry utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to drive chemical reactions. The extreme local temperatures and pressures generated during cavitation can lead to the formation of novel nanostructures.

Materials:

  • Nickel acetate (B1210297) tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • Tri-sodium phosphate (Na₃PO₄)

  • Polyvinylpyrrolidone (PVP) (as a surfactant)

  • Deionized water

Procedure:

  • Precursor Solution Preparation: Dissolve 1 mmol of Ni(CH₃COO)₂·4H₂O and 0.67 mmol of Na₃PO₄ in 50 mL of deionized water.

  • Addition of Surfactant: Add a small amount of PVP (e.g., 0.1 g) to the solution to control the particle size and prevent agglomeration.

  • Ultrasonic Irradiation: Immerse the tip of a high-intensity ultrasonic probe (sonicator) into the solution. Irradiate the solution with ultrasound (20 kHz, 500 W) for 1 hour at room temperature.

  • Collection and Washing: Collect the resulting precipitate by centrifugation and wash it thoroughly with deionized water and ethanol.

  • Drying: Dry the product at 80°C in an oven for 12 hours.

SEM and TEM Analysis Protocols

Accurate morphological characterization is essential for understanding the properties of the synthesized nanorods.

SEM Sample Preparation
  • Dispersion: Disperse a small amount of the dried this compound nanorod powder in ethanol by sonication for 10-15 minutes to create a dilute, homogenous suspension.

  • Mounting: Place a drop of the suspension onto a clean silicon wafer or an aluminum SEM stub and allow the solvent to evaporate completely in a dust-free environment.

  • Coating: For non-conductive samples, sputter-coat the mounted sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.

TEM Sample Preparation
  • Dispersion: Prepare a very dilute suspension of the nanorods in ethanol using sonication.

  • Grid Preparation: Place a drop of the dilute suspension onto a carbon-coated copper TEM grid.

  • Drying: Allow the solvent to evaporate completely before loading the grid into the TEM holder.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

experimental_workflow cluster_synthesis Synthesis Methods cluster_characterization Characterization cluster_application Potential Application hydrothermal Hydrothermal Synthesis sem SEM Analysis hydrothermal->sem Morphology tem TEM Analysis hydrothermal->tem Size & Crystallinity sonochemical Sonochemical Synthesis sonochemical->sem Morphology sonochemical->tem Size & Crystallinity drug_delivery Drug Delivery Vehicle sem->drug_delivery Surface Properties tem->drug_delivery Internal Structure

Caption: Experimental workflow from synthesis to characterization and potential application.

synthesis_comparison cluster_hydrothermal Hydrothermal cluster_sonochemical Sonochemical synthesis Synthesis Method ht_params Parameters: - High Temperature - High Pressure - Long Reaction Time synthesis->ht_params sc_params Parameters: - Acoustic Cavitation - Ambient Temperature - Short Reaction Time synthesis->sc_params ht_morphology Resulting Morphology: - Well-defined nanorods - High crystallinity - Larger aspect ratio ht_params->ht_morphology sc_morphology Resulting Morphology: - Shorter nanorods - Smaller crystallites - Potential for agglomeration sc_params->sc_morphology

Caption: Comparison of hydrothermal and sonochemical synthesis parameters and outcomes.

Unlocking Catalytic Performance: A Comparative Guide to XPS Characterization of Chemical States in Nickel Phosphate Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the surface chemistry of catalysts is paramount for optimizing their performance. This guide provides a comprehensive comparison of the chemical states in various nickel phosphate (B84403) catalysts, characterized by X-ray Photoelectron Spectroscopy (XPS), and correlates these states with their catalytic activity, particularly for the Oxygen Evolution Reaction (OER). Detailed experimental protocols, comparative data, and visual representations of key concepts are presented to aid in the rational design of more efficient catalysts.

Executive Summary

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of a material's surface. In the context of nickel phosphate catalysts, XPS provides crucial insights into the oxidation states of nickel and phosphorus, which are directly linked to the catalyst's activity. This guide demonstrates that higher oxidation states of nickel (Ni³⁺) and the presence of phosphate (P⁵⁺) species are often associated with enhanced catalytic performance. Furthermore, the introduction of dopants, such as iron, can significantly modify the electronic structure and improve catalytic efficiency.

Comparative Analysis of Chemical States and Catalytic Performance

The following tables summarize the XPS data and corresponding catalytic performance for various this compound-based catalysts.

Table 1: XPS Binding Energies of Ni 2p and P 2p in this compound and Phosphide Catalysts

CatalystNi 2p₃/₂ Binding Energy (eV)Predominant Ni SpeciesP 2p Binding Energy (eV)Predominant P SpeciesReference
Ni₃(PO₄)₂856.0Ni²⁺133.5P⁵⁺ (Phosphate)[1]
Ni₂P₂O₇856.2Ni²⁺133.8P⁵⁺ (Pyrophosphate)[1]
Ni₂P₄O₁₂856.5Ni²⁺134.5P⁵⁺ (Polyphosphate)[1]
Amorphous Ni-Co-P853.4, 856.0, 860.5Ni²⁺, Ni³⁺132.7Oxidized Phosphate[2]
Ni₂P853.4, 857.0Niδ⁺, Ni²⁺ (oxide)134.8 (P-C)Pδ⁻[3]
Fe-doped this compoundNot specifiedNi²⁺, Ni³⁺, Fe³⁺Not specifiedP⁵⁺ (Phosphate)[4]

Note: Binding energies can vary slightly depending on the specific instrument calibration and reference used.

Table 2: Comparison of Catalytic Activity for Oxygen Evolution Reaction (OER)

CatalystOverpotential at 10 mA/cm² (mV)Tafel Slope (mV/dec)Key XPS FindingReference
Ni₃(PO₄)₂~350Not specifiedPredominantly Ni²⁺ and P⁵⁺[1]
Ni₂P₂O₇~370Not specifiedPredominantly Ni²⁺ and P⁵⁺[1]
Ni₂P₄O₁₂~390Not specifiedPredominantly Ni²⁺ and P⁵⁺[1]
Fe-doped this compoundLower than undopedNot specifiedPresence of Fe³⁺ alters electronic structure[4]
Amorphous Ni-Co-PLower than crystalline counterpartsNot specifiedHigher concentration of Ni³⁺ and oxidized phosphate[2][5]

Experimental Protocols

A standardized experimental workflow is crucial for obtaining reliable and comparable XPS data.

Sample Preparation

For powder catalysts, several mounting techniques can be employed:

  • Pressing into Indium Foil: This method is ideal for loose powders as it provides a conductive and clean substrate.

  • Double-Sided Carbon Tape: A common and convenient method where the powder is adhered to a conductive carbon tape fixed on the sample holder.

  • Drop Casting: The catalyst powder is dispersed in a suitable solvent (e.g., ethanol, isopropanol) and drop-casted onto a conductive substrate like silicon wafer or fluorine-doped tin oxide (FTO) glass. The solvent is then evaporated.

XPS Analysis
  • Instrumentation: A standard XPS instrument equipped with a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source is typically used.

  • Vacuum: The analysis is performed under ultra-high vacuum (UHV) conditions (typically <10⁻⁸ mbar) to prevent surface contamination and scattering of photoelectrons.

  • Data Acquisition:

    • Survey Scan: A wide energy range scan (0-1200 eV) is first performed to identify all the elements present on the surface.

    • High-Resolution Scans: Detailed scans of the core level regions of interest (e.g., Ni 2p, P 2p, O 1s, and dopant elements like Fe 2p) are then acquired with a higher energy resolution to determine the chemical states.

  • Charge Correction: For insulating or semiconducting samples, charge accumulation can occur, leading to a shift in the binding energy scale. The C 1s peak of adventitious carbon at 284.8 eV is commonly used as a reference for charge correction.

  • Data Analysis: The high-resolution spectra are analyzed using specialized software. The peaks are fitted with Gaussian-Lorentzian functions to deconvolve the different chemical species and determine their respective binding energies and relative atomic concentrations.

Visualizing the Process and a Key Relationship

To better illustrate the workflow and the correlation between chemical states and catalytic activity, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_xps XPS Analysis cluster_data Data Processing & Interpretation p1 Powder Catalyst Sample p2 Mounting on Holder (In foil, C-tape, or drop-cast) p1->p2 x1 Introduction into UHV Chamber p2->x1 x2 X-ray Irradiation (Al Kα or Mg Kα) x1->x2 x3 Photoelectron Emission x2->x3 x4 Energy Analysis and Detection x3->x4 d1 Survey Scan (Elemental ID) x4->d1 d2 High-Resolution Scans (Ni 2p, P 2p, O 1s) d1->d2 d3 Charge Correction (C 1s ref.) d2->d3 d4 Peak Fitting & Deconvolution d3->d4 d5 Chemical State Identification d4->d5 correlation_diagram cluster_states Surface Chemical States (from XPS) cluster_properties Electronic & Structural Properties cluster_performance Catalytic Performance (OER) s1 High Ni³⁺/Ni²⁺ Ratio p1 Optimized Electronic Structure s1->p1 p3 Enhanced Charge Transfer s1->p3 s2 Presence of P⁵⁺ (Phosphate) s2->p1 s3 Dopants (e.g., Fe³⁺) s3->p1 s3->p3 s4 Amorphous Structure p2 Increased Active Sites s4->p2 perf Improved Activity (Lower Overpotential) p1->perf p2->perf p3->perf

References

A Comparative Analysis of Nickel Phosphate and Cobalt Phosphate for Oxygen Evolution Reaction (OER) Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the electrocatalytic performance of nickel phosphate (B84403) and cobalt phosphate in the oxygen evolution reaction, supported by experimental data and protocols.

The quest for efficient and cost-effective electrocatalysts for the oxygen evolution reaction (OER) is a critical endeavor in the development of sustainable energy technologies such as water splitting and metal-air batteries. Among the various materials explored, transition metal phosphates, particularly those of nickel (Ni) and cobalt (Co), have emerged as promising candidates due to their notable catalytic activity, stability, and abundance. This guide provides a comprehensive comparative study of nickel phosphate and cobalt phosphate for OER activity, presenting key performance data, detailed experimental methodologies, and a visual representation of the experimental workflow.

Performance Comparison: this compound vs. Cobalt Phosphate

The electrocatalytic performance of nickel and cobalt phosphates for OER is primarily evaluated based on metrics such as overpotential required to achieve a specific current density (typically 10 mA/cm²), the Tafel slope, and long-term stability. A lower overpotential and a smaller Tafel slope are indicative of a more efficient catalyst.

The following table summarizes the OER performance of various this compound and cobalt phosphate-based electrocatalysts as reported in the literature. It is important to note that the performance can vary significantly depending on the synthesis method, catalyst morphology, substrate, and electrolyte conditions.

Catalyst CompositionSubstrateElectrolyteOverpotential (η) @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference
This compound & Derivatives
Ni₃(PO₄)₂Not specifiedAlkaline MediaSuperior to NiO and Ni₂PNot specified[1]
Ni₂P NanowiresNot specified1 M KOH280 (vs. RHE)46[2]
NiCoPNickel Foam1 M KOH29545[3]
(Co₀.₅Ni₀.₅)₃(PO₄)₂Nickel Foam1.0 M KOH27359.3[4][5]
Cobalt Phosphate & Derivatives
Co₃(PO₄)₂-NCNot specified1.0 M KOH35060.7[6][7]
Hydrous Cobalt PhosphateThin Film1.0 M KOH29298[8]
Amorphous Fe–Co₃(PO₄)₂Not specified1.0 M KOH24542[9]
CoPONickel FoamNot specified11665.6[10]
CoPiNot specified1.0 M KOH26537[11]

From the compiled data, it is evident that both nickel and cobalt phosphates exhibit promising OER activity. Doping with other transition metals, such as iron, and creating composite materials, like nickel-cobalt (B8461503) phosphates, often leads to enhanced performance by leveraging synergistic effects.[3][4][9] The choice of substrate, for instance, using nickel foam, can also significantly improve activity by increasing the electrochemically active surface area.[10]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental protocols for the synthesis and electrochemical evaluation of these catalysts are crucial.

Synthesis of Electrocatalysts

1. Hydrothermal Synthesis of Cobalt Phosphate on Nickel Foam:

  • Precursor Solution: Prepare an aqueous solution containing cobalt nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O) and sodium dihydrogen phosphate (NaH₂PO₄).

  • Substrate Preparation: Clean a piece of nickel foam by sonicating it in acetone, ethanol (B145695), and deionized water.

  • Hydrothermal Reaction: Place the cleaned nickel foam and the precursor solution in a Teflon-lined stainless-steel autoclave. Heat the autoclave at a specific temperature (e.g., 120-180 °C) for a designated time (e.g., 6-12 hours).

  • Post-Treatment: After cooling, retrieve the nickel foam, wash it with deionized water and ethanol, and dry it in an oven.

2. Sol-Gel Synthesis of this compound:

  • Precursor Solution: Dissolve nickel acetate (B1210297) tetrahydrate (Ni(CH₃COO)₂·4H₂O) and phosphoric acid (H₃PO₄) in a solvent mixture, such as ethanol and water.

  • Gel Formation: Stir the solution at room temperature until a gel is formed.

  • Drying and Calcination: Dry the gel in an oven and then calcine it at a high temperature (e.g., 500-700 °C) in air or an inert atmosphere to obtain the crystalline this compound powder.

Electrochemical Evaluation of OER Activity

The OER performance of the synthesized catalysts is typically evaluated in a three-electrode electrochemical cell using a potentiostat.

  • Working Electrode: The synthesized catalyst material coated on a conductive substrate (e.g., glassy carbon electrode, nickel foam).

  • Counter Electrode: A platinum wire or graphite (B72142) rod.

  • Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode. The potentials are often converted to the reversible hydrogen electrode (RHE) scale.

  • Electrolyte: Typically a 1.0 M solution of potassium hydroxide (B78521) (KOH).

Key Electrochemical Measurements:

  • Linear Sweep Voltammetry (LSV): Performed at a slow scan rate (e.g., 5 mV/s) to determine the overpotential required to achieve a certain current density.

  • Tafel Plot: Derived from the LSV data, the Tafel slope is calculated from the linear region of the plot of overpotential versus the logarithm of the current density.

  • Chronoamperometry or Chronopotentiometry: Used to assess the long-term stability of the catalyst by holding a constant potential or current, respectively, and monitoring the current or potential over time.

  • Electrochemical Impedance Spectroscopy (EIS): Provides information about the charge transfer resistance and kinetics of the electrode.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the comparative study of this compound and cobalt phosphate for OER activity.

G cluster_synthesis Catalyst Synthesis cluster_characterization Material Characterization cluster_electrochem Electrochemical Evaluation cluster_analysis Data Analysis s1 Precursor Preparation (Ni/Co salts, Phosphate source) s2 Synthesis Method (e.g., Hydrothermal, Sol-Gel) s1->s2 s3 Post-Treatment (Washing, Drying, Calcination) s2->s3 c1 Structural Analysis (XRD, Raman) s3->c1 c2 Morphological Analysis (SEM, TEM) s3->c2 c3 Compositional Analysis (XPS, EDX) s3->c3 e1 Electrode Preparation s3->e1 e2 Three-Electrode Setup e1->e2 e3 OER Measurements (LSV, Tafel, Stability) e2->e3 a1 Performance Comparison (Overpotential, Tafel Slope) e3->a1 a2 Structure-Activity Relationship a1->a2

Caption: Generalized workflow for the comparative study of OER electrocatalysts.

Conclusion

Both this compound and cobalt phosphate are highly promising electrocatalysts for the oxygen evolution reaction. The choice between them may depend on the specific application requirements and the synthetic feasibility. Current research trends indicate that bimetallic or multi-metallic phosphates, as well as composites with carbonaceous materials, often exhibit superior performance due to synergistic effects and improved conductivity. Future research should focus on developing catalysts with enhanced stability under industrial operating conditions and elucidating the precise active sites and reaction mechanisms to guide the rational design of next-generation OER electrocatalysts.

References

A Comparative Guide to Electrochemical Impedance Spectroscopy (EIS) Analysis of Nickel Phosphate Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the intricate interfacial properties of electrode materials. For researchers in energy storage, catalysis, and biosensing, understanding the electrochemical behavior of nickel phosphate-based electrodes is crucial for optimizing their performance. This guide provides an objective comparison of the EIS analysis of different nickel phosphate (B84403) electrodes, supported by experimental data and detailed protocols.

Performance Comparison of this compound Electrodes

The electrochemical performance of this compound electrodes can be significantly influenced by their composition and morphology. The following table summarizes key quantitative data obtained from EIS analysis of various this compound-based electrodes. The data is fitted using a Randles equivalent circuit, a common model for electrochemical interfaces.

Electrode MaterialElectrolyteRct (Ω)Cdl (µF cm⁻²)Warburg ImpedanceReference
Ni₃(PO₄)₂/Graphene Foam 2 M KOH~5.2-Present[1]
Amorphous Ni-P/C 0.1 M KOH28.1 kΩ25.4Not prominent[2]
Amorphous Ni-Cu-P/C 0.1 M KOH28.1 kΩ25.4Not prominent[2]
Ni-NP-Cu 1 M KOHLower than Cu and NP-Cu-Present[3][4]

Note: The values for Ni₃(PO₄)₂/Graphene Foam are estimated from the provided Nyquist plot. The data for Amorphous Ni-P/C and Ni-Cu-P/C are from samples prepared at a specific pH and temperature; refer to the source for more details. A direct comparison should be made with caution due to varying experimental conditions.

Interpreting the Data

The parameters in the table offer insights into the electrode's performance:

  • Charge Transfer Resistance (Rct): This represents the resistance to the Faradaic reactions occurring at the electrode-electrolyte interface. A lower Rct value is generally desirable as it indicates faster charge transfer kinetics.

  • Double-Layer Capacitance (Cdl): This arises from the charge separation at the interface and is related to the electrochemically active surface area. A higher Cdl can indicate a larger surface area available for reaction.

  • Warburg Impedance: The presence of a 45° line in the low-frequency region of the Nyquist plot signifies Warburg impedance, which is associated with the diffusion of ions in the electrolyte to the electrode surface. Its presence indicates that the reaction rate is at least partially limited by mass transport.

From the compiled data, it is evident that modifications to this compound, such as compositing with graphene foam or co-deposition with copper, can significantly alter the electrochemical properties. For instance, the Ni₃(PO₄)₂/Graphene Foam electrode exhibits a much lower charge transfer resistance compared to the amorphous Ni-P/C and Ni-Cu-P/C electrodes, suggesting that the graphene foam enhances conductivity and facilitates faster charge transfer.

Experimental Protocols

A standardized protocol is crucial for obtaining reliable and comparable EIS data. The following is a generalized methodology for the EIS analysis of this compound electrodes, synthesized from common practices in the field.

1. Electrode Preparation:

  • The working electrode is typically prepared by coating the this compound material onto a conductive substrate (e.g., nickel foam, glassy carbon, or carbon cloth).

  • A binder (e.g., PVDF) and a conductive agent (e.g., carbon black) are often mixed with the active material to form a slurry.

  • The slurry is then drop-casted or doctor-bladed onto the substrate and dried under vacuum.

2. Electrochemical Cell Setup:

  • A three-electrode system is commonly employed.[5]

  • Working Electrode: The prepared this compound electrode.

  • Counter Electrode: A platinum wire or foil.

  • Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.

  • Electrolyte: An aqueous alkaline solution, such as 1 M KOH or 0.1 M KOH, is frequently used.[2][3][4]

3. EIS Measurement:

  • The EIS measurements are performed using a potentiostat equipped with a frequency response analyzer.

  • The measurements are typically conducted at the open-circuit potential (OCP) or a specific DC potential where the electrochemical reaction of interest occurs.

  • A small amplitude AC voltage (e.g., 5-10 mV) is applied over a wide frequency range, typically from 100 kHz down to 0.01 Hz.[6]

  • The resulting impedance data is plotted in a Nyquist plot (imaginary impedance vs. real impedance) for analysis.

4. Data Analysis:

  • The obtained Nyquist plot is fitted to an appropriate equivalent electrical circuit model to extract quantitative parameters.[7][8]

  • The most common model is the Randles circuit, which includes the solution resistance (Rs), the charge transfer resistance (Rct), the double-layer capacitance (Cdl), and in some cases, a Warburg element (Zw).[9][10]

Visualizing the EIS Workflow

The following diagram illustrates the logical workflow of an EIS experiment and analysis for this compound electrodes.

EIS_Workflow cluster_prep Electrode Preparation cluster_cell Electrochemical Cell Setup cluster_measurement EIS Measurement cluster_analysis Data Analysis prep1 Mix Active Material, Binder, & Conductive Agent prep2 Coat Slurry onto Substrate prep1->prep2 prep3 Dry Electrode prep2->prep3 cell1 Assemble Three-Electrode Cell prep3->cell1 cell2 Add Electrolyte cell1->cell2 meas1 Set DC Potential (e.g., OCP) cell2->meas1 meas2 Apply AC Perturbation over Frequency Range meas1->meas2 meas3 Record Impedance Data meas2->meas3 ana1 Generate Nyquist Plot meas3->ana1 ana2 Select Equivalent Circuit Model (e.g., Randles) ana1->ana2 ana3 Fit Data and Extract Parameters (Rct, Cdl, etc.) ana2->ana3 conclusion Performance Evaluation ana3->conclusion Interpret Results

Caption: Workflow for EIS analysis of this compound electrodes.

Signaling Pathways and Logical Relationships in EIS

The Randles equivalent circuit provides a model for the physical and chemical processes occurring at the electrode-electrolyte interface. The relationship between these components can be visualized as follows:

Randles_Circuit cluster_interface Electrode-Electrolyte Interface Rct Rct (Charge Transfer) Cdl Cdl (Double Layer) Zw Zw (Mass Transport) Rct->Zw end Cdl->end Zw->end Rs Rs (Solution Resistance) Rs->Cdl Rs->p1 start start->Rs p2->end

Caption: Randles circuit model for an electrochemical interface.

In this model, the solution resistance (Rs) is in series with the parallel combination of the double-layer capacitance (Cdl) and the Faradaic impedance. The Faradaic impedance itself is composed of the charge transfer resistance (Rct) and the Warburg impedance (Zw), which represents the diffusion of electroactive species. This model helps to deconstruct the complex impedance response into distinct electrochemical processes, allowing for a more profound understanding of the electrode's behavior.

References

A Comparative Guide to Nickel Phosphate and Nickel Phosphide for the Hydrogen Evolution Reaction (HER)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development exploring advancements in catalysis, the quest for efficient and cost-effective electrocatalysts for the hydrogen evolution reaction (HER) is paramount. Among the promising non-precious metal catalysts, nickel-based compounds, particularly nickel phosphates and nickel phosphides, have garnered significant attention. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection and development of next-generation HER catalysts.

The electrochemical splitting of water to produce hydrogen is a cornerstone of a future hydrogen-based economy. The efficiency of this process is largely dictated by the overpotential required for the HER. While platinum-based materials are the benchmark catalysts, their scarcity and high cost limit large-scale applications.[1] This has spurred intensive research into earth-abundant alternatives, with nickel phosphides and, more recently, nickel phosphates emerging as strong contenders.[2][3]

Performance Comparison: Nickel Phosphate (B84403) vs. Nickel Phosphide (B1233454)

The catalytic activity of these materials is typically evaluated based on key metrics such as the overpotential required to achieve a current density of 10 mA/cm² (η₁₀), the Tafel slope, and long-term stability. A lower overpotential and a smaller Tafel slope are indicative of more favorable HER kinetics.

The following table summarizes the HER performance of various nickel phosphate and nickel phosphide catalysts as reported in the literature. It is important to note that performance can vary significantly based on the synthesis method, morphology, crystallinity, and the electrolyte used.

Catalyst CompositionSynthesis MethodElectrolyteOverpotential at 10 mA/cm² (η₁₀)Tafel Slope (mV/dec)Reference
This compound
Porous NiPO/TiElectrochemical deposition & low-temperature phosphatization1.0 M KOH128 mVNot Specified[4]
1D NiPO nanopins on Ni foam (NF)Hydrothermal methodAlkaline374 mV at 250 mA/cm²Not Specified[4][5]
Ni₂P₄O₁₂One-step calcinationAlkalineEnhanced durability reportedNot Specified[4]
Nickel Phosphide
Ni-P 300 (nanocrystalline Ni₂P and Ni₃P)Calcination of amorphous Ni-P0.1 M HClO₄65 mV44 mV/dec[2]
Ni₅P₄ nanocrystalsThermal decompositionNot Specified103 mVNot Specified[6]
Ni₅P₄/NFOne-step hydrothermal processNot Specified64 mV64 mV/dec[3]
Ni₂P nanoparticlesNot Specified0.5 M H₂SO₄130 mV (at 20 mA/cm²)Not Specified[7]
Crystalline Ni₃P with Ni inclusionsPulse-reverse electrodepositionAcidic275 mV86 mV/dec[8]
Ni₂PNot Specified0.5 M H₂SO₄More active than Ni₁₂P₅Not Specified[9]

From the compiled data, it is evident that nickel phosphides generally exhibit lower overpotentials and smaller Tafel slopes compared to nickel phosphates, indicating superior intrinsic catalytic activity for the HER.[2][3][6][8][9] Specifically, crystalline nickel phosphides, such as mixtures of Ni₂P and Ni₃P, have shown remarkable performance with overpotentials as low as 65 mV at 10 mA/cm².[2] Different phases of nickel phosphide, including Ni₂P, Ni₁₂P₅, Ni₅P₄, and Ni₃P, have been investigated, with the phosphorus content and crystal structure significantly influencing the catalytic activity.[8][10][11][12] For instance, Ni₅P₄ has been reported to show higher catalytic activity than Ni₁₂P₅ and Ni₂P in some cases, which is attributed to the higher positive charge of Ni and a stronger ensemble effect of P.[10]

Nickel phosphates, while generally exhibiting higher overpotentials, offer the advantage of unique three-dimensional mesh structures with Ni-O-P and P-O-P bonds that provide abundant active sites.[4] Low-temperature phosphorization of nickel precursors has been shown to be an effective strategy to enhance the electrochemically active surface area and improve the performance of this compound catalysts.[4]

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HER_Catalyst_Comparison cluster_phosphate This compound cluster_phosphide Nickel Phosphide NiPO_structure 3D Mesh Structure (Ni-O-P & P-O-P bonds) NiPO_sites Abundant Active Sites NiPO_structure->NiPO_sites NiPO_performance Moderate HER Activity (η₁₀: ~128 mV in alkaline) NiPO_sites->NiPO_performance NiPO_synthesis Synthesis: Electrochemical Deposition, Hydrothermal NiPO_synthesis->NiPO_structure NiP_phases Multiple Crystalline Phases (Ni₂P, Ni₅P₄, Ni₁₂P₅, Ni₃P) NiP_activity High HER Activity (η₁₀: as low as 65 mV) NiP_phases->NiP_activity NiP_kinetics Favorable Kinetics (Low Tafel Slopes) NiP_activity->NiP_kinetics NiP_synthesis Synthesis: Thermal Phosphidation, Hydrothermal, Decomposition NiP_synthesis->NiP_phases HER Hydrogen Evolution Reaction (HER) Comparison Performance Comparison HER->Comparison Catalyst Evaluation Comparison->NiPO_performance Comparison->NiP_activity

Figure 1. Comparative overview of this compound and Nickel Phosphide for HER.

Experimental Protocols

The synthesis and evaluation methods play a crucial role in the resulting performance of the electrocatalysts. Below are detailed methodologies for key experiments cited in the literature.

1. Synthesis of this compound Electrocatalyst (Hydrothermal Method)

This protocol describes the direct synthesis of one-dimensional this compound (NiPO) nano-pins on nickel foam (NF).[4]

  • Precursor Solution: Prepare an aqueous solution containing nickel chloride (NiCl₂) and sodium dihydrogen phosphate (NaH₂PO₂).

  • Hydrothermal Reaction: A piece of nickel foam is cleaned and placed in a Teflon-lined stainless-steel autoclave filled with the precursor solution.

  • Heating: The autoclave is sealed and maintained at a specific temperature (e.g., 120-180 °C) for several hours.

  • Post-treatment: After cooling, the NiPO/NF electrode is removed, washed with deionized water and ethanol, and dried.

2. Synthesis of Nickel Phosphide Electrocatalyst (Thermal Phosphidation)

This method involves the conversion of a nickel precursor into nickel phosphide via a high-temperature reaction with a phosphorus source.[2][3]

  • Precursor Preparation: A nickel-containing precursor, such as nickel foam or a nickel salt deposited on a substrate, is prepared.

  • Phosphidation Setup: The nickel precursor is placed in a tube furnace. A phosphorus source, such as sodium hypophosphite (NaH₂PO₂) or red phosphorus, is placed upstream in the furnace.[3]

  • Annealing: The furnace is heated to a high temperature (e.g., 300-500 °C) under an inert atmosphere (e.g., Ar or N₂) for a set duration. The phosphorus source vaporizes and reacts with the nickel precursor to form nickel phosphide.

  • Cooling: The furnace is cooled down to room temperature under the inert atmosphere.

3. Electrochemical Evaluation of HER Performance

A standard three-electrode electrochemical cell is used to assess the HER activity of the prepared catalysts.[13]

  • Cell Setup: The setup consists of the prepared catalyst as the working electrode, a graphite (B72142) rod or platinum foil as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode).[11][13]

  • Electrolyte: An acidic (e.g., 0.5 M H₂SO₄) or alkaline (e.g., 1.0 M KOH) solution is used as the electrolyte.[11][14]

  • Linear Sweep Voltammetry (LSV): The polarization curves are recorded by sweeping the potential at a slow scan rate (e.g., 2-5 mV/s) to determine the overpotential required to achieve a certain current density.[11][15]

  • Tafel Analysis: The Tafel slope is derived from the linear portion of the Tafel plot (overpotential vs. log of current density), providing insights into the HER mechanism.[8]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is performed to investigate the charge transfer resistance and electrode kinetics.[14]

  • Stability Test: The long-term stability of the catalyst is evaluated by chronopotentiometry or chronoamperometry at a constant current density or by continuous cyclic voltammetry.[4][7]

dot

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Physicochemical Characterization cluster_electrochem Electrochemical Evaluation (HER) start Precursor Selection (Ni salt, Ni foam) synthesis_method Synthesis Method (Hydrothermal, Phosphidation, etc.) start->synthesis_method catalyst_prep Catalyst Fabrication (e.g., NiPO/NF, Ni₂P/C) synthesis_method->catalyst_prep xrd XRD (Phase & Crystallinity) catalyst_prep->xrd sem_tem SEM/TEM (Morphology) catalyst_prep->sem_tem xps XPS (Chemical State) catalyst_prep->xps cell_setup Three-Electrode Cell Setup catalyst_prep->cell_setup lsv Linear Sweep Voltammetry (LSV) (Polarization Curve) cell_setup->lsv tafel Tafel Analysis lsv->tafel eis Electrochemical Impedance Spectroscopy (EIS) tafel->eis stability Stability Test (Chronopotentiometry) eis->stability end Performance Analysis (η₁₀, Tafel Slope, Stability) stability->end

Figure 2. General experimental workflow for HER catalyst synthesis and evaluation.

Conclusion

In the comparative analysis of this compound and nickel phosphide for the hydrogen evolution reaction, nickel phosphides generally demonstrate superior performance with lower overpotentials and more favorable kinetics. The versatility in synthesizing various crystalline phases of nickel phosphide allows for fine-tuning of its catalytic properties. However, nickel phosphates, with their unique porous structures and abundant active sites, represent a promising area for further research, particularly with advancements in synthesis techniques like low-temperature phosphatization that can enhance their activity.

For researchers and scientists, the choice between these two materials will depend on the specific application, desired performance metrics, and operating conditions (acidic vs. alkaline). The detailed experimental protocols provided herein offer a foundation for reproducing and building upon existing research to further advance the development of efficient, low-cost HER electrocatalysts. Future work should focus on optimizing the synthesis of both material classes to enhance their intrinsic activity and long-term stability, bridging the gap towards practical implementation in water electrolysis technologies.

References

Unveiling the Nanoscale: A Guide to Analytical Electron Microscopy for the Structural Characterization of LiNiPO₄

Author: BenchChem Technical Support Team. Date: December 2025

Lithium nickel phosphate (B84403) (LiNiPO₄), with its high theoretical energy density and stable olivine (B12688019) structure, is a promising cathode material for next-generation lithium-ion batteries.[1] However, its practical application has been hindered by challenges such as poor electronic conductivity and slow lithium-ion diffusion.[1] Overcoming these hurdles requires a profound understanding of the material's structural characteristics at the nanoscale, as these properties are intrinsically linked to electrochemical performance. Analytical Electron Microscopy (AEM) emerges as a powerful suite of techniques, offering unparalleled spatial resolution to probe the intricate structural and chemical details of LiNiPO₄.

This guide provides a comparative overview of AEM techniques for the structural characterization of LiNiPO₄, benchmarked against other common analytical methods. It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the advancement of battery technologies.

Analytical Electron Microscopy: A Multi-faceted Approach

AEM encompasses several techniques that provide complementary information about a material's structure and composition. For LiNiPO₄, the most pertinent of these are High-Resolution Transmission Electron Microscopy (HRTEM), Selected Area Electron Diffraction (SAED), Energy-Dispersive X-ray Spectrometry (EDS), and Electron Energy Loss Spectroscopy (EELS).[2][3]

  • High-Resolution Transmission Electron Microscopy (HRTEM): HRTEM allows for the direct visualization of the atomic lattice of a material. In the context of LiNiPO₄, it is instrumental in assessing crystallinity, identifying crystallographic defects such as dislocations or misfits, and observing the morphology of nanoparticles.[1][4]

  • Selected Area Electron Diffraction (SAED): SAED provides information about the crystal structure and orientation of a material. By analyzing the diffraction pattern, researchers can confirm the olivine structure of LiNiPO₄ and identify any secondary phases that may be present.[4][5][6]

  • Energy-Dispersive X-ray Spectrometry (EDS): EDS is an elemental analysis technique that can determine the chemical composition of a sample.[7][8] When coupled with scanning transmission electron microscopy (STEM), EDS can generate elemental maps, confirming the homogeneous distribution of lithium, nickel, phosphorus, and oxygen in LiNiPO₄.[1]

  • Electron Energy Loss Spectroscopy (EELS): EELS is another elemental analysis technique that is particularly sensitive to light elements and can provide information about chemical bonding and oxidation states.[7][8][9] This makes it a valuable tool for studying the local electronic structure of LiNiPO₄.

Comparison with Alternative Structural Characterization Techniques

While AEM provides high-resolution spatial information, a comprehensive understanding of LiNiPO₄ often requires its use in conjunction with other characterization techniques that offer bulk or complementary information.

TechniqueInformation ProvidedResolutionSample RequirementsKey AdvantagesLimitations
Analytical Electron Microscopy (AEM) Morphology, crystallinity, crystal structure, elemental composition, chemical bondingAtomic scaleElectron-transparent thin samplesHigh spatial resolution, direct visualization of atomic structureLocalized analysis, requires vacuum, potential for beam damage
X-ray Diffraction (XRD) Crystal structure, phase purity, lattice parameters, crystallite sizeBulk averagePowder or thin filmNon-destructive, good for phase identificationLimited information on local structure and morphology
Neutron Diffraction Crystal structure, precise location of light elements (e.g., Li)Bulk averagePowderHigh sensitivity to light elementsRequires a neutron source, lower resolution than XRD
Raman Spectroscopy Local structure, chemical bonding, vibrational modesMicrometer scaleSolid or liquidNon-destructive, sensitive to local symmetry changesCan be affected by fluorescence, weak signal for some materials
Fourier-Transform Infrared (FTIR) Spectroscopy Chemical bonding, functional groups, vibrational modesBulk averageSolid, liquid, or gasFast and easy to use, provides information on molecular structureCan be affected by water absorption, broad peaks can be difficult to interpret

Experimental Protocols

Analytical Electron Microscopy (AEM) of LiNiPO₄

  • Sample Preparation:

    • Disperse a small amount of LiNiPO₄ powder in a volatile solvent such as ethanol.

    • Sonnicate the suspension for several minutes to ensure a uniform dispersion.

    • Deposit a few drops of the suspension onto a carbon-coated copper grid.

    • Allow the solvent to evaporate completely.

  • HRTEM and SAED Analysis:

    • Insert the prepared grid into the TEM.

    • Locate a region of interest with isolated nanoparticles.

    • Obtain high-resolution lattice images to assess crystallinity and identify any defects.

    • Acquire SAED patterns from single nanoparticles or selected areas to determine the crystal structure.

  • EDS and EELS Analysis:

    • Switch to STEM mode for elemental mapping.

    • Acquire EDS spectra and maps to determine the elemental composition and distribution.

    • Acquire EELS spectra to obtain information on light elements and chemical bonding.

Visualizing the Workflow and Technique Relationships

AEM_Workflow cluster_prep Sample Preparation cluster_analysis AEM Analysis cluster_output Data Output Dispersion Dispersion in Solvent Sonication Ultrasonication Dispersion->Sonication Deposition Deposition on TEM Grid Sonication->Deposition Drying Solvent Evaporation Deposition->Drying TEM_Intro Sample Introduction into TEM Drying->TEM_Intro HRTEM HRTEM Imaging (Crystallinity, Defects) TEM_Intro->HRTEM SAED SAED Pattern Acquisition (Crystal Structure) TEM_Intro->SAED STEM_EDS STEM-EDS Mapping (Elemental Composition) TEM_Intro->STEM_EDS STEM_EELS STEM-EELS Analysis (Chemical Bonding) TEM_Intro->STEM_EELS Lattice_Image Lattice Images HRTEM->Lattice_Image Diffraction_Pattern Diffraction Patterns SAED->Diffraction_Pattern Elemental_Maps Elemental Maps STEM_EDS->Elemental_Maps Energy_Loss_Spectra EELS Spectra STEM_EELS->Energy_Loss_Spectra

AEM Experimental Workflow for LiNiPO₄ Characterization.

Technique_Comparison cluster_technique Characterization Technique cluster_info Structural Information AEM Analytical Electron Microscopy (AEM) Morphology Morphology & Crystallinity AEM->Morphology Crystal_Structure Crystal Structure & Phase Purity AEM->Crystal_Structure Elemental_Comp Elemental Composition AEM->Elemental_Comp Chemical_Bonding Chemical Bonding AEM->Chemical_Bonding XRD X-ray Diffraction (XRD) XRD->Crystal_Structure Neutron Neutron Diffraction Neutron->Crystal_Structure Light_Elements Light Element Location (Li) Neutron->Light_Elements Raman Raman Spectroscopy Raman->Crystal_Structure Raman->Chemical_Bonding FTIR FTIR Spectroscopy FTIR->Chemical_Bonding

Relationship between techniques and structural information.

References

Performance Showdown: Mesoporous Nickel Phosphate Materials Exhibit Competitive Surface Areas for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Brunauer-Emmett-Teller (BET) surface area analysis reveals that mesoporous nickel phosphate (B84403) materials offer substantial surface areas, positioning them as viable candidates for a range of applications, including catalysis and drug delivery. This guide provides an objective comparison of their performance against other common mesoporous materials, supported by experimental data and detailed protocols.

Researchers and scientists in materials science and drug development constantly seek materials with high surface areas to enhance reactivity and loading capacities. Mesoporous materials, with their pore sizes ranging from 2 to 50 nanometers, are particularly promising. Among these, mesoporous nickel phosphates have emerged as a noteworthy class of materials. This guide delves into the BET surface area analysis of these materials, comparing them with other widely used mesoporous alternatives like silica, carbon, alumina (B75360), and titania.

Comparative Analysis of BET Surface Area and Pore Characteristics

The efficacy of a mesoporous material is often dictated by its specific surface area, pore volume, and pore size. The following table summarizes these key parameters for various mesoporous nickel phosphate materials and their alternatives, providing a clear quantitative comparison.

Material TypeSpecific MaterialBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)
Mesoporous this compound NiPO-1205–292[1][2][3]--
NiPO-2205–292[1][2][3]--
NiPO-3345.8--
Mesoporous Silica SBA-15≥550[4]1.46[4]6–11[4]
MSU-H521-580[5]--
MSN_Het3685[6]-2-5[6]
MSN_Het4735[6]-2.3[6]
From Magnesiothermic Reduction724[7][8]-5[7][8]
Mesoporous Carbon Activated Mesoporous Carbonup to ~2000[9]up to ~1.6[9]-
Mesoporous High-Surface-Area Activated Carbon>2000[10]1.9[10]2-3.5[10]
MCND-9001731[11]--
Mesoporous Alumina AL1-600540.5[12]2.41[12]10[12]
AL2-600686.2[12]2.33[12]6[12]
Synthesized with Tween-4094[13]--
Mesoporous Titania Hydrated Titania (as-synthesized)277[14]--
Hydrated Titania (calcined at 500°C)100[14]--
Phosphate-modified Titania (calcined at 500°C)172[14]--
Sulfated nano-titania121[15][16]--
Mesoporous Titania Nanoparticles (MTNs)237.3[17]-~2.8[17]

As the data indicates, mesoporous this compound materials, particularly NiPO-3, exhibit high BET surface areas, competitive with some forms of mesoporous alumina and titania. However, mesoporous carbons and certain mesoporous silicas generally demonstrate significantly larger surface areas. The choice of material will ultimately depend on the specific application requirements, including chemical compatibility, thermal stability, and cost, in addition to the surface area and porosity.

The Science Behind the Surface: The BET Experimental Protocol

The determination of a material's specific surface area is most commonly achieved through the Brunauer-Emmett-Teller (BET) theory, which is based on the physical adsorption of a gas on the surface of the material. The following is a detailed methodology for conducting a BET surface area analysis.

Sample Preparation and Degassing

Proper sample preparation is critical to obtain accurate and reproducible results. The primary goal is to remove any adsorbed contaminants, such as water and carbon dioxide, from the surface of the material without altering its structure.

  • Weighing: Accurately weigh a suitable amount of the mesoporous material into a sample tube. The required mass will depend on the expected surface area of the material.

  • Degassing: The sample is then heated under vacuum or in a stream of an inert gas (e.g., nitrogen or argon). This process, known as degassing, removes adsorbed impurities. The temperature and duration of degassing are crucial parameters and must be carefully selected to avoid any structural changes to the material. For mesoporous nickel phosphates, typical degassing conditions might involve heating at 150-200°C for several hours.

Nitrogen Adsorption-Desorption Isotherm Measurement

Once the sample is properly degassed, the analysis can begin. The most common adsorbate for BET analysis is nitrogen gas at its boiling point (77 K, -196°C).

  • Analysis Instrument: The analysis is performed using a volumetric or gravimetric gas adsorption analyzer.

  • Isotherm Generation: The instrument introduces known amounts of nitrogen gas into the sample tube and measures the amount of gas adsorbed by the material at various relative pressures (P/P₀), where P is the pressure of the nitrogen gas and P₀ is its saturation pressure at the analysis temperature. This process is repeated at multiple pressure points to generate an adsorption isotherm.

  • Desorption: After the adsorption phase, the pressure is systematically reduced, and the amount of gas desorbed from the material is measured to generate a desorption isotherm. The combination of the adsorption and desorption isotherms provides valuable information about the pore structure of the material.

Data Analysis

The collected adsorption data is then analyzed using the BET equation to calculate the specific surface area.

  • BET Equation: The BET equation relates the amount of gas adsorbed to the relative pressure. By plotting a specific function of the adsorption data (the BET plot), a linear region can be identified.

  • Surface Area Calculation: The slope and intercept of the linear region of the BET plot are used to calculate the monolayer capacity, which is the amount of gas required to form a single layer of molecules on the surface of the material. From the monolayer capacity and the cross-sectional area of the adsorbate molecule (0.162 nm² for nitrogen), the total surface area of the material can be determined.

  • Pore Size and Volume: Further analysis of the isotherm, particularly the desorption branch, using methods like the Barrett-Joyner-Halenda (BJH) model, can provide information about the pore size distribution and total pore volume of the material.

Visualizing the Process: Experimental Workflow

The following diagram illustrates the key steps involved in the BET surface area analysis of mesoporous materials.

BET_Workflow cluster_prep Sample Preparation cluster_analysis N2 Adsorption/Desorption cluster_data Data Analysis weigh Weigh Sample degas Degas Sample (Heating under Vacuum) weigh->degas measure Measure N2 Adsorption at various P/P₀ degas->measure Transfer to Analyzer desorb Measure N2 Desorption by reducing P/P₀ measure->desorb bet_plot Generate BET Plot desorb->bet_plot Isotherm Data calc_sa Calculate BET Surface Area bet_plot->calc_sa calc_pore Calculate Pore Size & Volume (BJH) bet_plot->calc_pore

Caption: Workflow for BET surface area analysis.

This guide provides a foundational understanding of the performance of mesoporous this compound materials in terms of their surface area and offers a standardized protocol for their analysis. The presented data and methodologies are intended to assist researchers in making informed decisions when selecting materials for their specific research and development needs.

References

Amorphous vs. Crystalline Nickel Phosphate: A Comparative Guide to Catalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the catalytic performance of amorphous and crystalline nickel-based catalysts, with a focus on nickel phosphide (B1233454) as a well-studied analogue for nickel phosphate (B84403), reveals distinct advantages and disadvantages for each structural form in electrocatalytic reactions such as the Oxygen Evolution Reaction (OER) and Hydrogen Evolution Reaction (HER). While direct comparative studies on nickel phosphate are limited, the insights gained from nickel phosphide provide a valuable framework for understanding how crystallinity impacts catalytic efficiency.

Generally, amorphous catalysts, lacking long-range atomic order, present a higher density of active sites and structural defects, which can lead to enhanced catalytic activity.[1] In contrast, crystalline catalysts, with their well-ordered atomic arrangements, often offer greater stability and durability.[1] The choice between an amorphous and a crystalline this compound catalyst will therefore depend on the specific application and the desired balance between activity and stability.

One study on ammonium (B1175870) this compound hexahydrate calcined at 300 °C yielded an amorphous structure that demonstrated good electrocatalytic activity for urea (B33335) decomposition.[2] Another investigation noted that crystalline nickel phosphates have stable structures with minimal phosphorus leaching during the OER, in contrast to some amorphous nickel phosphates.[3]

Due to the limited direct comparative data for this compound, this guide will focus on the more extensively researched nickel phosphide to illustrate the fundamental differences in catalytic activity between amorphous and crystalline structures.

Performance Comparison: Amorphous vs. Crystalline Nickel Phosphide

The catalytic performance of amorphous and crystalline nickel phosphide is often evaluated based on key metrics such as overpotential (the additional voltage required to drive a reaction at a certain rate), Tafel slope (a measure of the reaction kinetics), electrochemically active surface area (ECSA), and turnover frequency (TOF).

Catalyst TypeReactionElectrolyteOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Electrochemically Active Surface Area (ECSA) (cm²)Turnover Frequency (TOF) @ 100 mV overpotential (s⁻¹)Reference
Amorphous Ni-PHER1.0 M KOH50-632.50.202[4]
Crystalline Ni-PHER1.0 M KOH--92.5-[4]
Amorphous Ni-PHERAcidic--362.50.202[4]
Crystalline Ni-PHERAcidic--747.50.095[4]
Amorphous/Crystalline Ni₂P-LOER1 M KOH30086.4--[5]
Crystalline/Amorphous NiFeCo-POER1 M KOH20228.9--[6]

Note: A direct overpotential value for crystalline Ni-P in 1.0 M KOH was not provided in the cited source, but the lower ECSA suggests a higher overpotential would be required compared to the amorphous form.

Experimental Protocols

Synthesis of Amorphous and Crystalline Nickel Phosphide

The synthesis of amorphous and crystalline nickel phosphide can be achieved through various methods, with the resulting structure often dependent on the reaction temperature and the ratio of precursors.

Synthesis of Amorphous Nickel Phosphide (NiₓPᵧ) Nanoparticles via Trioctylphosphine (B1581425) (TOP)-Mediated Pathway [7]

  • Precursor Preparation: In a three-neck round-bottom flask, dissolve nickel(II) acetylacetonate (B107027) (Ni(acac)₂) in oleylamine (B85491) (OLAM) and 1-octadecene (B91540) (ODE).

  • Degassing: Degas the mixture under argon flow.

  • Phosphorus Source Addition: Add trioctylphosphine (TOP) as the phosphorus source. The ratio of TOP to Ni(acac)₂ is crucial; a high ratio favors the formation of amorphous nanoparticles.[7]

  • Reaction: Heat the mixture to 215 °C and maintain this temperature for a specific duration (e.g., 10-120 minutes). The incorporation of phosphorus into the nickel nanoparticles at this temperature leads to the formation of amorphous nickel phosphide.[7]

  • Quenching and Purification: Stop the reaction by cooling the flask. The resulting amorphous nanoparticles can then be purified.

Synthesis of Crystalline Nickel Phosphide by Annealing Amorphous Ni-P [4]

  • Preparation of Amorphous Ni-P: Prepare an amorphous Ni-P electrode through a method like cathodic electrodeposition.[4]

  • Annealing: Place the amorphous Ni-P sample in a vacuum furnace.

  • Heat Treatment: Anneal the sample at a specific temperature to induce crystallization. The exact temperature and duration will determine the final crystalline phase.

Synthesis_Workflow cluster_amorphous Amorphous Ni-P Synthesis cluster_crystalline Crystalline Ni-P Synthesis A1 Ni(acac)₂ + OLAM + ODE A2 Add TOP (High Ratio) A1->A2 A3 Heat to 215°C A2->A3 A4 Amorphous NiₓPᵧ Nanoparticles A3->A4 C1 Amorphous Ni-P C2 Vacuum Annealing C1->C2 C3 Crystalline Ni-P C2->C3

Synthesis workflow for amorphous and crystalline nickel phosphide.
Electrochemical Characterization

The catalytic activity of the prepared nickel phosphide samples is typically evaluated in a three-electrode electrochemical cell.

  • Working Electrode Preparation: The synthesized amorphous or crystalline nickel phosphide is loaded onto a conductive substrate (e.g., nickel foam or carbon paper) to serve as the working electrode.

  • Electrochemical Cell Setup: A three-electrode system is used, comprising the working electrode, a counter electrode (e.g., a platinum wire), and a reference electrode (e.g., a saturated calomel (B162337) electrode or Ag/AgCl).

  • Electrolyte: The measurements are conducted in an appropriate electrolyte solution, such as 1.0 M KOH for alkaline conditions or an acidic solution.

  • Linear Sweep Voltammetry (LSV): LSV is performed to measure the current density as a function of the applied potential. This data is used to determine the overpotential required to achieve a specific current density (e.g., 10 mA/cm²), which is a key metric for catalytic activity.

  • Tafel Analysis: The Tafel slope is derived from the LSV data and provides insights into the reaction kinetics.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the charge transfer resistance and other kinetic parameters at the electrode-electrolyte interface.

  • Cyclic Voltammetry (CV): CV is employed to determine the ECSA of the catalyst.

  • Chronoamperometry or Chronopotentiometry: These techniques are used to assess the long-term stability of the catalyst by holding the potential or current constant over an extended period.

Electrochemical_Testing_Workflow cluster_setup Electrochemical Setup cluster_measurements Performance Evaluation S1 Three-Electrode Cell S2 Working Electrode (Ni-P Sample) S1->S2 S3 Counter Electrode (e.g., Pt wire) S1->S3 S4 Reference Electrode (e.g., Ag/AgCl) S1->S4 S5 Electrolyte (e.g., 1M KOH) S1->S5 M1 Linear Sweep Voltammetry (LSV) M2 Tafel Analysis M1->M2 M3 Electrochemical Impedance Spectroscopy (EIS) M4 Cyclic Voltammetry (CV) for ECSA M5 Stability Test (Chronoamperometry)

References

Nickel Phosphate vs. Nickel Oxide: A Comparative Guide for Supercapacitor Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of energy storage solutions, the choice of electrode material is paramount in the development of high-performance supercapacitors. Among the myriad of transition metal compounds, nickel phosphate (B84403) (Ni₃(PO₄)₂) and nickel oxide (NiO) have emerged as promising candidates due to their high theoretical capacitance and cost-effectiveness. This guide provides an objective, data-driven comparison of their performance, supported by experimental findings, to inform material selection and advance supercapacitor technology.

Performance at a Glance: A Quantitative Comparison

The electrochemical performance of supercapacitor electrodes is critically defined by key metrics such as specific capacitance, energy density, power density, and cycling stability. The following table summarizes these parameters for nickel phosphate and nickel oxide, as reported in various studies. It is crucial to note that performance is intrinsically linked to the material's morphology, the synthesis method employed, and the specific conditions of the electrochemical testing.

MaterialSpecific Capacitance (F/g)Current Density / Scan RateEnergy Density (Wh/kg)Power Density (W/kg)Cycling Stability (% retention after cycles)Electrolyte
This compound (Ni₃(PO₄)₂) Composites ~10310.5 mA cm⁻²45.33150080% after 3000 cycles-
48 (as Ni₃(PO₄)₂/GF)0.5 A g⁻¹49499Long-term stability6 M KOH
883 (as NiCoP)1 A g⁻¹542700--
Nickel Oxide (NiO) 1260 (as NiS/NiO)0.5 A g⁻¹17.4216093% after 30,000 cycles-
85.312 mV/s---5 M KOH
17482.0 A g⁻¹34.490094% after 8000 cyclesHybrid
568.70.5 A g⁻¹---2.0 M KOH
1360 (as NiO-Fe-CNT)-1180-96% after 1000 cycles-

Delving into the Data: A Comparative Analysis

The data presented reveals the nuanced performance characteristics of both this compound and nickel oxide. While nickel oxide, particularly when composited with materials like nickel sulfide (B99878) or carbon nanotubes, can exhibit exceptionally high specific capacitance (e.g., 1260 F/g and 1360 F/g respectively), this compound composites also demonstrate competitive values, with some studies reporting specific capacitance as high as ~1031 F/g.[1][2][3]

A significant advantage of certain nickel oxide composites appears to be their outstanding cycling stability. For instance, a NiS/NiO composite retained 93% of its capacitance after an impressive 30,000 cycles.[1] this compound materials also show good stability, with one study reporting 80% capacitance retention after 3000 cycles.[3]

In terms of energy and power density, both materials show promise. A this compound/graphene foam composite delivered an energy density of 49 Wh/kg at a power density of 499 W/kg.[4][5] A NiO-based asymmetric supercapacitor achieved an energy density of 34.4 Wh/kg and a power density of 900 W/kg.[6] It is evident that the architecture of the electrode and the nature of the composite material play a crucial role in determining these key performance indicators.

Experimental Protocols: Synthesizing High-Performance Electrodes

The synthesis route is a critical determinant of the final electrochemical performance of the electrode material. Below are detailed methodologies for the synthesis of this compound and nickel oxide as reported in the literature.

Synthesis of this compound Nanorods (Hydrothermal Method)

A facile one-pot hydrothermal method has been employed for the synthesis of this compound nanorods.[3]

  • Precursor Solution: Nickel nitrate (B79036) (Ni(NO₃)₂·6H₂O) and ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄) are dissolved in deionized water.

  • Hydrothermal Reaction: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave and heated at a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 12-24 hours).

  • Product Recovery: After the autoclave cools to room temperature, the resulting precipitate is collected by centrifugation, washed several times with deionized water and ethanol, and finally dried in an oven.

Synthesis of Nickel Oxide Nanoparticles (Hydrothermal Method)

A simple hydrothermal method can be used to prepare porous NiO nanoparticles.[7]

  • Template-Assisted Synthesis: Cetyltrimethylammonium bromide (CTAB) and laboratory tissue paper are used as templates. Nickel nitrate (Ni(NO₃)₂) is dissolved in deionized water.

  • Hydrothermal Process: The solution is transferred to a Teflon-lined stainless-steel autoclave and heated.

  • Calcination: The obtained precursor is then calcined at different temperatures (e.g., 300, 500, and 700 °C) to obtain NiO nanoparticles with varying porosity.

Supercapacitor Fabrication and Electrochemical Characterization Workflow

The evaluation of supercapacitor performance follows a standardized workflow, from electrode preparation to electrochemical testing.

G cluster_0 Electrode Preparation cluster_1 Cell Assembly cluster_2 Electrochemical Testing cluster_3 Performance Evaluation A Active Material Synthesis (Ni₃(PO₄)₂ or NiO) B Slurry Formation (Active Material, Binder, Conductive Agent) A->B C Coating on Current Collector (e.g., Nickel Foam) B->C D Drying and Pressing C->D E Soaking Electrodes & Separator in Electrolyte D->E F Assembling in a Two-Electrode Configuration (e.g., Coin Cell) E->F G Cyclic Voltammetry (CV) F->G H Galvanostatic Charge-Discharge (GCD) F->H I Electrochemical Impedance Spectroscopy (EIS) F->I J Calculate Specific Capacitance G->J H->J K Determine Energy and Power Density H->K L Assess Cycling Stability H->L

References

A Comparative Guide to Nickel Phosphate as a Bifunctional Catalyst for Water Splitting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for clean and sustainable energy has propelled hydrogen production via water splitting into the forefront of scientific research. This process, however, relies on efficient electrocatalysts to overcome significant kinetic barriers for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). While precious metals like platinum (Pt) and ruthenium/iridium oxides (RuO₂/IrO₂) are the benchmarks for HER and OER respectively, their high cost and scarcity limit large-scale application.[1] This guide provides an objective evaluation of nickel phosphate (B84403) and its related phosphide (B1233454) compounds, earth-abundant materials that have emerged as highly promising, cost-effective bifunctional catalysts for overall water splitting.

Performance Comparison of Water Splitting Electrocatalysts

The efficacy of an electrocatalyst is primarily judged by its overpotential (η), the extra potential required beyond the thermodynamic minimum to drive the reaction at a specific current density (typically 10 mA/cm²), and its Tafel slope, which indicates the reaction kinetics. A lower overpotential and a smaller Tafel slope signify a more efficient catalyst.[2]

The following tables summarize the electrocatalytic performance of various nickel phosphate/phosphide materials compared to benchmark catalysts and other nickel-based alternatives in alkaline media (unless specified otherwise).

Table 1: Hydrogen Evolution Reaction (HER) Performance

CatalystSubstrate/MorphologyOverpotential (η) @ 10 mA/cm² (mV)Tafel Slope (mV/dec)ElectrolyteReference(s)
Pt/C (20%) Benchmark < 70 ~30 0.5 M H₂SO₄ / 1.0 M KOH[3]
Ni₅P₄Flower-like Microballs35.448Acidic[4]
Ni-P 300Ni₂P/Ni₃P nanocrystallines~65~440.1 M HClO₄[5]
Ni₁₂P₅/CNTNanocrystals on CNT12956Acidic[4]
p-NiPO/TiNanosheet/Nanocluster12879.21.0 M KOH
Ni₂PNanoparticles10246Acidic[4]
Ni₂PNanowires32073[1][6]
Ni₁ ₀₁Co₀ ₉₉PNanoneedles on Ni Foam6265.41.0 M KOH[7]
Co₂P-Ni₂Pon Ni Foam90-1.0 M KOH[8]

Table 2: Oxygen Evolution Reaction (OER) Performance

CatalystSubstrate/MorphologyOverpotential (η) @ 10 mA/cm² (mV)Tafel Slope (mV/dec)ElectrolyteReference(s)
RuO₂ Benchmark ~295 - 420 ~74 - 81 1.0 M KOH[2][7][9]
IrO₂ Benchmark ~450 ~83 Alkaline[2]
Ni₂PNanowires280 (at 1.51 V vs RHE)46[1][6]
NiO/micaLamellar-flake27051.21.0 M KOH[9]
Nickel Phosphiteon rGO/Carbon Black-460.1 M KOH[2]
Ni₀ ₆₇Co₁ ₃₃PNanoneedles on Ni Foam<298 (at 100 mA/cm²)50.11.0 M KOH[7]
Co₂P-Ni₂Pon Ni Foam<230 (at 50 mA/cm²)-1.0 M KOH[8]

Table 3: Overall Water Splitting Performance (Two-Electrode Setup)

| Catalyst (Anode || Cathode) | Cell Voltage @ 10 mA/cm² (V) | Stability | Electrolyte | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | RuO₂ || Pt/C | ~1.5 - 1.6 | High | 1.0 M KOH |[10] | | NixPy-325 || NixPy-325 | 1.57 | >60 hours | 1.0 M KOH |[11][12] | | CoFePₓ || CoFePₓ | 1.5 | - | 1.0 M KOH |[13] | | NiₓCo₂₋ₓP || NiₓCo₂₋ₓP | <1.62 (at 100 mA/cm²) | - | 1.0 M KOH |[7] |

Experimental Protocols

Detailed and consistent experimental procedures are critical for the objective evaluation of catalyst performance. Below are generalized protocols for catalyst synthesis and electrochemical testing based on common practices in the literature.

Synthesis of Nickel Phosphide Nanostructures (Hydrothermal Method)

This protocol describes a common method for synthesizing nickel phosphide nanowires.[1][6]

  • Precursor Solution Preparation: In a typical synthesis, dissolve 2 mmol of a nickel source (e.g., Nickel Acetate, Ni(CH₃COO)₂·4H₂O) and 1 mmol of a surfactant (e.g., Hexadecyl Trimethyl Ammonium Bromide, CTAB) in 60 mL of deionized water with stirring.

  • Phosphorus Source Addition: Add 9 mmol of a phosphorus source (e.g., red phosphorus) to the solution.

  • Hydrothermal Reaction: Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and maintain it at a specified temperature (e.g., 200°C) for an extended period (e.g., 30 hours) to allow for the formation of Ni₂P nanowires.[1][6]

  • Product Collection: After the autoclave cools to room temperature, collect the product by centrifugation. Wash the precipitate repeatedly with deionized water and ethanol (B145695) to remove any unreacted precursors and surfactant.

  • Drying: Dry the final product in a vacuum oven at 60°C overnight.

  • Alternative Phosphorization: An alternative to using a direct phosphorus source in the hydrothermal step is to first synthesize a nickel hydroxide (B78521) or oxide precursor on a substrate (like nickel foam), and then convert it to nickel phosphide via a low-temperature phosphorization step. This involves heating the precursor in the presence of a phosphorus source like sodium hypophosphite (NaH₂PO₂) in a tube furnace under an inert atmosphere.[11]

Electrochemical Performance Evaluation

This protocol outlines the standard procedures for evaluating the HER, OER, and overall water splitting activity of the synthesized catalysts.

  • Working Electrode Preparation:

    • Prepare a catalyst ink by dispersing 5 mg of the catalyst powder and 1 mg of a conductive additive (e.g., Ketjen black) in a solvent mixture (e.g., 968 µL of a 4:1 water/ethanol mixture).[1][6]

    • Add 32 µL of a 5 wt% Nafion solution to the dispersion to act as a binder.

    • Sonicate the mixture for at least 30 minutes to form a homogeneous ink.

    • Drop-cast a specific volume of the ink onto a conductive substrate (e.g., glassy carbon electrode, carbon paper, or nickel foam) to achieve a desired mass loading (e.g., ~0.3 mg/cm²).[5]

    • Allow the electrode to dry at room temperature.

  • Three-Electrode Electrochemical Measurements (for HER/OER):

    • Set up an electrochemical cell with the prepared working electrode, a counter electrode (e.g., graphite (B72142) rod or Pt foil), and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).[14]

    • Use an alkaline electrolyte, typically 1.0 M KOH, saturated with H₂ for HER or O₂ for OER.

    • Polarization Curves: Record Linear Sweep Voltammetry (LSV) curves at a slow scan rate (e.g., 5-10 mV/s) to determine the overpotential required to achieve specific current densities.[6][15] All potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale and iR-corrected to compensate for solution resistance.

    • Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log|j|) from the LSV data. The linear portion of this plot gives the Tafel slope, which provides insight into the reaction mechanism.[2]

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS at a specific overpotential to analyze the electrode kinetics and charge transfer resistance.[16]

    • Stability Test: Conduct chronopotentiometry (constant current) or chronoamperometry (constant potential) for an extended period (e.g., 24-100 hours) to evaluate the catalyst's durability.[9][17]

  • Two-Electrode Overall Water Splitting Measurement:

    • Assemble an electrolyzer using the same catalyst for both the anode and the cathode.

    • Record the LSV curve for the two-electrode system to determine the cell voltage required to achieve a current density of 10 mA/cm².

    • Perform long-term stability tests at a constant current density to assess the durability for practical applications.

Visualizations

Mechanism and Workflow Diagrams

The following diagrams illustrate the fundamental process of water splitting and the typical workflow for catalyst evaluation.

G cluster_input Inputs cluster_process Electrolyzer cluster_output Outputs H2O Water (H₂O) Catalyst Bifunctional Catalyst (Anode & Cathode) H2O->Catalyst Power Electrical Energy Power->Catalyst H2 Hydrogen (H₂) Catalyst->H2 Cathode (HER) 2H₂O + 2e⁻ → H₂ + 2OH⁻ O2 Oxygen (O₂) Catalyst->O2 Anode (OER) 4OH⁻ → O₂ + 2H₂O + 4e⁻

Caption: Overall water splitting process using a bifunctional catalyst.

G cluster_synthesis Synthesis & Characterization cluster_testing Electrochemical Evaluation cluster_analysis Data Analysis synthesis Catalyst Synthesis (e.g., Hydrothermal) characterization Physical Characterization (XRD, SEM, TEM) synthesis->characterization electrode_prep Working Electrode Preparation characterization->electrode_prep three_electrode Three-Electrode Tests (HER & OER) electrode_prep->three_electrode two_electrode Two-Electrode Tests (Overall Splitting) electrode_prep->two_electrode lsv LSV / Polarization Curves three_electrode->lsv stability Stability Tests (Chronopotentiometry) three_electrode->stability two_electrode->stability tafel Tafel Slope Analysis lsv->tafel performance Performance Metrics (Overpotential, Durability) tafel->performance stability->performance

Caption: Experimental workflow for catalyst evaluation.

G center This compound / Phosphide Bifunctional Catalyst her_perf HER Performance center->her_perf oer_perf OER Performance center->oer_perf overall_perf Overall Water Splitting center->overall_perf her_low_eta Low Overpotential (e.g., Ni₅P₄: ~35 mV) her_perf->her_low_eta her_comp Comparable to Pt/C in some cases her_perf->her_comp oer_low_eta Low Overpotential (e.g., Ni₂P: ~280 mV) oer_perf->oer_low_eta oer_comp Outperforms RuO₂ in some cases oer_perf->oer_comp oer_surface In-situ formation of active NiOOH layer oer_perf->oer_surface overall_voltage Low Cell Voltage (e.g., NixPy: 1.57 V) overall_perf->overall_voltage overall_stability Good Stability (e.g., >60 hours) overall_perf->overall_stability

Caption: Logical comparison of this compound catalyst performance.

References

Safety Operating Guide

Navigating the Disposal of Nickel Phosphate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of nickel phosphate (B84403) is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding and adhering to the correct procedures is paramount to ensure a safe working environment and maintain regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of nickel phosphate.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as hazardous, and exposure can pose significant health risks.

Recommended Personal Protective Equipment:

  • Gloves: Wear chemical-impermeable gloves.

  • Eye Protection: Use tightly fitting safety goggles or a face shield.[1]

  • Respiratory Protection: In case of inadequate ventilation or dust formation, wear a NIOSH-approved respirator.[2][3]

  • Protective Clothing: Wear suitable protective clothing to avoid skin contact.[2][4]

Hazard Summary

This compound presents several health and environmental hazards that necessitate careful handling and disposal.

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[4]H302, H312, H332
Skin Irritation/Sensitization Causes skin irritation and may cause an allergic skin reaction.[3][4]H315, H317
Eye Irritation Causes serious eye irritation.[4]H319
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3]H334
Carcinogenicity May cause cancer by inhalation.[5]H350i
Organ Toxicity Causes damage to organs through prolonged or repeated exposure.[2][3]H372
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[2][3]H410

Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal, state, and local regulations. It is classified as a hazardous waste, and therefore, it is imperative to follow a structured disposal process.

Step 1: Waste Identification and Classification

The first step is to classify this compound as a hazardous waste. According to the US Environmental Protection Agency (EPA) guidelines under 40 CFR 261.3, a waste is hazardous if it is listed or exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[6] Nickel compounds are noted in hazardous waste regulations.[7]

Step 2: Segregation and Containment

Properly segregate this compound waste from other laboratory waste streams to prevent accidental mixing and reactions.

  • Container: Use a dedicated, leak-proof, and clearly labeled container for this compound waste. The original container is often the best choice.[8] The container must be compatible with the chemical.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the specific chemical name, "this compound."

  • Storage: Store the waste container in a designated and well-ventilated satellite accumulation area.[9] Keep the container tightly closed except when adding waste.[10]

Step 3: Arrange for Professional Disposal

Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][10] It must be disposed of through a licensed hazardous waste disposal company.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging hazardous waste pickup.[9] They will provide specific instructions and ensure compliance with all regulations.

  • Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date.

Accidental Spills

In the event of a spill, take the following immediate actions:

  • Evacuate and Secure: Evacuate the immediate area and prevent unauthorized personnel from entering.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear the appropriate PPE before attempting to clean up the spill.

  • Containment: Prevent the spill from spreading or entering drains.[6] Use an inert absorbent material to collect the spilled solid.

  • Collection: Carefully collect the spilled material and absorbent into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: All materials used for the cleanup must be disposed of as hazardous waste.[8][10]

Experimental Protocols for On-Site Treatment

On-site treatment or neutralization of this compound waste in a standard laboratory setting is not recommended . The processes for treating nickel-containing waste, such as precipitation or ion exchange, are complex and require specialized equipment and expertise to ensure the complete removal of the hazardous components.[11] Attempting such procedures without the proper engineering controls can lead to incomplete treatment and the potential for hazardous exposures or environmental release. Therefore, the safest and most compliant method for disposal is through a certified hazardous waste management vendor.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

NickelPhosphateDisposal cluster_prep Preparation & Identification cluster_contain Containment & Storage cluster_disposal Disposal cluster_spill Spill Response start This compound Waste Generated identify Identify as Hazardous Waste start->identify ppe Don Appropriate PPE identify->ppe segregate Segregate Waste ppe->segregate container Use Labeled, Compatible Container segregate->container storage Store in Satellite Accumulation Area container->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal spill Accidental Spill Occurs spill_ppe Wear PPE & Contain Spill spill->spill_ppe spill_collect Collect Spill Debris spill_ppe->spill_collect spill_dispose Dispose as Hazardous Waste spill_collect->spill_dispose

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Nickel phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety and logistical information for handling Nickel Phosphate (Ni₃(PO₄)₂), a compound widely used for its thermal stability and chemical durability in various industrial and research applications.[1] Adherence to these procedures is critical to minimize exposure and mitigate potential hazards.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal protection is non-negotiable. The following table summarizes the required PPE and key safety engineering controls to be in place.

Protection Type Specific Requirement Rationale and Citation
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be appropriate in some workplaces.[2][3][4]To prevent eye contact with this compound dust or splashes which can cause serious eye irritation.[4]
Skin Protection Chemical-resistant, impervious gloves (e.g., rubber gloves) and a lab coat or protective work clothing.[1][5] Fire/flame resistant clothing is also recommended.[2][3]To avoid skin contact, which can cause skin irritation and may lead to an allergic skin reaction.[3][4] Contaminated clothing should be removed immediately and washed before reuse.[3][5]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[1][6] If exposure limits are exceeded or irritation is experienced, a full-face respirator or a NIOSH-approved dust respirator should be used.[2][3][5]To prevent respiratory irritation and potential allergic or asthma symptoms upon inhalation.[3][4]
Hygiene Practices Wash hands thoroughly after handling.[2][4] Do not eat, drink, or smoke in the work area.[2][5]To prevent ingestion and minimize exposure.
Engineering Controls Work in a well-ventilated area.[1] An eyewash station should be in the vicinity.[6]To maintain airborne concentrations below exposure limits and provide immediate first aid capabilities.

Step-by-Step Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for safety and experimental integrity.

2.1 Pre-Operational Checks

  • Verify Engineering Controls: Ensure the chemical fume hood or ventilation system is operational.

  • Inspect PPE: Check all PPE for integrity (e.g., no holes in gloves).

  • Review Safety Data Sheet (SDS): Familiarize yourself with the specific hazards and emergency procedures.[2][3][4][6]

  • Prepare Workspace: Clear the work area of any unnecessary items and ensure all required equipment is within reach.

2.2 Handling Procedure

  • Don PPE: Put on the lab coat, safety goggles, and gloves before handling the container.

  • Dispensing: Carefully open the container in a well-ventilated area or fume hood to avoid creating dust.[2][6] Use non-sparking tools for transferring the powder.[2]

  • Weighing and Mixing: If weighing, do so in an enclosure or a designated weighing station with local exhaust ventilation. When preparing solutions, slowly add the this compound to the solvent to prevent splashing.

  • Container Management: Keep the container tightly closed when not in use.[1][2]

2.3 Post-Handling Procedures

  • Decontamination: Clean the work area and any equipment used with appropriate cleaning agents.

  • Waste Disposal: Dispose of any waste this compound and contaminated materials according to the disposal plan.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles, then lab coat).

  • Hand Washing: Wash hands thoroughly with soap and water.[2]

Emergency Procedures

In case of accidental exposure, immediate action is critical.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek medical help if respiratory issues persist.[1][2]
Skin Contact Immediately remove contaminated clothing.[2][4] Wash the affected area with plenty of soap and water.[2][6] If skin irritation or a rash occurs, get medical advice.[2][3]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][4][6] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting.[2][4] Rinse the mouth with water.[2][4] Never give anything by mouth to an unconscious person.[2][4] Call a poison center or doctor immediately.[2][3]

Disposal Plan for this compound Waste

Proper disposal of this compound is essential to prevent environmental contamination.

4.1 Waste Collection and Storage

  • Segregation: Collect all this compound waste, including contaminated consumables (e.g., gloves, wipes), in a dedicated, clearly labeled, and sealed container.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2]

4.2 Disposal Method

  • Regulatory Compliance: Dispose of this compound in accordance with all local, state, and federal environmental regulations.[1][3] Do not release it into water sources or soil.[1]

  • Professional Disposal: Contact a licensed professional waste disposal service for treatment and disposal.[6] The material can be sent to a licensed chemical destruction plant or undergo controlled incineration with flue gas scrubbing.[2]

  • Container Disposal: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[2]

Below is a diagram illustrating the safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Verify Engineering Controls prep1->prep2 prep3 Inspect & Don PPE prep2->prep3 handle1 Dispense in Ventilated Area prep3->handle1 handle2 Weigh & Mix with Care handle1->handle2 handle3 Keep Container Closed handle2->handle3 post1 Decontaminate Workspace handle3->post1 post2 Segregate & Store Waste post1->post2 post3 Remove PPE post2->post3 disp1 Contact Licensed Disposal Service post2->disp1 post4 Wash Hands post3->post4 disp2 Dispose per Regulations disp1->disp2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.